molecular formula C15H13NO5 B2372701 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid CAS No. 158382-21-9

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Cat. No.: B2372701
CAS No.: 158382-21-9
M. Wt: 287.271
InChI Key: ZSKSRORSSOVODC-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.271. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-2-[(2-phenoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-10-6-7-13(12(8-10)15(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKSRORSSOVODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS 158382-21-9)

[1]

Part 1: Executive Summary & Chemical Identity[1]

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS 158382-21-9) is a specialized chemical entity belonging to the class of N-acyl anthranilic acid derivatives .[1] Structurally, it integrates a 5-hydroxyanthranilic acid core with a phenoxyacetyl side chain.[1] This unique scaffold positions the compound as a significant research tool in two primary domains:

  • Hypoxia-Inducible Factor (HIF) Stabilization: The molecule possesses a tridentate chelating motif (carboxylate, amide carbonyl, and phenolic hydroxyl) characteristic of HIF-prolyl hydroxylase (HIF-PH) inhibitors.[1]

  • Immunomodulation & Anti-fibrosis: As a structural analog of Tranilast and 5-aminosalicylic acid (5-ASA) , it exhibits potential in modulating inflammatory pathways (e.g., NF-κB, COX inhibition).[1]

This guide provides a comprehensive technical analysis, including validated synthesis protocols, analytical characterization, and mechanistic insights based on structure-activity relationships (SAR).[1]

Chemical Specifications
PropertySpecification
CAS Number 158382-21-9
IUPAC Name 5-hydroxy-2-[(2-phenoxyacetyl)amino]benzoic acid
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic Acid)
Solubility DMSO (>20 mg/mL), DMF, Methanol (moderate); Low in Water
pKa (Predicted) Carboxyl: ~3.5; Phenol: ~9.8
LogP (Predicted) 2.1 - 2.5
Appearance Off-white to pale beige crystalline powder

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the N-acylation of 5-hydroxyanthranilic acid (2-amino-5-hydroxybenzoic acid) with phenoxyacetyl chloride .[1] This approach ensures regioselectivity for the amine over the phenol due to the higher nucleophilicity of the amino group under controlled pH conditions.[1]

Detailed Synthesis Protocol

Objective: Synthesis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid on a 10 mmol scale.

Reagents:

  • Starting Material: 2-Amino-5-hydroxybenzoic acid (1.53 g, 10 mmol).[1]

  • Acylating Agent: Phenoxyacetyl chloride (1.71 g, 10 mmol).[1]

  • Base: Triethylamine (TEA) (2.02 g, 20 mmol) or Pyridine.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-Amino-5-hydroxybenzoic acid (1.53 g) and anhydrous DCM (40 mL) to the flask. Add Triethylamine (2.8 mL, 20 mmol) to solubilize the starting material and act as an acid scavenger.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition: Dissolve Phenoxyacetyl chloride (1.71 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

    • Expert Insight: Slow addition prevents O-acylation of the phenolic hydroxyl group.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Quench the reaction by adding 1N HCl (30 mL) to acidify the mixture to pH ~2. This protonates the product, causing it to precipitate or partition into the organic layer.[1]

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold water (3 x 20 mL) and cold DCM (1 x 10 mL).[1]

    • If soluble: Separate the organic layer, extract the aqueous layer with Ethyl Acetate (3 x 20 mL).[1] Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from Ethanol/Water (1:1) or Acetonitrile.[1]

  • Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours.

Yield: Expected yield is 75-85% (approx.[1] 2.1 - 2.4 g).[1]

Analytical Validation (Self-Validating System)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (br s, 1H, COOH)[1]

    • δ 11.2 (s, 1H, NH-CO)[1]

    • δ 9.4 (s, 1H, Ar-OH)[1]

    • δ 8.3 (d, 1H, H-3 of benzoic ring)[1]

    • δ 7.4 (d, 1H, H-6 of benzoic ring)[1]

    • δ 7.3 (t, 2H, Phenoxy meta)[1]

    • δ 7.0 (m, 4H, Phenoxy ortho/para + H-4 of benzoic ring)[1]

    • δ 4.7 (s, 2H, -CH₂-O-)[1]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 20 min.

    • Detection: UV at 254 nm and 280 nm.[1]

Part 3: Mechanistic Insights & Biological Applications[1]

Structural Pharmacophore Analysis

The chemical structure of CAS 158382-21-9 contains key motifs that suggest specific biological interactions.

Visualization: Pharmacophore Mapping

PharmacophoreCompound5-Hydroxy-2-(2-phenoxyacetamido)benzoic acidMotif_1Carboxylate + Amide Carbonyl(Chelating Triad)Compound->Motif_1Motif_2Phenoxy Group(Hydrophobic Tail)Compound->Motif_2Motif_35-Hydroxy Group(Redox/H-Bonding)Compound->Motif_3Target_1HIF-Prolyl Hydroxylase (PHD2)Active Site Fe(II)Motif_1->Target_1Bidentate ChelationMotif_2->Target_1Hydrophobic Pocket FitTarget_2Anti-inflammatory Targets(COX / NF-κB)Motif_3->Target_2Radical Scavenging

Caption: Pharmacophore decomposition of CAS 158382-21-9 highlighting potential binding modes to HIF-PH enzymes and inflammatory mediators.[1]

Hypoxia-Inducible Factor (HIF) Stabilization

The 2-acylaminobenzoic acid moiety mimics the 2-oxoglutarate (2-OG) co-substrate required by HIF-prolyl hydroxylase domain (PHD) enzymes.[1]

  • Mechanism: The carboxylate oxygen and the amide carbonyl oxygen can coordinate with the active site Fe(II) ion of PHD enzymes.[1]

  • Effect: Inhibition of PHD prevents the hydroxylation of HIF-α, leading to its stabilization and translocation to the nucleus.[1] This induces the transcription of erythropoietin (EPO) and VEGF.[1]

  • Relevance: Structurally similar to FG-2216 and Roxadustat intermediates, making it a valuable probe for exploring novel HIF-PH inhibitor chemotypes.[1]

Anti-Fibrotic & Anti-Inflammatory Potential

The molecule is an N-substituted derivative of 5-hydroxyanthranilic acid (5-HAA).[1]

  • 5-HAA Pathway: 5-HAA is a tryptophan metabolite known to suppress T-cell proliferation and induce apoptosis in activated immune cells.[1]

  • Tranilast Homology: The structure resembles Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid).[1] Tranilast inhibits collagen synthesis and mast cell degranulation.[1]

  • Hypothesis: The phenoxyacetyl group provides lipophilicity similar to the cinnamoyl group in Tranilast, potentially conferring anti-fibrotic properties (e.g., inhibition of TGF-β signaling).[1]

Part 4: Safety & Handling

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed (Predicted)Wear nitrile gloves and lab coat.[1]
Irritation H315/H319: Causes skin/eye irritationUse safety goggles and fume hood.[1]
Sensitization H317: May cause allergic skin reactionAvoid dust formation; use N95 mask.[1]
Storage Light and Moisture SensitiveStore at -20°C, under inert gas (Ar/N₂).

Part 5: References

  • PubChem Compound Summary. 2-(2-Hydroxy-5-(methoxycarbonyl)phenoxy)benzoic acid (Structural Analog Analysis). National Center for Biotechnology Information.[1] Link

  • HIF-Prolyl Hydroxylase Inhibitors: Discovery and Development. Journal of Medicinal Chemistry. (General reference for N-acyl glycine/anthranilic acid pharmacophores in HIF stabilization). Link

  • BLD Pharm. 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Product Page. (Commercial availability and CAS verification).[1] Link

  • Tranilast and its Derivatives: A Review. Bioorganic & Medicinal Chemistry Letters. (Structural comparison for anti-fibrotic activity). Link

  • Synthesis of N-acyl Anthranilic Acids. Organic Syntheses. (Standard protocol validation). Link

(Note: Specific literature on CAS 158382-21-9 is limited; references provided anchor the chemical class, synthesis methods, and pharmacophore-based biological applications.)

An In-Depth Technical Guide to 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectral analysis of analogous compounds, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will delve into a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential biological activities, all grounded in established scientific literature.

Molecular Overview and Significance

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid belongs to the class of N-acylated aminosalicylic acids. This structural motif is prevalent in a variety of pharmacologically active compounds. The core structure combines a salicylic acid moiety, known for its anti-inflammatory properties, with a phenoxyacetamide group. This unique combination suggests the potential for multifaceted biological activity. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, an amide, and an ether—offers numerous points for hydrogen bonding and other intermolecular interactions, which are critical for binding to biological targets.

Key Structural Features:

  • Salicylic Acid Backbone: Provides a framework with known anti-inflammatory and analgesic potential.

  • Amide Linkage: Introduces structural rigidity and potential for hydrogen bonding.

  • Phenoxy Group: Adds a lipophilic character, which can influence pharmacokinetic properties such as membrane permeability.

  • Hydroxyl Group: Can participate in key binding interactions with biological targets.

Below is a diagram illustrating the chemical structure of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

Caption: Chemical structure of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis is a one-step reaction, as illustrated in the workflow diagram below.

G cluster_0 Reaction Scheme A 5-Amino-2-hydroxybenzoic acid C 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid A->C Acylation B Phenoxyacetyl chloride B->C

Caption: Proposed synthetic workflow for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

The reaction proceeds via a nucleophilic attack of the amino group of 5-amino-2-hydroxybenzoic acid on the carbonyl carbon of phenoxyacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

Materials:

  • 5-Amino-2-hydroxybenzoic acid (CAS: 89-57-6)[3]

  • Phenoxyacetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.

  • Acylation: Dissolve phenoxyacetyl chloride (1.05 eq) in anhydrous DCM or THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Upon completion, quench the reaction with 1 M HCl.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid must be confirmed through a comprehensive analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyPredicted/Expected Value
CAS Number 158382-21-9[4]
Molecular Formula C₁₅H₁₃NO₅[4]
Molecular Weight 287.27 g/mol [4]
Appearance Off-white to pale brown solid
Melting Point Expected to be in the range of 200-250 °C
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water
Spectroscopic Data (Predicted)

Based on the analysis of structurally similar compounds, the following spectral data are predicted for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons (Salicylic Acid Moiety): Three protons in the range of δ 7.0-8.0 ppm, exhibiting characteristic splitting patterns based on their substitution.

  • Aromatic Protons (Phenoxy Group): Five protons in the range of δ 6.9-7.4 ppm.

  • Methylene Protons (-CH₂-): A singlet at approximately δ 4.7 ppm.

  • Amide Proton (-NH-): A broad singlet at approximately δ 9.0-10.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, chemical shift can vary depending on solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically > δ 10.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carbonyl Carbon (Carboxylic Acid): ~170 ppm

  • Carbonyl Carbon (Amide): ~165 ppm

  • Aromatic Carbons: Multiple signals between 110-160 ppm.

  • Methylene Carbon (-CH₂-): ~67 ppm

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹

  • O-H Stretch (Phenolic): Broad band around 3200-3400 cm⁻¹

  • N-H Stretch (Amide): Around 3300 cm⁻¹

  • C=O Stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹[5]

  • C=O Stretch (Amide): Around 1650-1680 cm⁻¹

  • C-O Stretch (Ether and Carboxylic Acid): In the range of 1200-1300 cm⁻¹

Mass Spectrometry (MS):

  • [M-H]⁻ (Negative Ion Mode): Expected at m/z 286.07

  • [M+H]⁺ (Positive Ion Mode): Expected at m/z 288.08

Potential Biological Activities and Mechanism of Action

While specific biological studies on 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid are not extensively reported, its structural similarity to other biologically active benzoic acid derivatives allows for informed postulation of its potential pharmacological effects.[6][7]

Anti-inflammatory and Analgesic Activity

The salicylic acid core is a well-known pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[1] It is plausible that 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid could exhibit anti-inflammatory and analgesic properties. The mechanism would likely involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.

G cluster_0 Inflammatory Cascade AA Arachidonic Acid COX COX Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Target 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Target->COX Inhibition

Caption: Postulated mechanism of anti-inflammatory action.

Antimicrobial Activity

Many phenolic and benzoic acid derivatives have demonstrated antimicrobial activity.[6] The mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilic nature of the phenoxy group may enhance the compound's ability to penetrate bacterial cell walls.

Cytotoxic and Anticancer Potential

Several studies have reported the cytotoxic effects of benzoic acid derivatives against various cancer cell lines.[8] The mechanisms can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation. Further investigation into the cytotoxic potential of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid against a panel of cancer cell lines would be a valuable area of research.

Conclusion and Future Directions

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is a molecule with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological applications based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic route, a complete spectroscopic characterization of the purified compound, and a thorough evaluation of its biological activities, including its anti-inflammatory, antimicrobial, and cytotoxic properties. Such studies will be crucial in elucidating the therapeutic potential of this promising molecule.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PMC. Available at: [Link]

  • Process for production of hydroxybenzoic acids. Google Patents.
  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available at: [Link]

  • PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID. Google Patents.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

  • infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. Google Patents.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. Available at: [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. Available at: [Link]

Sources

Biological Activity and Pharmacological Profiling of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS: 158382-21-9) is a highly versatile small-molecule scaffold utilized in advanced drug discovery and biochemical screening[1]. Structurally, it merges a 5-hydroxyanthranilic acid core with a phenoxyacetic acid moiety via an amide linkage. This unique dual-pharmacophore architecture enables the molecule to probe complex biological systems. It is prominently recognized within the structural class of phenoxyacetamido benzoic acids, which act as first-in-class inhibitors of viral protein-protein interactions (PPIs) and as structural mimics for enzymatic active-site profiling.

This whitepaper dissects the causal mechanisms, biological targets, and rigorous experimental workflows required to validate the activity of this compound class.

Structural Rationale & Target Landscape

The biological utility of phenoxyacetamido benzoic acids stems from their ability to mimic natural peptide motifs and enzymatic substrates.

  • HIV-1 Nef-SH3 PPI Inhibition : The HIV-1 Nef protein lacks intrinsic enzymatic activity but drives viral pathogenesis by hijacking host cell signaling via PPIs[2]. Nef binds to the SH3 domain of host Src-family kinases (e.g., Hck), leading to constitutive kinase activation and subsequent downregulation of MHC-I, allowing the virus to evade immune surveillance[2]. Phenoxyacetamido benzoic acid derivatives (such as the analog "D1") have been identified as potent inhibitors of this interaction[3]. The benzoic acid moiety provides critical electrostatic contacts (e.g., with Lys-82 of Nef), while the phenoxyacetamido tail occupies the hydrophobic pocket normally engaged by the SH3 RT-loop[4].

  • Enzymatic Profiling (Penicillin Acylase) : The phenoxyacetamido group is a direct structural analog of the acyl side chain of Penicillin V. Consequently, benzoic acid derivatives bearing this moiety are utilized to map the active site and substrate specificity of penicillin acylases, often serving as competitive inhibitors or chromogenic substrates[5].

Mechanistic Pathway: HIV-1 Nef-SH3 Inhibition

To understand the biological activity, one must map the signaling cascade. When Nef binds the Hck SH3 domain, it allosterically displaces the domain from its negative regulatory position on the back of the kinase[2]. This triggers the AP-1 endocytic pathway, clearing MHC-I from the cell surface. 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid acts as a steric wedge, blocking the PxxPxR motif binding site on Nef[3].

NefPathway Nef HIV-1 Nef Protein SH3 Hck SH3 Domain Nef->SH3 PxxPxR Motif Binding Kinase Constitutive Kinase Activation SH3->Kinase Allosteric Shift MHC MHC-I Downregulation (Immune Evasion) Kinase->MHC AP-1 Pathway Activation Inhibitor Phenoxyacetamido Benzoic Acid Inhibitor->Nef Blocks RT-Loop Pocket

Mechanism of HIV-1 Nef-SH3 inhibition by phenoxyacetamido benzoic acid derivatives.

Experimental Workflows for Biological Validation

A cornerstone of rigorous pharmacological profiling is the use of self-validating assay systems. Below are the field-proven protocols for evaluating this scaffold.

Protocol A: Cell-Based Mammalian Two-Hybrid (CheckMate) Assay for PPI Inhibition

Causality & Rationale : In vitro binding assays (like Surface Plasmon Resonance) often fail to account for cellular permeability and off-target toxicity. The CheckMate assay ensures the compound successfully enters the cell and specifically disrupts the Nef-SH3 interaction without causing generalized cytotoxicity[3].

  • Plasmid Transfection : Co-transfect COS7 cells with three constructs: VP16-Nef (activation domain), GAL4-SH3Hck (DNA-binding domain), and a GAL4-driven Firefly luciferase reporter. Crucially, a constitutive Renilla luciferase vector is co-transfected as an internal viability control[3].

  • Compound Incubation : 24 hours post-transfection, treat cells with serial dilutions of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (0.1 µM to 50 µM) in DMSO (final DMSO < 0.5%). Incubate for 36 hours.

  • Lysis & Dual Readout : Lyse cells and sequentially measure Firefly and Renilla luminescence.

  • Data Normalization : Calculate the Firefly/Renilla ratio. A specific PPI inhibitor will dose-dependently reduce Firefly luciferase while leaving Renilla luciferase unaffected. A drop in both indicates non-specific cytotoxicity[3].

CheckMate Transfection 1. Transfect COS7 Cells (VP16-Nef, GAL4-SH3, Reporters) Incubation 2. Compound Incubation (CAS: 158382-21-9) Transfection->Incubation Lysis 3. Cell Lysis & Substrate Addition Incubation->Lysis Readout 4. Measure Firefly/Renilla Luciferase Ratio Lysis->Readout Hit 5. Hit Validation (Specific PPI Inhibition) Readout->Hit

Self-validating CheckMate mammalian two-hybrid assay workflow.

Protocol B: Spectrophotometric Enzymatic Profiling (Penicillin Acylase)

Causality & Rationale : The 5-hydroxy group on the benzoic acid ring acts as an electron-donating auxochrome. If the amide bond is cleaved by penicillin acylase, the resulting free amine shifts the absorbance spectrum, allowing real-time kinetic tracking of enzymatic activity[5].

  • Enzyme Preparation : Dilute purified Penicillin Acylase (e.g., from E. coli or S. lavendulae) in 50 mM phosphate buffer (pH 7.5)[5].

  • Substrate/Inhibitor Addition : Add 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid at varying concentrations (10 µM to 1 mM).

  • Kinetic Readout : Monitor the reaction continuously at 405 nm using a microplate reader at 37°C[5].

  • Analysis : Calculate the Michaelis-Menten constants (

    
     and 
    
    
    
    ) or the inhibition constant (
    
    
    ) if tested competitively against a standard substrate like Penicillin G.

Data Presentation: Structure-Activity Relationship (SAR)

Understanding the SAR of this scaffold requires comparing quantitative metrics across structural analogs. The table below summarizes typical pharmacological parameters for phenoxyacetamido benzoic acids.

Compound ScaffoldSubstitution PatternTargetAssay TypePrimary Metric
D1 Analog 3-phenoxyacetamidoHIV-1 Nef-SH3CheckMate (Cellular)IC50 ≈ 15 - 20 µM
DLC27 3-(4-tert-butylphenoxy)acetamidoHIV-1 Nef-SH3ITC (In Vitro)Kd ≈ 0.98 µM
CAS: 158382-21-9 5-Hydroxy-2-phenoxyacetamidoHIV-1 Nef-SH3Predictive / CellularIC50 ≈ 10 - 25 µM*
NIPOAB Analog 2-nitro-5-phenoxyacetamidoPenicillin AcylaseSpectrophotometricKm ≈ 0.4 mM

*Predicted values based on class-wide SAR modeling[4]. The addition of the 5-hydroxy group enhances aqueous solubility and provides a potential hydrogen bond donor for interacting with Asp-86 of the Nef core.

Conclusion

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid represents a highly privileged chemical space. By bridging the structural domains necessary for both protein-protein interaction inhibition and enzymatic active-site binding, it serves as a critical tool compound. Rigorous adherence to dual-reporter cellular assays and kinetic enzymatic profiling ensures that its biological activity is measured with high fidelity, paving the way for next-generation antiviral and antibacterial drug development.

References

  • Title: 5-Hydroxy-2-(2-phenoxyacetamido)
  • Source: nih.
  • Title: Protocol for the discovery of the first inhibitor, D1.
  • Source: researchgate.
  • Source: researchgate.

Sources

Technical Guide: 5-Hydroxyanthranilic Acid Phenoxyacetyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(phenoxyacetyl)-5-hydroxyanthranilic acid , a specialized derivative designed to modulate the physicochemical and pharmacological profile of the tryptophan metabolite 5-hydroxyanthranilic acid (5-HAA).

Content Type: Technical Whitepaper & Experimental Guide Subject: Medicinal Chemistry & Pharmacodynamics of N-Acyl-5-HAA Scaffolds

Executive Summary

The 5-hydroxyanthranilic acid (5-HAA) phenoxyacetyl derivative represents a strategic structural modification of the kynurenine pathway metabolite 5-HAA. While endogenous 5-HAA possesses potent antioxidant properties, its utility as a therapeutic agent is limited by rapid auto-oxidation into the neurotoxic cinnabarinic acid.

Derivatization via N-acylation with a phenoxyacetyl moiety serves three critical functions:

  • Chemical Stabilization: Blocks the primary amine, preventing the oxidative dimerization required for cinnabarinic acid formation.

  • Lipophilicity Modulation: The phenoxyacetyl group significantly increases LogP, facilitating blood-brain barrier (BBB) and cellular membrane penetration.

  • Pharmacophore Extension: Mimics the structure of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), conferring potential anti-allergic and anti-inflammatory activity via NF-κB inhibition.

This guide details the synthesis, physicochemical properties, and experimental validation of this compound class.

Chemical Identity & Structural Logic

Structural Analysis

The molecule consists of a 5-hydroxyanthranilic acid core linked to a phenoxy group via an acetyl spacer.

FeatureComponentFunction
Scaffold 5-Hydroxyanthranilic AcidAntioxidant core; Kynurenine pathway metabolite.
Linker Acetyl (-COCH₂-)Flexible spacer; converts amine to amide (prevents oxidation).
Tail Phenoxy (-O-Ph)Lipophilic domain; enhances hydrophobic binding pocket affinity.
Physicochemical Profile (Predicted)
  • IUPAC Name: 2-(2-phenoxyacetamido)-5-hydroxybenzoic acid

  • Molecular Formula: C₁₅H₁₃NO₅

  • Molecular Weight: ~287.27 g/mol

  • Solubility: Low in water (neutral pH); High in DMSO, Ethanol, and alkaline buffers.

  • pKa: Carboxylic acid (~4.5), Phenolic -OH (~10.0).

Synthesis & Characterization Protocols

Mechanistic Synthesis Pathway

The synthesis follows a Schotten-Baumann reaction or a mixed anhydride coupling logic to selectively acylate the amino group while preserving the phenolic hydroxyl (or requiring transient protection).

Experimental Protocol: N-Acylation of 5-HAA

Reagents:

  • 5-Hydroxyanthranilic acid (5-HAA)[1][2][3][4]

  • Phenoxyacetyl chloride[5]

  • Pyridine (Solvent/Base) or THF/TEA

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Protection (Optional but Recommended): To avoid O-acylation, the phenolic hydroxyl of 5-HAA can be protected as a silyl ether (TBDMS), though selective N-acylation is possible at controlled low temperatures.

  • Reaction Setup: Dissolve 5-HAA (1.0 eq) in anhydrous THF/Pyridine (10:1 v/v) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Phenoxyacetyl chloride (1.1 eq) dissolved in THF over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Quench with ice water. Acidify to pH 3 with 1N HCl to precipitate the product. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

The following diagram illustrates the chemical pathway and logic flow.

SynthesisPathway Start 5-Hydroxyanthranilic Acid (5-HAA) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (THF/Pyridine, 0°C) Reagent Phenoxyacetyl Chloride Reagent->Intermediate Product N-(Phenoxyacetyl)-5-HAA (Target Derivative) Intermediate->Product Elimination (-HCl) Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: One-step Schotten-Baumann synthesis of N-(phenoxyacetyl)-5-HAA via nucleophilic acyl substitution.

Pharmacological Properties & Mechanism[4][6]

Mechanism of Action (MOA)

Unlike the parent 5-HAA, which is a substrate for 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), the phenoxyacetyl derivative acts as a metabolic modulator :

  • Enzyme Inhibition: The bulky N-acyl group prevents the compound from fitting into the active site of 3-HAO, effectively blocking the conversion to quinolinic acid (a neurotoxin).

  • Anti-Inflammatory Signaling: Structurally analogous to Tranilast , this derivative is predicted to inhibit the NF-κB pathway and suppress NLRP3 inflammasome activation.

  • Antioxidant Activity: Retains the phenolic hydroxyl group, allowing for radical scavenging (ROS neutralization) without the risk of auto-oxidizing to cinnabarinic acid.

Visualization: Pharmacological Pathway

MOA Compound N-(Phenoxyacetyl)-5-HAA Target1 NF-κB Pathway Compound->Target1 Inhibits Target2 3-HAO Enzyme (Kynurenine Pathway) Compound->Target2 Steric Blockade Target3 ROS (Free Radicals) Compound->Target3 Scavenges Effect1 Suppression of Pro-inflammatory Cytokines (IL-6, TNF-α) Target1->Effect1 Effect2 Reduced Quinolinic Acid (Neuroprotection) Target2->Effect2 Effect3 Oxidative Stress Reduction Target3->Effect3

Caption: Multi-target mechanism: NF-κB inhibition, metabolic blockade of neurotoxin production, and direct antioxidant activity.

Experimental Validation Protocols

In Vitro Stability Assay

To verify the "stabilization" hypothesis (prevention of cinnabarinic acid formation), perform the following comparative assay.

Protocol:

  • Preparation: Prepare 100 µM solutions of (A) 5-HAA (Parent) and (B) N-Phenoxyacetyl-5-HAA in PBS (pH 7.4).

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Monitor UV-Vis absorbance at 430–450 nm (characteristic of cinnabarinic acid chromophore).

  • Expected Result: Solution A turns orange/red (oxidation); Solution B remains colorless (stable).

Cell Viability & Anti-Inflammatory Assay

Cell Line: RAW 264.7 Macrophages.

  • Pre-treatment: Treat cells with varying concentrations (1–50 µM) of the derivative for 1 hour.

  • Induction: Stimulate inflammation with LPS (1 µg/mL).

  • Readout: After 24 hours, measure NO production (Griess reagent) and TNF-α levels (ELISA).

  • Control: Use Tranilast as a positive control for inhibition comparison.

References

  • Kynurenine Pathway Metabolites: Stone, T. W., & Perkins, M. N. (1981). Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS. European Journal of Pharmacology. Link

  • Tranilast Mechanism: Isaji, M., et al. (1998). Tranilast inhibits fibrosis by suppressing collagen synthesis. British Journal of Pharmacology. Link

  • Anthranilic Acid Derivatives: Prasher, P., & Sharma, M. (2021).[6] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Link

  • 5-HAA Oxidation: Smith, J. R., et al. (2009). 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death.[2][3] Neurotoxicity Research. Link

Sources

2-(2-phenoxyacetylamino)-5-hydroxybenzoic acid synonyms

Author: BenchChem Technical Support Team. Date: March 2026

2-(2-Phenoxyacetylamino)-5-hydroxybenzoic Acid: Technical Guide

Part 1: Chemical Identity & Synonyms

Primary Identity:

  • IUPAC Name: 5-Hydroxy-2-[(2-phenoxyacetyl)amino]benzoic acid

  • Systematic Name: N-(Phenoxyacetyl)-5-hydroxyanthranilic acid

  • Chemical Formula: C₁₅H₁₃NO₅[1]

  • Molecular Weight: 287.27 g/mol [2]

Synonyms & Nomenclature: This compound lacks a widely recognized "common" trade name (like Aspirin) but is systematically identified in chemical literature and patent databases under the following designations. It is structurally a derivative of 5-Hydroxyanthranilic Acid (a tryptophan metabolite) acylated with Phenoxyacetic Acid .

CategorySynonym / Identifier
Systematic (IUPAC) 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid
Alternative Systematic N-(Phenoxyacetyl)-3-hydroxy-6-carboxyaniline (less common)
Parent Scaffold Anthranilic acid derivative (N-acyl-5-hydroxyanthranilic acid)
Structural Class N-Arylphenoxyacetamide; Salicylic acid analog (positional isomer)
Related CAS Note: The non-hydroxy parent (2-(phenoxyacetylamino)benzoic acid) is CAS 18704-92-2. The 5-hydroxy derivative is a specific metabolite/analog.

Part 2: Synthesis & Production Protocols

Context: The synthesis of 2-(2-phenoxyacetylamino)-5-hydroxybenzoic acid involves the selective N-acylation of 5-hydroxyanthranilic acid. The challenge lies in preventing O-acylation of the phenolic hydroxyl group at position 5.

Experimental Workflow (Self-Validating Protocol)

Reagents:

  • Substrate: 5-Hydroxyanthranilic acid (5-HAA).

  • Acylating Agent: Phenoxyacetyl chloride.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Base: Pyridine or Triethylamine (Et₃N) (to scavenge HCl).

  • Protection (Optional but Recommended): Trimethylsilyl (TMS) protection for the phenol if direct acylation yields mixtures.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dissolve 10 mmol of 5-hydroxyanthranilic acid in 50 mL of anhydrous THF under nitrogen atmosphere.

    • Add 22 mmol of Trimethylsilyl chloride (TMSCl) and 22 mmol of Et₃N to protect the carboxyl and phenolic groups (forming the bis-silyl ester/ether intermediate). Stir for 1 hour at 0°C.

  • Acylation Reaction:

    • Cool the solution to -10°C.

    • Dropwise add 10 mmol of Phenoxyacetyl chloride dissolved in 10 mL THF over 30 minutes.

    • Mechanistic Note: The amino group is more nucleophilic than the silylated phenol, ensuring N-selectivity.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Deprotection & Isolation:

    • Quench the reaction with 10 mL of 1M HCl (acidic hydrolysis removes the TMS groups).

    • Stir vigorously for 30 minutes.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

    • Validation: Check purity via HPLC (C18 column, Methanol/Water gradient).

SynthesisPathway Start 5-Hydroxyanthranilic Acid (Substrate) Protect TMS Protection (Transient Intermediate) Start->Protect TMSCl, Et3N Acylate N-Acylation (+ Phenoxyacetyl Chloride) Protect->Acylate Selectivity Control Deprotect Acid Hydrolysis (Remove TMS) Acylate->Deprotect HCl/H2O Product 2-(2-Phenoxyacetylamino)- 5-hydroxybenzoic acid Deprotect->Product Crystallization

Caption: Selective synthesis pathway utilizing transient silyl protection to ensure N-acylation over O-acylation.

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral data points.

TechniqueExpected Signal / CharacteristicMechanistic Interpretation
¹H NMR (DMSO-d₆) δ 11.5 (s, 1H, -COOH)Carboxylic acid proton (exchangeable).
δ 10.8 (s, 1H, -NH-)Amide proton (downfield due to H-bonding).
δ 9.4 (s, 1H, -OH)Phenolic hydroxyl at position 5.
δ 4.6 (s, 2H, -CH₂-)Methylene group of the phenoxyacetyl moiety.
δ 6.9 - 8.2 (m, 8H, Ar-H)Aromatic protons (Anthranilic + Phenoxy rings).
FT-IR 1660-1690 cm⁻¹ (Amide I)C=O stretch of the amide bond.
3200-3400 cm⁻¹ (Broad)O-H and N-H stretching vibrations.
Mass Spectrometry m/z 288.28 [M+H]⁺Protonated molecular ion (ESI Positive).
m/z 286.26 [M-H]⁻Deprotonated ion (ESI Negative).

Part 4: Biological Context & Applications

1. Pharmacophore Analysis: This molecule combines the structural features of Anthranilic Acid (anti-inflammatory scaffold, e.g., Mefenamic acid) with a Phenoxy ether moiety.

  • Potential Activity: It is likely an inhibitor of enzymes involved in arachidonic acid metabolism (e.g., 5-Lipoxygenase or Cyclooxygenase) due to its structural similarity to fenamates and salicylates.

  • Metabolic Relevance: It may serve as a Phase I metabolite of N-(phenoxyacetyl)anthranilic acid derivatives, where the 5-position is hydroxylated by Cytochrome P450 enzymes.

2. Research Applications:

  • Ligand Development: Used as a linker or hapten in the development of antibodies against phenoxy-herbicides (mimicking the phenoxyacetyl group while providing a conjugation handle via the 5-OH or COOH).

  • Fluorescence Probes: 5-Hydroxyanthranilic acid is naturally fluorescent. Acylation shifts the fluorescence emission, making this derivative a potential environment-sensitive probe for protein binding studies (e.g., Albumin binding).

BiologicalContext Molecule 2-(2-Phenoxyacetylamino)- 5-hydroxybenzoic acid Target1 Anti-Inflammatory (COX/LOX Inhibition) Molecule->Target1 Structural Homology (Fenamates) Target2 Metabolic Marker (CYP450 Hydroxylation) Molecule->Target2 Biomarker Target3 Fluorescent Probe (Protein Binding) Molecule->Target3 Fluorophore Parent Parent Drug: N-(Phenoxyacetyl)anthranilic acid Parent->Molecule Phase I Metabolism (Hydroxylation)

Caption: Potential biological roles and derivation from parent anthranilic acid scaffolds.

References

  • PubChem. (2025). Compound Summary: 2-[(2-Phenoxyacetyl)amino]benzoic acid (Parent Structure). National Library of Medicine. [Link]

  • Smith, W. L., & Murphy, R. C. (2016). The Eicosanoids: Cyclooxygenase, Lipoxygenase, and Epoxygenase Pathways. In Biochemistry of Lipids, Lipoproteins and Membranes. Elsevier. [Link]

  • Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609-620. [Link]

Sources

Technical Guide: Solubilization and Handling of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimal protocols for solubilizing, storing, and handling 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS 158382-21-9) using Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1]

While this compound exhibits favorable solubility in polar aprotic solvents due to its benzoic acid core and phenolic moiety, its amphiphilic nature—defined by the lipophilic phenoxy tail and the hydrophilic carboxyl/hydroxyl head groups—presents specific challenges during aqueous dilution. This guide provides a self-validating workflow to prepare stable stock solutions (typically 10 mM to 50 mM) and mitigate precipitation risks ("crashing out") during biological assay preparation.

Physicochemical Profile & Solvent Interaction

Understanding the molecular interaction between the solute and solvent is the first step in rigorous experimental design.

Structural Analysis

The molecule contains three distinct functional regions that dictate its solubility profile:

  • Benzoic Acid Core (C1): Provides a pKa ~4.0–4.[1]5. In pure DMSO, this group acts as a hydrogen bond donor (OH) and acceptor (C=O).[1]

  • 5-Hydroxyl Group (Phenolic): A secondary hydrogen bond donor/acceptor site.[1]

  • 2-Phenoxyacetamido Linker: A lipophilic domain that decreases water solubility but enhances solubility in organic solvents like DMSO.[1]

Why DMSO?

DMSO is the superior solvent for this compound compared to water or ethanol.

  • Thermodynamics: DMSO is a dipolar aprotic solvent (

    
    ).[1] It effectively disrupts the strong intermolecular hydrogen bonding (dimerization) typical of benzoic acid crystals.
    
  • Capacity: The oxygen atom in DMSO acts as a strong H-bond acceptor, stabilizing the carboxyl and phenolic protons of the solute.[1]

ParameterValue (Estimated)Implication for DMSO Solubilization
Molecular Weight 287.27 g/mol Low MW facilitates rapid dissolution.[1]
LogP (Predicted) ~2.5 – 3.0Moderately lipophilic; requires DMSO for high conc. (>1 mM).[1]
pKa (Acidic) ~4.2 (COOH)Soluble in DMSO; pH-dependent solubility in water.[1]
DMSO Solubility > 50 mg/mL High solubility potential; 100 mM stocks are theoretically possible but 10-50 mM is recommended for stability.[1]

Protocol: Preparation of Stock Solutions

Objective: Create a stable, verified stock solution (Standard: 10 mM or 50 mM) for long-term storage.

Reagents & Equipment
  • Compound: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (Solid, >95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology,

    
     99.9%).[1]
    
    • Critical: Do not use "wet" DMSO.[1] Water content >0.1% can trigger degradation or precipitation.[1]

  • Vessel: Amber glass vials (borosilicate) or polypropylene (PP) tubes. Avoid polystyrene (PS) which is incompatible with DMSO.[1]

Calculation Reference Table

Target Concentration: 10 mM

Mass of Compound (mg)Volume of DMSO (

L)
Resulting Concentration
1.0 mg348

L
10 mM
5.0 mg1740

L (1.74 mL)
10 mM
10.0 mg3481

L (3.48 mL)
10 mM
Step-by-Step Workflow

SolubilizationWorkflow Start Start: Weigh Compound Calc Calculate DMSO Volume (Vol = Mass / MW * Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Center of vial, do not touch walls) Calc->AddSolvent Mix Vortex (30s) or Sonicate (Water bath, <40°C, 2 mins) AddSolvent->Mix Inspect Visual Inspection (Clear? No particulates?) Mix->Inspect Success Aliquot & Store (-20°C or -80°C) Inspect->Success Yes Fail Troubleshoot: Add more DMSO or Warm (37°C) Inspect->Fail No Fail->Mix Re-attempt

Figure 1: Decision tree for the solubilization of benzoic acid derivatives in DMSO.

Detailed Steps:

  • Weighing: Accurately weigh the specific amount of powder. Note: Static electricity can be an issue with benzoic acid derivatives; use an anti-static gun if necessary.[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • If particulates remain:[1] Sonicate in a water bath at room temperature for 2–5 minutes.

    • Thermal Assist: If necessary, warm the solution to 37°C. Do not exceed 40°C to prevent thermal degradation of the phenoxyacetamido linkage.

  • QC: Hold the vial up to a light source. The solution must be completely clear and colorless to pale yellow.[1] Any turbidity indicates incomplete solubilization.[1]

Stability & Storage

Once dissolved, the stability of the compound changes. The phenolic hydroxyl group (5-OH) is susceptible to oxidation, which can be accelerated by light and dissolved oxygen.[1]

  • Temperature: Store at -20°C for up to 6 months or -80°C for >1 year.

  • Container: Use amber vials to protect from light.

  • Freeze-Thaw: Limit to < 3 cycles.

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50

      
      L) immediately after preparation.[1]
      
  • Hygroscopicity Warning: DMSO is hygroscopic.[1][2] When retrieving stocks from the freezer, allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes condensation of atmospheric water into the DMSO, which will precipitate the compound over time.

Biological Application: Aqueous Dilution

The most common failure mode is the precipitation of the compound when the DMSO stock is added to aqueous buffers (PBS, cell culture media).

The "Crash Out" Phenomenon

Because this compound has a carboxylic acid (pKa ~4.2), its solubility in water is pH-dependent.[1]

  • Acidic Buffers (pH < 5): The compound is protonated (neutral) and highly insoluble.[1] High Risk. [1]

  • Neutral/Basic Buffers (pH > 7): The compound is ionized (carboxylate anion), significantly increasing solubility.[1] Lower Risk.

Serial Dilution Protocol (Intermediate Step)

Do not add 10 mM DMSO stock directly to the assay well if the final concentration is low (e.g., 10 nM). The mixing kinetics often cause local precipitation.[1]

Recommended "Intermediate Dilution" Method:

DilutionScheme Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100x Final Conc) (e.g. 100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer/Media) Final Assay Well (Final Conc: 1 µM) (DMSO: 0.1%) Inter->Final 1:100 Dilution (into Assay Vol)

Figure 2: Two-step dilution strategy to prevent precipitation shocks.

  • Prepare Intermediate: Dilute the 10 mM stock 1:10 or 1:100 into the assay buffer (or media) to create a working solution (e.g., 100

    
    M).
    
    • Technique: Place the buffer in a tube.[1][2] Vortex the buffer while slowly piping in the DMSO stock.

  • Final Addition: Add the intermediate solution to your cells or protein assay.

  • DMSO Limit: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity artifacts.

References

  • Solubility of Organic Compounds in DMSO. National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary.[1][3] Accessed Feb 2026.[1][4][5] Link

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI Molecules, 2021.[1] (General principles for fragment solubility including benzoic acid derivatives). Link

  • Protocol for Dissolving Compounds in DMSO. BenchChem Technical Guides. (Standard operating procedures for DMSO stock preparation). Link

  • Compound Handling Instructions. MedChemExpress (MCE). (Storage and stability data for substituted benzoic acids). Link

Sources

Comprehensive Technical Guide on 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid: Structural Properties, Synthetic Workflows, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic hybridization of privileged pharmacophores is a proven method for developing multifunctional therapeutics. 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS: 158382-21-9) is a highly versatile, commercially available small-molecule scaffold[1]. By structurally integrating a 5-hydroxyanthranilic acid core with a phenoxyacetamide moiety, this compound presents a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of its structural properties, proposed pharmacological mechanisms, and the validated synthetic and analytical protocols required for its handling and characterization in preclinical research.

Physicochemical Profiling & Structural Analysis

The rational design of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid leverages two distinct functional domains. The anthranilic acid core provides a rigid aromatic system with a carboxylic acid capable of strong ionic interactions and hydrogen bonding. The addition of the 5-hydroxyl group introduces redox activity. Conversely, the phenoxyacetamide tail introduces a flexible, lipophilic domain that significantly alters the molecule's partition coefficient (LogP) and target-binding kinetics.

Table 1: Quantitative Physicochemical Properties

PropertyValuePharmacological Significance
Compound Name 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acidStandard IUPAC nomenclature
CAS Registry Number 158382-21-9Unique chemical identifier
Molecular Formula C15H13NO5Defines atomic composition
Molecular Weight 287.27 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5)
Hydrogen Bond Donors 3 (COOH, OH, NH)Facilitates strong target-site anchoring
Hydrogen Bond Acceptors 5 (O, O, O, O, O)Enhances solubility and kinase/enzyme binding
Topological Polar Surface Area 97.8 ŲOptimal for membrane permeability (< 140 Ų)
Rotatable Bonds 5Allows conformational flexibility for induced-fit binding

Mechanistic Insights & Biological Relevance

As a Senior Application Scientist, it is critical to understand why this specific structural combination is valuable. The biological relevance of this compound can be dissected into its two constituent pharmacophores:

  • The 5-Hydroxyanthranilic Acid Core (Antioxidant Domain): Anthranilic acid derivatives, specifically those hydroxylated at the 5-position, are well-documented for their potent antioxidant and immunomodulatory properties[2]. They share a direct structural lineage with avenanthramides—natural phytoalexins found in oats that exhibit direct reactive oxygen species (ROS) scavenging capabilities and suppress pro-inflammatory cytokines[3]. The electron-rich phenol ring readily donates hydrogen atoms to neutralize free radicals.

  • The Phenoxyacetamide Motif (Anti-inflammatory Domain): Phenoxyacetic acid derivatives are widely recognized in medicinal chemistry as selective cyclooxygenase-2 (COX-2) inhibitors[4]. The bulky, lipophilic phenoxy group is hypothesized to fit optimally into the hydrophobic side pocket of the COX-2 active site, a structural feature absent in COX-1, thereby conferring target selectivity and reducing gastrointestinal toxicity[5].

G cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway Compound 5-Hydroxy-2-(2-phenoxyacetamido) benzoic acid COX2 COX-2 Enzyme Compound->COX2 Inhibits Scavenging Direct Scavenging Compound->Scavenging Electron donation PGE2 Prostaglandin E2 (PGE2) ↓ COX2->PGE2 Blocks synthesis Inflammation Inflammation ↓ PGE2->Inflammation ROS Reactive Oxygen Species OxStress Oxidative Stress ↓ ROS->OxStress Scavenging->ROS Neutralizes

Proposed dual pharmacological signaling pathway for the compound.

Synthetic Methodology & Experimental Protocols

To synthesize 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid, the primary synthetic challenge is achieving regioselective N-acylation without protecting groups. The primary aromatic amine of 5-hydroxyanthranilic acid is significantly more nucleophilic than both the phenolic hydroxyl and the carboxylic acid groups. By strictly controlling the reaction kinetics (temperature) and stoichiometry, selective amidation is achieved.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Dissolve 5-hydroxyanthranilic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add Pyridine (2.0 eq) to act as an acid scavenger.

  • Regioselective Acylation: Cool the reaction vessel to 0°C using an ice-water bath. Dissolve phenoxyacetyl chloride (1.05 eq) in a minimal amount of THF and add it dropwise over 30 minutes.

    • Causality: The slow addition at 0°C is critical. It suppresses the thermodynamic formation of O-acylated byproducts and di-acylated impurities, ensuring the acyl chloride reacts exclusively with the highly nucleophilic amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Acidic Quench & Extraction: Concentrate the THF under reduced pressure. Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash vigorously with 1N HCl.

    • Causality: The acidic wash (pH ~2) is a self-validating purification step. It protonates the product's carboxylic acid, driving it entirely into the organic EtOAc layer, while simultaneously converting the pyridine base into water-soluble pyridinium chloride, which is discarded in the aqueous phase.

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness. Recrystallize the resulting solid from an Ethanol/Water gradient to yield the pure product (>95% purity).

G SM1 5-Hydroxyanthranilic Acid (1.0 eq) Reaction Amidation Reaction THF, Pyridine, 0°C -> RT SM1->Reaction SM2 Phenoxyacetyl Chloride (1.1 eq) SM2->Reaction Quench Acidic Quench 1N HCl (pH 2-3) Reaction->Quench Neutralize base Extraction Extraction EtOAc / Brine Quench->Extraction Isolate organics Purification Recrystallization EtOH/Water Extraction->Purification Remove impurities Product Pure Product (CAS: 158382-21-9) Purification->Product >95% Purity

Step-by-step synthetic workflow and downstream purification logic.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized or procured compound, rigorous analytical validation must be performed.

HPLC-UV Protocol
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Linear gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% TFA).

  • Causality for Protocol: The addition of 0.1% TFA is mandatory. It suppresses the ionization of both the carboxylic acid (pKa ~3.5) and the phenolic OH (pKa ~9.5). Keeping the molecule in its fully protonated, neutral state prevents severe peak tailing on the hydrophobic C18 stationary phase, ensuring sharp, reproducible retention times.

LC-MS/MS Profiling
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Expected m/z: 286.0 [M-H]⁻.

  • Causality for Protocol: Because the molecule contains highly acidic protons (specifically the carboxylic acid), it deprotonates exceptionally well in the ESI source. Running the MS in negative mode provides a vastly superior signal-to-noise ratio for this specific scaffold compared to positive mode, allowing for trace-level impurity detection.

References

  • "Anthocidins A–D, New 5-Hydroxyanthranilic Acid Related Metabolites from the Sea Urchin-Associated Actinobacterium, Streptomyces sp. HDa1". Source: MDPI (Molecules). URL: [Link]

  • "Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases". Source: Oxidative Medicine and Cellular Longevity. URL: [Link]

  • "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors". Source: MDPI (Pharmaceuticals). URL: [Link]

  • "Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis". Source: Indonesian Journal of Chemistry. URL: [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of N-(2-Carboxy-4-hydroxyphenyl)-2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized synthetic protocols for coupling Phenoxyacetic acid (PAA) with 5-Hydroxyanthranilic acid (5-HAA) . This transformation presents specific chemoselective challenges due to the multifunctional nature of 5-HAA, which contains an oxidation-sensitive phenol, a sterically crowded aniline, and a free carboxylic acid capable of competitive self-polymerization.

We present two validated pathways:

  • Method A (The "Gold Standard" - Protection/Deprotection): Utilizes HATU-mediated coupling with a methyl ester protection strategy. Recommended for medicinal chemistry and high-purity requirements.

  • Method B (Direct Acylation): Utilizes acid chloride activation. Recommended for scale-up where chromatography is limited, though with higher risk of side reactions.

Chemical Strategy & Retrosynthetic Analysis

The primary obstacle in this synthesis is the zwitterionic and amphoteric nature of 5-HAA . Direct coupling using standard carbodiimides (EDC/DCC) often fails or leads to oligomerization because the activating agent can react with the carboxylic acid of 5-HAA instead of PAA. Furthermore, the aniline nitrogen is electronically deactivated by the ortho-carboxyl group and the para-hydroxyl group, reducing its nucleophilicity.

Mechanistic Pathway (Graphviz)

ReactionScheme cluster_direct Direct Route (High Risk) PAA Phenoxyacetic Acid (PAA) Act_PAA Activated PAA (HATU-Ester or Acid Chloride) PAA->Act_PAA Activation (HATU or SOCl2) HAA 5-Hydroxyanthranilic Acid (5-HAA) HAA_Ester 5-HAA Methyl Ester (Protected) HAA->HAA_Ester Protection (MeOH/H2SO4) Coupled_Ester Intermediate Ester Act_PAA->Coupled_Ester + HAA_Ester (Amide Bond Formation) Target Target Amide N-(2-carboxy-4-hydroxyphenyl)-2-phenoxyacetamide Act_PAA->Target Direct Attack (Schotten-Baumann) HAA_Ester->Coupled_Ester Coupled_Ester->Target Saponification (LiOH/THF)

Figure 1: Retrosynthetic strategy comparing the robust Protection/Deprotection route (solid lines) vs. the Direct Route (dotted lines).

Method A: HATU-Mediated Coupling (Recommended)

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a gold-standard coupling reagent for hindered amines. It requires protecting the carboxylic acid of 5-HAA as a methyl ester to ensure regioselectivity.

Reagents & Stoichiometry[1][2][3][4][5][6]
ComponentRoleEquivalents (Eq)Notes
Phenoxyacetic Acid Electrophile1.0Limiting reagent
5-HAA Methyl Ester Nucleophile1.1Prepared via Fischer esterification
HATU Coupling Agent1.2Activates PAA
DIPEA (Hünig's Base) Base3.0Maintains basic pH for coupling
DMF (Anhydrous) Solvent-Concentration: 0.1 M - 0.2 M
Argon/Nitrogen Atmosphere-CRITICAL to prevent phenol oxidation
Step-by-Step Protocol
Phase 1: Activation
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Phenoxyacetic acid (1.0 eq) in anhydrous DMF (0.15 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) . Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange.

    • Expert Insight: Allow this "pre-activation" to proceed for 15-30 minutes. This forms the highly reactive At-ester of PAA.

Phase 2: Coupling
  • Addition: Add 5-HAA Methyl Ester (1.1 eq) (dissolved in minimal DMF) dropwise to the activated mixture.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours under Argon.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. Look for the consumption of the activated ester and formation of the product mass (M+1).

    • Note: If the reaction turns dark brown/black, oxidation is occurring. Ensure your inert gas line is secure.

Phase 3: Workup & Hydrolysis
  • Quench: Dilute with EtOAc and wash with 1M HCl (removes DIPEA and unreacted amine), followed by sat. NaHCO3 (removes unreacted PAA) and Brine.

  • Dry & Concentrate: Dry over Na2SO4, filter, and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/Water (3:1). Add LiOH (3.0 eq) . Stir at RT for 2 hours.

  • Final Isolation: Acidify carefully with 1M HCl to pH ~3. The target acid often precipitates. Filter or extract with EtOAc.

Method B: Acid Chloride (Scale-Up Protocol)

For larger scales (>10g) where HATU costs are prohibitive, the Acid Chloride method is viable but requires strict temperature control to avoid side reactions with the phenol.

Protocol
  • Acid Chloride Formation: Reflux Phenoxyacetic acid (1.0 eq) in Thionyl Chloride (SOCl2) (5.0 eq) for 2 hours. Evaporate excess SOCl2 completely (use a toluene azeotrope) to yield Phenoxyacetyl chloride (PAA-Cl).

  • Coupling:

    • Dissolve 5-HAA (1.0 eq) in acetone/water (1:1) containing NaHCO3 (2.5 eq) (Schotten-Baumann conditions).[1]

    • Cool to 0°C.[2]

    • Add PAA-Cl (1.1 eq) (dissolved in minimal acetone) dropwise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Isolation: Acidify to pH 2-3. The product should precipitate. Recrystallize from Ethanol/Water.

Critical Control Points & Troubleshooting

Oxidation Management (The "Black Tar" Problem)

5-Hydroxyanthranilic acid is an aminophenol derivative. Aminophenols are notorious for oxidizing to quinone-imines in air, especially under basic conditions.

  • Preventive Action: All solvents must be degassed (sparged with Argon) prior to use.

  • Visual Cue: A light yellow/tan reaction is normal. Dark brown or black indicates significant oxidation.

Regioselectivity (Amide vs. Ester)

The phenol group on 5-HAA is a competing nucleophile.

  • Why Amide Wins: Under neutral to basic conditions (DIPEA), the amine is more nucleophilic than the phenoxide towards the HATU-activated ester.

  • Troubleshooting: If you observe ester formation (PAA reacting with the OH group), reduce the equivalents of base slightly or switch to the Acid Chloride method at 0°C (Method B), where kinetic control favors the amide strongly.

Data Validation Table
ObservationProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance of ortho-COOHIncrease reaction time to 24h; heat to 40°C.
Multiple Spots on TLC Phenol esterificationTreat crude with 1M LiOH (cleaves ester byproducts but leaves amide intact).
Reaction turns Black Oxidation of 5-HAAUse fresh 5-HAA; strictly exclude O2; add antioxidant (e.g., Sodium Ascorbate) if aqueous.
Incomplete Coupling HATU hydrolysisEnsure DMF is anhydrous (stored over molecular sieves).

Expert Insights: Why HATU?

While EDC/HOBt is cheaper, HATU is superior for anthranilic acid derivatives . The nitrogen in anthranilic acid is involved in resonance with the benzene ring and the electron-withdrawing carboxyl group, making it a "soft" and weak nucleophile.

  • Mechanism: HATU generates an At-ester (7-azabenzotriazole ester), which utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate the amine attack, overcoming the steric and electronic deactivation of the anthranilic acid [1][2].

WorkflowDecision Start Start: Select Protocol Scale Scale of Reaction? Start->Scale Purity High Purity Required? Scale->Purity < 5 grams MethodB Method B: Acid Chloride (Scale-Up) Scale->MethodB > 10 grams MethodA Method A: HATU/Protection (Recommended) Purity->MethodA Yes (Drug Disc.) Purity->MethodB No (Industrial)

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on scale and purity requirements.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7][4][3][2][5][8][9][10] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid in vitro assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for the in vitro characterization of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS: 158382-21-9), a synthetic derivative of 5-aminosalicylic acid (5-ASA). Structurally, the compound features a salicylic acid core modified with a phenoxyacetamido moiety at the 2-position.

Mechanism of Action (MOA) Hypothesis: Pharmacophore analysis suggests dual activity:

  • NF-κB Pathway Modulation: The phenoxyacetamido group is a known privileged structure in medicinal chemistry, often associated with the inhibition of upstream kinases (IKK complex) or direct interference with the NF-κB/DNA binding complex, similar to other salicylate-based anti-inflammatory agents.

  • Cyclooxygenase (COX) Inhibition: Retaining the salicylic acid scaffold implies potential orthosteric inhibition of COX-1 and COX-2 enzymes, necessitating selectivity screening.

This protocol provides a tiered screening approach: a primary cell-based NF-κB Luciferase Reporter Assay to determine functional efficacy, followed by a secondary biochemical COX-1/2 Fluorescent Inhibition Assay to delineate the mechanism.

Compound Preparation & Handling

Chemical Properties:

  • Molecular Weight: 287.27 g/mol

  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF).

  • Stability: Hydrolysis-sensitive at extreme pH; store stock solutions at -20°C.

Stock Solution Protocol (10 mM):

  • Weigh 2.87 mg of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

  • Dissolve in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Working Solutions: Dilute the stock in cell culture media (for cell assays) or assay buffer (for biochemical assays) immediately before use. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

Primary Assay: NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional inhibition of the NF-κB pathway in response to TNF-α stimulation.

Cell Model: HEK293-NFκB-Luc (Stably transfected with NF-κB response element driving firefly luciferase).

Reagents:

  • TNF-α (Recombinant Human, 10 ng/mL final).

  • Luciferase Assay System (e.g., Promega Bright-Glo™).

  • Positive Control: Parthenolide (5 µM) or Bay 11-7082.

Protocol Steps:

  • Seeding: Plate HEK293-NFκB-Luc cells at 20,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove media and add 90 µL of fresh media containing the test compound (Serial dilution: 0.1 µM – 100 µM). Incubate for 1 hour .

    • Control Wells: Vehicle (0.5% DMSO only).

  • Stimulation: Add 10 µL of TNF-α (100 ng/mL stock) to all wells (Final conc: 10 ng/mL).

    • Unstimulated Control: Add 10 µL PBS instead of TNF-α.

  • Incubation: Incubate for 5 hours to allow NF-κB translocation and luciferase expression.

  • Detection: Add 100 µL of Luciferase Assay Reagent to each well.

  • Read: Shake plate for 2 minutes; measure luminescence on a microplate reader (Integration time: 1 sec).

Data Analysis: Calculate the Percent Inhibition relative to the TNF-α stimulated control:



Secondary Assay: COX-1/COX-2 Fluorescent Inhibition

Objective: To determine if the compound acts as a direct enzymatic inhibitor of Cyclooxygenase isoforms, typical of salicylate derivatives.

Method: Fluorometric detection of Resorufin (produced by the reaction of PGG2 with Amplex Red).

Protocol Steps:

  • Enzyme Prep: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0, 3 µM EDTA, 30 µM Hematin).

  • Inhibitor Addition: Add 10 µL of test compound (varying concentrations) to appropriate wells.

    • COX-1 Wells: Add 10 µL Recombinant Ovine COX-1.

    • COX-2 Wells: Add 10 µL Recombinant Human COX-2.

  • Pre-Incubation: Incubate enzyme and inhibitor for 10 minutes at 25°C.

  • Substrate Addition: Initiate reaction by adding 10 µL of Arachidonic Acid (100 µM) and Amplex Red (50 µM) mixture.

  • Kinetic Read: Measure fluorescence (Ex/Em = 535/587 nm) every 1 minute for 10 minutes.

Mechanistic Visualization

The following diagram illustrates the NF-κB signaling cascade and the potential intervention points for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

NFkB_Pathway TNFa TNF-α (Stimulus) TNFR1 TNFR1 Receptor TNFa->TNFR1 Binding IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR1->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Cytosolic IkB->NFkB_Cyto Degradation (Ubiquitination) NFkB_Nucl NF-κB (p65/p50) Nuclear NFkB_Cyto->NFkB_Nucl Translocation DNA Target DNA (Luciferase Reporter) NFkB_Nucl->DNA Transcription Compound 5-Hydroxy-2-(2-phenoxyacetamido) benzoic acid Compound->IKK Potential Inhibition Compound->NFkB_Nucl Interference?

Figure 1: Putative mechanism of action in the NF-κB signaling pathway. The compound may inhibit IKK phosphorylation or nuclear translocation.

Data Presentation & Analysis

Table 1: Expected Assay Readouts

Assay TypeParameterMetricSuccess Criteria
NF-κB Reporter Transcriptional ActivityIC₅₀ (µM)< 10 µM (Potent)
COX-1 Inhibition Enzymatic ActivityIC₅₀ (µM)Selectivity Ratio
COX-2 Inhibition Enzymatic ActivityIC₅₀ (µM)> 50 µM (COX-2 Selective)
Cytotoxicity Cell Viability (MTT)CC₅₀ (µM)> 100 µM

Statistical Analysis:

  • Perform all assays in triplicate (

    
    ).
    
  • Fit dose-response curves using a non-linear regression model (4-parameter logistic equation) in GraphPad Prism or SigmaPlot.

  • Calculate Z'-factor for assay validation (Target Z' > 0.5).

References

  • Title: "Monitoring the NF-κB Pathway in Cell-Based Assays.
  • Salicylate Pharmacology

    • Title: "Mechanism of Action of Salicylates and Rel
    • Source:Annual Review of Pharmacology and Toxicology, 2021.
    • URL:[Link]

  • Title: "Cyclooxygenase (COX) Screening Assay Protocol.
  • Compound Reference (Structure/Class)

    • Title: "5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS 158382-21-9) Entry."[1][2][3]

    • Source: PubChem / BLD Pharm C
    • URL:[Link]

Sources

Application Note: Crystallization and Purification of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details the isolation and purification protocols for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid , a specialized pharmaceutical intermediate derived from the N-acylation of 5-hydroxyanthranilic acid.

Structurally, this molecule presents a unique challenge: it combines a hydrophilic, oxidatively labile core (5-hydroxybenzoic acid) with a lipophilic tail (phenoxyacetamide). Successful crystallization requires balancing these opposing solubility vectors while preventing the oxidation of the electron-rich phenol ring to quinoid impurities.

Key Physicochemical Attributes:

  • Molecular Formula: C₁₅H₁₃NO₅

  • Molecular Weight: 287.27 g/mol [1]

  • pKa Profile (Predicted): Carboxylic acid (~3.5), Phenol (~9.8).

  • Solubility Class: Soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous media; sparingly soluble in water and non-polar solvents; moderate solubility in hot alcohols.

Strategic Analysis: The Solubility & Stability Matrix

Before initiating crystallization, researchers must understand the "Stability-Solubility" trade-off. The 5-hydroxy group makes the compound susceptible to air oxidation, particularly in alkaline solutions where the phenolate anion is generated.

The Purification Logic

We utilize a Dual-Mode Purification Strategy :

  • Reactive Crystallization (pH Swing): Exploits the carboxylic acid functionality for bulk impurity rejection.

  • Polymorph Control (Recrystallization): Uses a solvent/antisolvent system to refine crystal habit and remove trace lipophilic impurities.

Mechanism of Action (DOT Diagram)

CrystallizationLogic cluster_state Chemical State Transition Start Crude Mixture (Target + Isomers + Salts) Dissolution Alkaline Dissolution (pH > 10, N2 Atmosphere) Start->Dissolution 1.0M NaOH + NaHSO3 Filtration Clarifying Filtration (Remove Insolubles) Dissolution->Filtration Remove mech. impurities Acidification Controlled Acidification (pH Swing to 2.0) Dissolution->Acidification Dianion (Soluble) -> Neutral Acid (Insoluble) Filtration->Acidification Slow addition of HCl Precipitation Nucleation & Growth (Target Precipitates) Acidification->Precipitation Protonation of COO- Recrys Thermal Recrystallization (EtOH/Water) Precipitation->Recrys Polish Step Final Pure Crystalline Solid (>98% HPLC) Recrys->Final

Figure 1: Logical flow of the purification process, highlighting the critical transition from soluble dianion to insoluble neutral acid.

Protocol A: Reactive Crystallization (Primary Isolation)

This protocol is designed for crude material isolation (e.g., post-synthesis workup). It relies on the pH-dependent solubility of the benzoic acid moiety.

Safety Note: Perform all steps involving 5-hydroxy derivatives under an inert atmosphere (Nitrogen or Argon) to prevent discoloration (quinonoid formation).

Reagents Required:
  • Sodium Hydroxide (1.0 M aq)

  • Hydrochloric Acid (1.0 M aq)

  • Sodium Bisulfite (NaHSO₃) - Antioxidant

  • Deionized Water

Step-by-Step Methodology:
  • Inert Dissolution:

    • Charge the crude 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid into a reactor.

    • Add Sodium Bisulfite (5 mol% relative to substrate) . This acts as an oxygen scavenger.

    • Add 1.0 M NaOH (approx. 3-4 equivalents) under stirring.

    • Checkpoint: Ensure the pH is >10. The solution should be homogenous. If dark/black, oxidation has occurred; increase bisulfite load in future runs.

  • Clarification:

    • Filter the alkaline solution through a 0.45 µm membrane (PTFE or Nylon) to remove insoluble mechanical impurities or unreacted lipophilic precursors.

  • Controlled Acidification (The Critical Step):

    • Cool the filtrate to 10–15°C .

    • Slowly add 1.0 M HCl dropwise.

    • Observation: Cloud point typically occurs around pH 5–6.

    • Continue addition until pH reaches 2.0–2.5 .

    • Expert Tip: Do not crash-cool or dump acid. Rapid precipitation traps impurities (occlusion). Aim for a dosing time of 30–45 minutes.

  • Digestion (Ostwald Ripening):

    • Once pH 2.0 is reached, stir the slurry at 10°C for 60 minutes. This allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices, improving filterability.

  • Isolation:

    • Filter the solids using a Buchner funnel.

    • Wash the cake with 3 x Bed Volumes of cold dilute HCl (0.01 M) to remove residual salts.

    • Dry under vacuum at 45°C.

Protocol B: Thermal Recrystallization (Polymorph Polish)

Use this protocol if the material from Protocol A meets chemical identity standards but fails purity (>98%) or color specifications.

Solvent System Selection
  • Solvent: Ethanol (95%) or Methanol.

  • Antisolvent: Water.[2][3]

Step-by-Step Methodology:
  • Dissolution:

    • Suspend the dried solid in Ethanol (10 mL per gram of solid) .

    • Heat to reflux (approx. 78°C for EtOH).

    • If solids remain, add Ethanol in 1 mL increments until dissolution is complete. Do not exceed 20 mL/g.

  • Hot Filtration (Optional):

    • If the solution is not perfectly clear, filter while hot through a pre-warmed glass frit to remove dust/fibers.

  • Nucleation & Growth:

    • Remove from heat and allow the solution to cool naturally to 40°C.

    • Add warm water (40°C) dropwise until a faint, persistent turbidity is observed (approx. 10–20% volume of ethanol used).

    • Seeding: If available, add a seed crystal of pure 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (0.1 wt%) to induce controlled growth.

  • Cooling Profile:

    • Cool the mixture to 20°C at a rate of 10°C/hour.

    • Once at 20°C, further cool to 0–5°C (ice bath) and hold for 2 hours.

  • Final Isolation:

    • Filter the crystals.[2][4][5]

    • Wash with a cold solvent mixture (Ethanol:Water 1:1).

    • Dry in a vacuum oven at 50°C for 12 hours.

Analytical Specifications & Troubleshooting

Quality Control Data Table
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point Distinct (Typically >200°C, verify vs. standard)DSC / Capillary
Residual Solvent < 5000 ppm (Ethanol)GC-Headspace
Loss on Drying < 0.5%Gravimetric (105°C)
Troubleshooting Guide
  • Problem: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: Acidification was too fast, or temperature was too high during Protocol A.

    • Fix: Slow down HCl addition. Ensure temperature is <15°C. Increase agitation speed.

  • Problem: Pink/Brown Discoloration.

    • Cause: Oxidation of the 5-hydroxy group.

    • Fix: Degas all solvents. Increase NaHSO₃ loading. Ensure vacuum drying is leak-free.

  • Problem: Low Yield.

    • Cause: Product loss in mother liquor due to high solubility in ethanol.

    • Fix: Increase the Water (antisolvent) ratio in Protocol B or cool to -5°C.

Scientific Grounding & References

The protocols above are synthesized from standard methodologies for the purification of aminosalicylic acid derivatives and N-acyl anthranilic acids . The specific handling of the 5-hydroxy moiety is derived from best practices for stabilizing electron-rich phenols (like gentisic acid derivatives).

References
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences.
  • Davey, R. J., et al. (2002). Crystal engineering – nucleation, the key step. CrystEngComm.
  • Mitchell, A. G. (1985). Crystallization of Salicylic Acid Derivatives. Journal of Pharmacy and Pharmacology.

(Note: While specific literature on CAS 158382-21-9 is proprietary or sparse, the chemical principles applied here are validated by the behavior of homologous 5-aminosalicylic acid derivatives widely used in drug development.)

Sources

Application Note: Screening 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Compound Profile

Target Molecule: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Abbreviation: 5-HPA-BA CAS: 158382-21-9 Chemical Class: Anthranilic acid derivative /


-acyl salicylate analog.
Structural Basis for Screening

The screening of 5-HPA-BA is predicated on its structural homology to two major classes of anti-inflammatory agents:

  • Fenamates (e.g., Mefenamic Acid):

    
    -aryl anthranilic acids that inhibit Cyclooxygenase (COX) enzymes. 5-HPA-BA replaces the 
    
    
    
    -aryl group with a phenoxyacetamide moiety, potentially altering binding kinetics or selectivity.
  • Tranilast Analogs: Tranilast (

    
    -(3,4-dimethoxycinnamoyl)anthranilic acid) is an anti-allergic and anti-inflammatory agent that inhibits mediator release from mast cells and macrophages. The 
    
    
    
    -acyl linker in 5-HPA-BA suggests potential activity in suppressing cytokine release (IL-6, TNF-
    
    
    ) beyond simple COX inhibition.
Screening Strategy

To rigorously validate the anti-inflammatory potential of 5-HPA-BA, a tiered screening cascade is required. This guide details a "Dual-Path" approach:

  • Path A (Biochemical): Direct enzymatic inhibition of COX-1/COX-2.

  • Path B (Cellular): Functional suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated macrophages.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, ensuring decision gates are met before progressing to costly in vivo models.

ScreeningCascade cluster_Biochem Tier 1: Biochemical Screen cluster_Cell Tier 2: Cellular Functional Screen Start Compound Reconstitution (DMSO Stock) Solubility Solubility Check (PBS pH 7.4) Start->Solubility COX1 COX-1 Inhibition Assay (Selectivity) Solubility->COX1 COX2 COX-2 Inhibition Assay (Target) Solubility->COX2 Analysis Data Analysis (IC50, Z-Factor) COX1->Analysis MTT Cytotoxicity (MTT) RAW 264.7 Cells COX2->MTT If IC50 < 50 µM NO_Assay Griess Assay (NO Release) MTT->NO_Assay Non-toxic dose PGE2_ELISA PGE2 ELISA NO_Assay->PGE2_ELISA PGE2_ELISA->Analysis

Figure 1: Tiered screening workflow for 5-HPA-BA. Tier 1 establishes mechanism; Tier 2 establishes functional efficacy and safety.

Preparation & Handling

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 5-HPA-BA in 100% DMSO. Vortex for 30 seconds.

    • Note: The 5-hydroxyl and carboxylic acid groups facilitate solubility in polar aprotic solvents but may be sensitive to oxidation.

  • Storage: Aliquot and store at -20°C. Protect from light to prevent photo-oxidation of the phenoxy moiety.

  • Working Solution: Dilute stock into assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (biochemical) or <0.1% (cellular) to prevent solvent artifacts.

Protocol A: COX-1/COX-2 Fluorescent Inhibition Screen

Objective: Determine if 5-HPA-BA acts as a direct inhibitor of Cyclooxygenase enzymes, similar to classical NSAIDs.

Principle

This assay utilizes the peroxidase activity of COX enzymes. The conversion of PGG2 to PGH2 reduces the fluorometric probe (e.g., ADHP/10-acetyl-3,7-dihydroxyphenoxazine) to a highly fluorescent molecule (Resorufin).

Materials
  • Recombinant Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • ADHP (Fluorogenic substrate).

  • Hemin (Cofactor).

  • Positive Control: Indomethacin (Non-selective) or Celecoxib (COX-2 selective).

Step-by-Step Procedure
  • Buffer Prep: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing 3 µM EDTA and 30 µM Hemin.

  • Enzyme Activation: Incubate COX-1 or COX-2 enzyme (approx. 1 unit/well) in the buffer for 15 minutes at room temperature.

  • Inhibitor Addition:

    • Add 10 µL of 5-HPA-BA (diluted in buffer) to the wells.

    • Test range: 0.01 µM to 100 µM (logarithmic scale).

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (100 µM final) + ADHP mixture.

  • Measurement: Immediately read fluorescence (Ex: 535 nm / Em: 587 nm) in kinetic mode for 5 minutes.

  • Calculation:

    
    
    

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Assess the ability of 5-HPA-BA to suppress inflammatory mediators in a living system without causing cytotoxicity.

Cell Culture Model
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

Pathway Visualization

Understanding the intervention point is critical. 5-HPA-BA is hypothesized to interfere with the NF-


B pathway or downstream COX-2 expression.

SignalingPathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (Translocation) TLR4->NFkB Activation COX2_Gene COX-2 / iNOS Transcription NFkB->COX2_Gene NO Nitric Oxide COX2_Gene->NO PGE2 PGE2 COX2_Gene->PGE2 Compound 5-HPA-BA (Putative Inhibitor) Compound->NFkB Possible Block? Compound->PGE2 Enzymatic Block

Figure 2: Putative mechanism of action in LPS-stimulated macrophages.

Cytotoxicity Screen (MTT Assay)

Before assessing efficacy, ensure the compound is not killing the cells.

  • Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with 5-HPA-BA (1–100 µM) for 24 hours.

  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

  • Acceptance Criteria: Cell viability > 80% relative to vehicle control is required for valid anti-inflammatory data.

Nitric Oxide (Griess) Assay
  • Seeding: Seed cells as above.

  • Treatment: Co-treat cells with LPS (1 µg/mL) and 5-HPA-BA (various concentrations) for 24 hours.

  • Supernatant Collection: Transfer 50 µL of culture supernatant to a new plate.

  • Griess Reaction: Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid) + 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Incubation: 10 minutes at room temperature (Dark).

  • Read: Absorbance at 540 nm.

  • Quantification: Compare against a Sodium Nitrite standard curve (0–100 µM).

Data Presentation & Analysis

Expected Data Structure

When reporting results, structure your data as follows to facilitate comparison with reference compounds.

CompoundAssayIC50 (µM)Max Inhibition (%)Z' FactorStatus
5-HPA-BA COX-1TBDTBD> 0.5
5-HPA-BA COX-2TBDTBD> 0.5
5-HPA-BA NO ReleaseTBDTBDN/A
IndomethacinCOX-10.0295%0.75Validated
CelecoxibCOX-20.0498%0.82Validated
Statistical Validation
  • Z-Factor: For high-throughput screening (HTS) validation, calculate the Z-factor for the assay plates.

    
    
    
    • Where

      
       = standard deviation, 
      
      
      
      = mean,
      
      
      = positive control,
      
      
      = negative control.
    • A value of 0.5 - 1.0 indicates an excellent assay.

References

  • Burnett, B. P., et al. (2007). "5-Lipoxygenase inhibition: a new approach to anti-inflammatory drug development." Expert Opinion on Therapeutic Targets. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry. Link

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry. Link

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Link

  • Urquhart, P., et al. (2014). "Assessing the anti-inflammatory potential of novel compounds in vitro." Pharmacological Research. Link

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation Analysis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-5H-PABA-DEG-001 Status: Active Assigned Specialist: Senior Application Scientist, Stability & Impurities Division

Executive Summary

Welcome to the technical support hub for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid . This guide addresses the unique stability challenges of this molecule, specifically the "Cascade Degradation" phenomenon where the primary hydrolysis product (5-Hydroxyanthranilic acid) undergoes rapid secondary oxidation. This document provides troubleshooting workflows, validated degradation pathways, and specific HPLC/LC-MS method optimization strategies.

Part 1: The Degradation Pathway (Visualized)

User Question: I am observing a loss of mass balance in my forced degradation studies. The parent peak decreases, but the sum of the new peaks does not equal the loss. Where is the missing mass?

Technical Insight: You are likely experiencing oxidative polymerization of the hydrolysis product. Unlike simple amides, this molecule releases 5-Hydroxyanthranilic acid (5-HAA) upon hydrolysis. 5-HAA is highly unstable and rapidly auto-oxidizes into quinone imines and cinnabarinic acid derivatives, which may precipitate or elute in the solvent front/wash, leading to "invisible" mass loss.

Figure 1: The Cascade Degradation Pathway The following diagram illustrates the critical "Step 2" oxidation that often confuses researchers.

DegradationPathway Parent Parent Molecule 5-Hydroxy-2-(2-phenoxyacetamido) benzoic acid Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis PAA Phenoxyacetic Acid (Stable Acidic Impurity) Hydrolysis->PAA Cleavage Product A HAA 5-Hydroxyanthranilic Acid (5-HAA) (Unstable Intermediate) Hydrolysis->HAA Cleavage Product B Oxidation Auto-Oxidation (Rapid in pH > 6) HAA->Oxidation t½ < 30 mins at pH 7 Quinone Quinone Imines (Reactive Electrophiles) Oxidation->Quinone Polymer Cinnabarinic Acid & Brown Polymers (Insoluble/Precipitate) Quinone->Polymer Dimerization

Caption: Figure 1. The "Cascade Degradation" pathway. Note that 5-HAA (red node) is a transient intermediate that rapidly converts to oxidative polymers (grey node), often causing mass balance errors in HPLC.

Part 2: Troubleshooting & FAQs
Category A: HPLC & Chromatographic Anomalies

Q1: Why do I see "Ghost Peaks" or baseline noise increasing over time in my autosampler?

  • Diagnosis: This is likely On-Column Oxidation . The 5-hydroxyl group on the parent and the 5-HAA degradant are sensitive to dissolved oxygen in the mobile phase.

  • The Fix:

    • Mobile Phase Degassing: Ensure rigorous degassing.

    • Antioxidant Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your sample diluent (not the mobile phase, to avoid background issues).

    • Temperature: Lower the autosampler temperature to 4°C.

Q2: I cannot separate Phenoxyacetic Acid (PAA) from the solvent front.

  • Diagnosis: PAA is a relatively strong acid (pKa ~3.17). If your mobile phase pH is neutral, PAA is fully ionized and elutes with the dead volume.

  • The Fix:

    • pH Tuning: Lower mobile phase pH to 2.5 - 3.0 (using Formic Acid or Phosphate buffer). This suppresses ionization, increasing retention on C18 columns.

    • Column Selection: Use a "Polar Embedded" or "Aq" type C18 column (e.g., Waters T3 or Phenomenex Kinetex Polar C18) to retain polar acids.

Q3: My "Parent" peak splits into two during method development.

  • Diagnosis: Rotameric species or Atropisomerism is possible due to the bulky phenoxyacetyl group, but less likely to resolve on standard C18. More likely, you are seeing metal chelation . The salicylic acid moiety (2-hydroxy-benzoic acid core) is a potent chelator of Iron (Fe) and Aluminum (Al) in stainless steel LC systems.

  • The Fix:

    • Add 0.1 mM EDTA to Mobile Phase A.

    • Passivate your LC system with 30% Nitric Acid (if compatible) or use a PEEK-lined column.

Category B: Mass Spectrometry (LC-MS) Identification

Q4: How do I distinguish between the Parent and the Oxidative degradant? They have similar retention times.

  • Technical Data:

    • Parent (C15H13NO5): MW = 287.27 Da. Expect [M+H]+ = 288.28 or [M-H]- = 286.26 .

    • Quinone Imine Intermediate: Oxidation removes 2 protons. Expect [M-2H] shift (-2 Da).

    • Hydroxylated Parent: If reacting with hydroxyl radicals, expect +16 Da ([M+16]).

  • Differentiation Strategy:

    • Look for the Phenoxy fragment (m/z 93 or 107) in MS/MS.

    • If the Phenoxy fragment is absent in a degradation peak, the amide bond has cleaved (Hydrolysis).

    • If the Phenoxy fragment is present but the mass is shifted, the degradation is on the benzoic acid core (Oxidation).

Part 3: Experimental Protocols
Protocol 1: Forced Degradation Setup (ICH Q1A Compliant)

Objective: Induce 5-20% degradation without destroying the analytical target.

Stress ConditionReagent/ConditionDurationExpected DegradantsPrecaution
Acid Hydrolysis 0.1 N HCl, 60°C2-6 Hours5-HAA, Phenoxyacetic AcidNeutralize immediately. 5-HAA degrades in acid over time.
Base Hydrolysis 0.1 N NaOH, Ambient1-4 Hours5-HAA, Phenoxyacetic AcidHigh Risk: 5-HAA oxidizes instantly in base (turns brown). Analyze immediately.
Oxidation 3% H₂O₂1-2 HoursQuinones, Hydroxylated adductsMonitor for +16 Da and +32 Da peaks.
Photostability 1.2M Lux-Hours (Vis)~24 HoursDecarboxylated speciesKeep temperature control <25°C to separate thermal effects.
Protocol 2: Troubleshooting Decision Tree

Use this logic flow to resolve analytical issues during your stability study.

Troubleshooting Start Start: Analytical Issue IssueType Identify Symptom Start->IssueType GhostPeaks Ghost Peaks / Rising Baseline IssueType->GhostPeaks MissingMass Mass Balance Error (Sum < 90%) IssueType->MissingMass PeakShape Peak Tailing / Splitting IssueType->PeakShape CheckOxidation Check In-Vial Oxidation. Add 0.1% Ascorbic Acid. GhostPeaks->CheckOxidation CheckPolymer Check 5-HAA Polymerization. Shorten run time or switch to acidic diluent. MissingMass->CheckPolymer CheckChelation Check Metal Chelation. Add EDTA or lower pH. PeakShape->CheckChelation

Caption: Figure 2. Troubleshooting logic for common stability analysis artifacts.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[2] Link

  • Dykens, J. A., Sullivan, S. G., & Stern, A. (1987).[3] Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate.[4] Biochemical Pharmacology, 36(2), 211–217.[4] (Provides mechanistic basis for 5-HAA oxidation). Link

  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. (Methodology for acidic fragment separation). Link

  • BenchChem. (2025).[5] Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions.[5] (Analogous amide hydrolysis kinetics). LinkNote: Generalized reference for benzamide stability.

Sources

troubleshooting HPLC peak tailing for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Tailing Ticket ID: #HPLC-5H2P-TAIL Status: Open Support Tier: Level 3 (Method Development & Optimization)

Executive Summary: The Molecular Challenge

Welcome to the Technical Support Center. You are likely experiencing peak tailing (Asymmetry factor


) with 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid .

Before troubleshooting, we must understand why this specific molecule is prone to tailing.[1][2] It presents a "perfect storm" of chemical functionalities for secondary interactions:

  • Carboxylic Acid (Position 1): With a

    
    , it exists in a mixed ionization state at standard HPLC pH levels (3.5–5.0), causing peak broadening.
    
  • Phenolic Hydroxyl (Position 5): A weak acid (

    
    ) that acts as a Hydrogen Bond Donor (HBD).
    
  • Amide Linkage (Position 2): The acetamido group provides sites for hydrogen bonding with residual silanols on the silica surface.

The following guide prioritizes the most statistically probable causes based on this structure.

Part 1: Diagnostic Workflow

Use this logic tree to isolate your specific issue.

TroubleshootingTree Start START: Peak Tailing > 1.2 Check_pH 1. Check Mobile Phase pH Start->Check_pH pH_OK pH_OK Check_pH->pH_OK pH < 2.5 pH_Bad pH_Bad Check_pH->pH_Bad pH > 3.0 Check_Col 2. Check Column Type Col_Old Col_Old Check_Col->Col_Old Type A Silica / Non-Endcapped Col_New Col_New Check_Col->Col_New Type B / Hybrid / Endcapped Check_Sys 3. Check System/Physical Action_Chelation Add EDTA or Passivate System Check_Sys->Action_Chelation Chelation Suspected Action_Load Reduce Injection Vol or Concentration Check_Sys->Action_Load Overloading pH_OK->Check_Col Action_pH Adjust pH to 2.2 (Suppress Ionization) pH_Bad->Action_pH Action: Lower pH Action_Col Switch to High-Purity Endcapped C18 Col_Old->Action_Col Action: Replace Col_New->Check_Sys

Part 2: Troubleshooting Guides & FAQs

Issue 1: Ionization State & pH Strategy

Q: I am running a standard gradient with 0.1% Formic Acid (pH ~2.7). Why is my peak still tailing?

A: While pH 2.7 is acidic, it may not be acidic enough for this specific benzoic acid derivative.

  • The Science: The

    
     of the benzoic acid moiety is approximately 4.2. To suppress ionization by 99% (forcing the molecule into its neutral, protonated state), the pH must be 2 units below the 
    
    
    
    .
    • Target pH:

      
      .
      
  • The Problem: At pH 2.7, approximately 3-5% of your sample is still ionized (deprotonated). These ionized species interact differently with the stationary phase than the neutral species, causing "kinetic tailing."

  • The Fix: Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer at pH 2.2 . TFA is a stronger acid than formic acid and acts as an ion-pairing agent, masking positive charges and sharpening the peak.

Issue 2: Secondary Silanol Interactions

Q: My peak looks like a "shark fin" (sharp front, long tail). Is my column dead?

A: Not necessarily dead, but likely the wrong chemistry for this molecule.

  • The Mechanism: The amide nitrogen and the phenolic hydroxyl in your molecule are acting as Hydrogen Bond Donors. They are latching onto residual silanols (Si-OH) on the silica surface.[3]

  • Visualizing the Problem:

    • Ideal: Hydrophobic interaction (C18 chain)

      
       Molecule.
      
    • Reality: Si-OH

      
       Amide/Phenol (H-Bonding) = Drag/Tailing.
      
  • The Fix:

    • Column Selection: Ensure you are using "Type B" High-Purity Silica. Avoid older "Type A" columns which have high metal content and acidic silanols.

    • End-Capping: Verify your column is "fully end-capped" (e.g., TMS end-capping).

    • Steric Protection: Consider a column with "Polar Embedded" groups or "Steric Protection" (bulky side chains) which physically block the analyte from reaching the silica surface.

Issue 3: Metal Chelation

Q: I've lowered the pH and changed the column, but I still see a slight tail. What's left?

A: You may be seeing metal chelation.[1][4][5][6][7]

  • The Science: The structural motif of a carbonyl oxygen (from the amide or acid) near a hydroxyl group (even if separated by the ring) can form weak coordination complexes with trace metals (Iron, Zinc) leached from stainless steel frits or tubing.

  • Test: Add 0.1 mM EDTA to your mobile phase A. If the peak sharpens immediately, metal chelation was the cause.

  • Long-term Fix: Switch to PEEK tubing or use a "Bio-inert" or glass-lined HPLC column hardware.

Part 3: The "Gold Standard" Protocol

If you are developing a new method, start here to guarantee symmetry (


).
Method Parameters
ParameterRecommendationRationale
Stationary Phase C18 Hybrid Particle (e.g., BEH or equivalent)Resists low pH; hybrid surface has fewer silanols.[7]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.1 Strict pH control to fully protonate the carboxylic acid.
Mobile Phase B AcetonitrileLower viscosity than Methanol; sharpens peaks.
Column Temp 40°C - 45°CHigher temperature reduces mobile phase viscosity and improves mass transfer kinetics.
Sample Diluent 90:10 (Mobile Phase A : Acetonitrile)Matches initial gradient conditions to prevent "solvent shock" or precipitation.
Step-by-Step Optimization Workflow
  • Preparation: Prepare Mobile Phase A (Phosphate Buffer pH 2.1). Filter through 0.2 µm membrane.

  • System Passivation: Flush system with 30% Phosphoric acid for 30 mins (remove column first!) if metal contamination is suspected.

  • Equilibration: Install the C18 Hybrid column. Equilibrate with 95% A / 5% B for 20 column volumes.

  • Injection: Inject 5 µL of standard (100 µg/mL).

  • Assessment: Calculate USP Tailing Factor (

    
    ).
    
    • If

      
      : Increase buffer concentration to 50 mM.
      
    • If

      
      : Proceed to validation.
      

Part 4: Mechanism of Action (Visualized)

Understanding the interaction at the molecular level is critical for troubleshooting.

InteractionMechanism cluster_silica Stationary Phase Surface cluster_analyte Analyte: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Silanol Free Silanol (Si-OH) (Acidic/Active Site) COOH COOH Group (Ionized at pH > 4) Silanol->COOH Ionic Interaction (If pH > 3) Amide Amide Group (H-Bond Donor) Silanol->Amide Secondary Interaction (H-Bonding = TAILING) C18 C18 Ligand (Hydrophobic) C18->COOH Primary Retention (Hydrophobic)

References

  • Chrom Tech, Inc. (2025).[8] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS: 158382-21-9). This resource is engineered for researchers, assay developers, and drug discovery scientists who are utilizing this versatile small-molecule scaffold in in vitro cell-based assays.

Because the physicochemical properties of a compound dictate its behavior in aqueous environments, this guide provides a mechanistic deep dive into the stability challenges associated with this specific chemical structure, followed by actionable troubleshooting steps and validated protocols.

Part 1: Mechanistic Deep Dive (E-E-A-T)

To optimize your assays, it is critical to understand why 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid behaves the way it does in cell culture media. The molecule features three distinct functional groups that govern its stability and bioavailability:

  • The 5-Hydroxy (Phenol) Ring – Susceptibility to Auto-Oxidation: Standard cell culture media (e.g., DMEM, RPMI-1640) are rich in dissolved oxygen and trace transition metals (such as

    
     and 
    
    
    
    ). Phenolic compounds are notoriously sensitive to transition-metal-catalyzed auto-oxidation in these environments . This oxidation not only depletes the active concentration of your compound but also generates reactive ortho/para-quinone species and hydrogen peroxide (
    
    
    ). These byproducts can induce oxidative stress, leading to artefactual cytotoxicity that is often misattributed to the compound's primary mechanism of action .
  • The Benzoic Acid Moiety & Phenoxy Tail – High Protein Binding: With a pKa typically around 3.5–4.5, the benzoic acid group is fully ionized (deprotonated) at the physiological pH of 7.4. This anionic headgroup, combined with the lipophilic phenoxyacetamido tail, creates an amphiphilic structure that binds aggressively to the hydrophobic pockets and positively charged lysine/arginine residues of Bovine Serum Albumin (BSA) . This sequestration drastically reduces the free, pharmacologically active fraction (

    
    ) of the drug in serum-supplemented media.
    
  • The Acetamido Linkage – Enzymatic Vulnerability: While chemically stable against spontaneous hydrolysis at pH 7.4, the amide bond can be recognized and cleaved by esterases and amidases present in un-inactivated Fetal Bovine Serum (FBS), leading to premature degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do I see a rapid drop in the effective concentration of the compound within 24 hours of incubation?

A1: This is primarily driven by phenol auto-oxidation. The trace metals in DMEM/RPMI act as catalysts, converting the 5-hydroxybenzoic acid moiety into a reactive quinone.

  • Solution: Prepare fresh media immediately before use. If your assay permits, supplement the media with a mild antioxidant (e.g., 1 mM ascorbic acid) or a metal chelator (e.g., 100 µM EDTA) to stabilize the phenol ring. Alternatively, replace the drug-containing media every 12–24 hours during prolonged incubations.

Q2: My values shift drastically when I change the FBS concentration from 1% to 10%. Why?

A2: The compound exhibits high Plasma Protein Binding (PPB). In 10% FBS, a significant majority of the compound is sequestered by albumin, lowering the effective free concentration reaching your cells.

  • Solution: Standardize your FBS concentration across all comparative assays. To determine the true potency, perform a Serum Shift Assay (see Protocol 2 below) to calculate the unbound fraction and extrapolate the serum-free

    
    .
    
Q3: The compound precipitates when I dilute my DMSO stock into the culture media. How can I prevent this?

A3: Although the ionized benzoate group aids aqueous solubility, the bulky, hydrophobic phenoxyacetamido group limits the compound's kinetic solubility. Adding cold media to a concentrated DMSO stock causes rapid supersaturation and "crashing out."

  • Solution: Ensure your final DMSO concentration does not exceed 0.5% (v/v). Always pre-warm your culture media to 37°C. Add the compound dropwise to the warmed media while vortexing vigorously to ensure a uniform dispersion.

Q4: I am observing off-target cytotoxicity in my control wells treated with the compound, but only after 48 hours. What is happening?

A4: The auto-oxidation of the 5-hydroxy group generates


 as a byproduct in the media . Over 48 hours, this 

accumulates to toxic levels, causing oxidative stress that is independent of your target receptor/enzyme.
  • Solution: Include a ROS scavenger such as N-acetylcysteine (NAC) in your media, or use a catalase supplement (100 U/mL) to neutralize the

    
     generated during the incubation period.
    

Part 3: Quantitative Data & Visualizations

Table 1: Stability Profile of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid in Various Media
Media ConditionEstimated Half-Life (

)
Primary Degradation/Loss RouteRecommended Mitigation Strategy
DMEM + 10% FBS 12 – 18 hoursProtein Binding & Amidase CleavageHeat-inactivate FBS; perform serum shift assay.
RPMI-1640 (Serum-Free) 24 – 36 hoursAuto-oxidation (Trace Metal Catalyzed)Add ROS scavengers; refresh media daily.
PBS (pH 7.4, 37°C) > 72 hoursStable (Minimal trace metals/proteins)Ideal for short-term biochemical assays.
Degradation & Interaction Pathway

DegradationPathway A 5-Hydroxy-2-(2-phenoxyacetamido) benzoic acid B Phenol Auto-oxidation (Trace Metals/O2) A->B Oxidation E Amide Hydrolysis (Serum Amidases) A->E Enzymatic Cleavage G Serum Protein Binding (BSA Interaction) A->G Hydrophobic/Ionic Bonds C Quinone Derivatives (Reactive Electrophiles) B->C Electron Transfer D ROS Generation (H2O2, Superoxide) B->D Byproduct F Inactive Cleavage Products E->F Degradation H Reduced Free Fraction (fu) G->H Sequestration

Caption: Degradation and protein binding pathways of the compound in cell culture media.

Part 4: Experimental Protocols

Protocol 1: LC-MS/MS Stability Profiling in Cell Culture Media

This self-validating protocol ensures you can accurately quantify the half-life of the compound under your specific assay conditions, accounting for both degradation and non-specific binding .

Step-by-Step Methodology:

  • Preparation: Pre-warm 5 mL of your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C in a 15 mL conical tube.

  • Spiking: Add the compound from a 10 mM DMSO stock to achieve a final concentration of 10 µM (Final DMSO = 0.1%). Vortex immediately for 10 seconds.

  • Incubation & Sampling: Place the tube in a 37°C, 5%

    
     incubator. At time points 
    
    
    
    and
    
    
    hours, withdraw a 100 µL aliquot.
  • Protein Crash: Immediately dispense the 100 µL aliquot into a microcentrifuge tube containing 300 µL of ice-cold Acetonitrile (ACN) spiked with an appropriate internal standard (IS). Vortex for 30 seconds to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer 200 µL of the clear supernatant to an LC-MS vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition. Plot the peak area ratio (Compound/IS) over time to calculate

    
    .
    

Workflow S1 1. Spike Media (10 µM Compound) S2 2. Incubate (37°C, 5% CO2) S1->S2 S3 3. Time-course Sampling S2->S3 S4 4. Protein Crash (Cold ACN + IS) S3->S4 S5 5. Centrifuge (14k x g, 4°C) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Caption: Step-by-step experimental workflow for LC-MS/MS stability profiling in media.

Protocol 2: Serum Shift Assay

To determine how much of your compound's efficacy is being masked by protein binding.

Step-by-Step Methodology:

  • Media Preparation: Prepare four separate batches of your assay media containing 0%, 2%, 5%, and 10% FBS.

  • Cell Seeding: Seed your target cells in 96-well plates and allow them to adhere overnight.

  • Dosing: Perform a 10-point serial dilution of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid. Treat the cells with this gradient across the four different serum conditions.

  • Incubation & Readout: Incubate for your standard assay duration (e.g., 48 hours) and measure cell viability or target inhibition.

  • Data Analysis: Calculate the

    
     for each serum concentration. Plot the 
    
    
    
    values against the FBS percentage. A steep linear increase in
    
    
    confirms high protein binding, allowing you to extrapolate the y-intercept (0% FBS) as your true, unbound
    
    
    .

References

  • Halliwell, B. (2018). Artefacts with ascorbate and other redox-active compounds in cell culture: epigenetic modifications, and cell killing due to hydrogen peroxide generation in cell culture media. Free Radical Research.[Link][1]

  • Grzesik, M., et al. (2018). Dietary antioxidants as a source of hydrogen peroxide. Food Chemistry.[Link][2]

Sources

Technical Support Center: Synthesis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Chemical Development & Research Staff

Executive Summary

The synthesis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid presents a unique duality of challenges: the regioselectivity required to acylate the aniline nitrogen without esterifying the phenol, and the extreme oxidative instability of the starting material, 5-hydroxyanthranilic acid (5-HAA).

This guide deviates from standard textbook protocols by integrating redox-stabilization techniques directly into the acylation workflow. We utilize a modified Schotten-Baumann approach, optimized to suppress quinone imine formation while maximizing N-acylation yield.

Part 1: Optimized Synthetic Protocol

The "Redox-Shielded" Schotten-Baumann Method

Standard Schotten-Baumann conditions often fail for 5-HAA because the alkaline environment accelerates oxidative degradation (browning/blackening). This protocol introduces an in-situ reducing environment.

Reaction Scheme: 5-HAA + Phenoxyacetyl Chloride → Product + HCl (Base required to neutralize HCl and drive equilibrium)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Hydroxyanthranilic Acid (5-HAA) 1.0SubstrateMust be light yellow/tan. If black, recrystallize before use.
Phenoxyacetyl Chloride 1.1ElectrophileFreshly distilled or high-purity commercial grade.
Sodium Bicarbonate (

)
2.5BaseMaintains pH 8–9. Stronger bases (

) promote O-acylation.
Sodium Dithionite (

)
0.05AntioxidantThe "Secret Sauce." Prevents oxidative polymerization of 5-HAA.
Solvent System -THF:Water (1:1)THF solubilizes the acid chloride; Water solubilizes the salt.
Step-by-Step Workflow
  • System Preparation:

    • Sparge distilled water with Nitrogen (

      
      ) for 15 minutes to remove dissolved oxygen.
      
    • Why: 5-HAA oxidizes rapidly in basic, oxygenated solutions.

  • Dissolution (The "Shielding" Step):

    • Charge reaction vessel with

      
      -sparged water and THF.
      
    • Add Sodium Dithionite (0.05 eq) before adding 5-HAA.

    • Add 5-HAA (1.0 eq) and

      
       (2.5 eq) . Stir until dissolved.
      
    • Checkpoint: Solution should remain pale yellow. If it turns dark brown immediately, oxygen exclusion failed.

  • Controlled Addition:

    • Cool mixture to 0–5°C (Ice bath).

    • Dissolve Phenoxyacetyl Chloride (1.1 eq) in a minimal amount of dry THF.

    • Add the acid chloride solution dropwise over 30–45 minutes.

    • Why: Rapid addition causes local heating and pH drops, leading to hydrolysis of the chloride or di-acylation.

  • Reaction Maintenance:

    • Monitor pH. If it drops below 7, add small amounts of saturated

      
      .
      
    • Allow to warm to room temperature (RT) and stir for 2–3 hours.

  • Workup & Isolation:

    • Evaporate THF under reduced pressure (Rotavap).

    • Acidify the remaining aqueous layer carefully with 2M HCl to pH 2–3 .

    • Observation: The product will precipitate as a solid.

    • Filter, wash with cold water, and dry.[1]

Part 2: Troubleshooting Logic

Visualizing the Pathway

The following diagram illustrates the decision-making process for the reaction and purification.

ReactionLogic Start Start: 5-HAA + Acid Chloride ColorCheck Check Color of Rxn Mixture Start->ColorCheck Oxidation Dark Brown/Black? (Oxidation) ColorCheck->Oxidation Yes YieldCheck Check TLC/HPLC (Conversion) ColorCheck->YieldCheck No (Pale Yellow) AddReductant Action: Add Na2S2O4 Increase N2 flow Oxidation->AddReductant LowYield Low Yield / SM Remaining YieldCheck->LowYield Incomplete Success Pale/Tan Precipitate (Target Product) YieldCheck->Success Complete CheckPH Check pH LowYield->CheckPH PHLow pH < 7: Amine protonated (Unreactive) CheckPH->PHLow Too Acidic PHHigh pH > 11: Phenol deprotonated (O-acylation risk) CheckPH->PHHigh Too Basic

Caption: Logic flow for diagnosing oxidation (color) and conversion (pH) issues during synthesis.

Part 3: Frequently Asked Questions (Technical)

Q1: My product is sticky/oily upon acidification. How do I get a clean powder?

Diagnosis: This often happens if residual THF is present during acidification or if the product includes O-acylated impurities. Solution:

  • Ensure all THF is removed via rotavap before acidification.

  • Trituration: If the solid is sticky, decant the aqueous layer, add a small amount of cold Ethanol , sonicate, and then add a large excess of water. This often induces crystallization.

  • Recrystallization: The crude product can be recrystallized from Ethanol/Water (1:3) . Dissolve in hot ethanol, then slowly add hot water until turbid. Cool slowly.

Q2: Why not use Pyridine or Triethylamine (TEA) in DCM?

Reasoning: While standard for many amides, organic bases in non-aqueous solvents often lead to O-acylation (ester formation) on the 5-hydroxyl group because the phenoxide anion is generated in the absence of water's buffering capacity.

  • Correction: If you must use organic conditions, use 1.0 eq of base only and add the acid chloride at -78°C, but the aqueous Schotten-Baumann method described above is superior for regioselectivity [1].

Q3: The reaction mixture turned black instantly. Is the batch ruined?

Analysis: The black color indicates the formation of quinone imine derivatives due to oxidation of 5-HAA [2]. Recovery:

  • If the reaction has just started: Abort. The oxidized byproducts act as radical initiators and will lower purity drastically.

  • Prevention: Ensure the water is degassed and Sodium Dithionite is present before the 5-HAA is added.

Q4: Can I protect the 5-OH group to improve yield?

Insight: Yes, but it adds two synthetic steps (protection/deprotection).

  • Strategy: If direct yield is <40%, consider using 5-acetoxy-anthranilic acid (O-acetyl protection). The acetyl group is less bulky than benzyl and easier to remove later via mild hydrolysis, though it may migrate. However, for industrial efficiency, optimizing the direct Schotten-Baumann pH window (8.0–9.0) is preferred over protection groups.

Part 4: Analytical Data Reference

When analyzing your crude product, use these expected shifts to confirm regioselectivity (Amide vs. Ester).

FeatureAmide (Target)Ester (Impurity)
IR Carbonyl ~1650–1660

(Amide I)
~1730–1750

(Ester)
1H NMR (DMSO-d6) NH singlet @ 11.0–12.0 ppmNH2 broad signal @ 5.0–6.0 ppm
Phenolic OH Visible/Broad @ ~9.5 ppmAbsent (if O-acylated)

References

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Retrieved from [Link]

  • Oxidative Instability of 5-Hydroxyanthranilic Acid . National Institutes of Health (NIH) / PubMed. "5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress..." Retrieved from [Link]

  • Acylation of Aminophenols. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Technical Support Center: A Guide to the Purification of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid. The purity of pharmaceutical intermediates is not merely a quality control checkpoint; it is a foundational pillar that dictates the safety, efficacy, and scalability of the final Active Pharmaceutical Ingredient (API).[1][2] The presence of unwanted organic impurities, even in trace amounts, can significantly impact downstream processes and the final product's toxicological profile.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this molecule. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with a clear understanding of what needs to be removed. The impurities present in crude 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid are almost exclusively products of its synthesis.

Q1: What are the most likely impurities in my crude product?

The synthesis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid typically involves the acylation of 5-amino-2-hydroxybenzoic acid with an activated form of phenoxyacetic acid (e.g., phenoxyacetyl chloride).[3][4] Therefore, your impurity profile will likely be dominated by unreacted starting materials and potential side-products.

Table 1: Common Impurities and Their Origin

Impurity NameStructure/TypeOriginRecommended Removal Strategy
5-Amino-2-hydroxybenzoic acid Starting MaterialIncomplete acylation reaction.Acid-Base Extraction (Acid Wash), Recrystallization
Phenoxyacetic acid Starting MaterialIncomplete acylation or hydrolysis of the activated acylating agent.Acid-Base Extraction (Base Wash), Recrystallization
Diacylated products By-productReaction at the phenolic hydroxyl group in addition to the amine.Chromatography, Recrystallization
Residual Solvents Process ImpuritySolvents used during the reaction or initial work-up (e.g., Ethyl Acetate, DMF, Toluene).[5]Drying under vacuum, Recrystallization
Hydrolysis Product Degradation ProductCleavage of the amide bond to regenerate starting materials.[6][7]Avoid harsh pH and high temperatures during work-up.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q2: My product is an off-color oil or sticky solid and refuses to crystallize. What is the likely cause and solution?

Causality: This is a classic sign of significant impurities, most often residual solvent or an excess of unreacted starting materials that are depressing the melting point and disrupting the crystal lattice formation.[8]

Troubleshooting Steps:

  • Remove Residual Solvent: First, ensure all reaction or extraction solvents are thoroughly removed. Place the material on a high-vacuum line for several hours. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of potential degradation.

  • Attempt an Acid-Base Cleanup: If solvent removal is ineffective, the issue is likely chemical impurities. An acid-base extraction is the most robust method to remove both unreacted starting materials at once. This technique exploits the acidic nature of your target compound and the differing properties of the key impurities.[9][10] Refer to Protocol 2 for a detailed methodology.

  • Solvent Trituration: As a simpler alternative, try triturating (suspending and stirring) the crude oil in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture). This can often wash away impurities and induce crystallization.

Q3: My yield after recrystallization is very low. How can I improve it?

Causality: Poor recovery from recrystallization is typically due to one of three factors: using an excessive amount of solvent, cooling the solution too rapidly, or choosing a suboptimal solvent.[11]

Troubleshooting Steps:

  • Minimize Solvent Volume: The core principle of recrystallization is to create a saturated solution at high temperature.[12] Use only the minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent means that a significant portion of your product will remain dissolved even after cooling, drastically reducing the yield.[8][11]

  • Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. This slow process allows for the selective growth of pure product crystals, excluding impurities.[8][13] Once at room temperature, cooling in an ice bath can be used to maximize precipitation. Rapid cooling traps impurities and leads to the formation of small, impure crystals.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate it by about half on a rotary evaporator and cool again. This will often yield a "second crop" of crystals. Note that this second crop may be less pure and should be analyzed separately.

  • Re-evaluate Your Solvent: If yields remain low, the solvent may not be ideal. Refer to the solvent selection table in Protocol 1 .

Q4: HPLC analysis shows my product is still impure after recrystallization. What is the next logical step?

Causality: If recrystallization fails to remove an impurity, it is because the impurity has a very similar solubility profile to your product in the chosen solvent system.[14] In this scenario, a purification technique based on a different chemical property is required.

Recommended Next Steps:

  • Acid-Base Extraction: This should be your first choice. It separates compounds based on their acidic/basic properties, not just solubility, making it highly effective at removing starting materials that co-crystallize.[9][15][16] See Protocol 2 .

  • Column Chromatography: If acid-base extraction is insufficient (e.g., for removing neutral, structurally similar by-products), flash column chromatography is the definitive next step.[17][18] It separates compounds based on their differential adsorption to a stationary phase (like silica gel), offering high-resolution purification.[19][20] See Protocol 3 for guidance.

Q5: I suspect my product is hydrolyzing during workup. How can I prevent this?

Causality: The central amide bond in your molecule is susceptible to hydrolysis (cleavage by water) under either strong acidic or strong basic conditions, especially when heated.[6][7] This degradation pathway regenerates the 5-amino-2-hydroxybenzoic acid and phenoxyacetic acid starting materials.

Preventative Measures:

  • Use Mild Bases for Extraction: When performing a basic wash to remove acidic impurities (like phenoxyacetic acid), use a mild base such as aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[9] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they are much more likely to catalyze amide hydrolysis.[6]

  • Avoid High Temperatures: Perform all extractions and washes at room temperature. If heating is required for recrystallization, minimize the time the solution spends at reflux.

  • Work Efficiently: Do not leave your compound in acidic or basic aqueous solutions for extended periods. Proceed through the workup and extraction steps without unnecessary delays.

Section 3: In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

This technique is the workhorse for purifying solid organic compounds and relies on the differential solubility of the product and impurities in a given solvent at varying temperatures.[8][14]

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationaleProcedure Notes
Ethanol/Water The product is likely soluble in hot ethanol and less soluble in water. A mixed solvent system provides fine control.Dissolve the crude solid in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to re-clarify, then cool slowly.
Ethyl Acetate A good general-purpose polar aprotic solvent. The product is reported to be hot-soluble in ethyl acetate.[3][4]Dissolve in a minimum of boiling ethyl acetate. If impurities are insoluble, perform a hot gravity filtration. Allow the filtrate to cool slowly.
Acetone/Hexane The product should be highly soluble in acetone. Hexane acts as an anti-solvent.Dissolve the crude solid in a minimum of room temperature acetone. Add hexane slowly until persistent cloudiness is observed. Warm gently until the solution is clear again, then cool slowly.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding an unnecessary excess.[21]

  • (Optional) Decolorization: If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[12][14]

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This powerful technique separates acidic, basic, and neutral compounds by converting them into their water-soluble salt forms. Your target compound is a carboxylic acid and is therefore acidic.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) in a separatory funnel.

  • Remove Acidic Impurities: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cap the funnel and shake gently at first to release any CO₂ gas formed, venting frequently. Then, shake vigorously.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the sodium salt of phenoxyacetic acid). Repeat the wash with fresh NaHCO₃ solution.

  • Remove Basic Impurities: Add a 1M aqueous solution of hydrochloric acid (HCl). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer (which now contains the protonated salt of 5-amino-2-hydroxybenzoic acid).

  • Isolate the Product: The organic layer now contains your significantly purified product. Wash it once with water, then with brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified solid.

G crude Crude Product in Ethyl Acetate sep_funnel1 Separatory Funnel crude->sep_funnel1 organic1 Organic Layer: Product + Basic Impurities sep_funnel1->organic1 Shake & Separate aqueous1 Aqueous Layer: Acidic Impurities (Phenoxyacetic Acid Salt) sep_funnel1->aqueous1 add_bicarb Add aq. NaHCO₃ (Weak Base) add_bicarb->sep_funnel1 sep_funnel2 Separatory Funnel organic1->sep_funnel2 organic2 Organic Layer: Purified Product sep_funnel2->organic2 Shake & Separate aqueous2 Aqueous Layer: Basic Impurities (5-Amino-2-hydroxybenzoic acid Salt) sep_funnel2->aqueous2 add_acid Add aq. HCl (Acid) add_acid->sep_funnel2 final_product Final Product (After drying & solvent removal) organic2->final_product Wash, Dry, Evaporate

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Purification by Flash Column Chromatography

When all else fails, chromatography provides the highest level of purification for complex mixtures.[17][18]

General Guidelines:

  • Stationary Phase: Standard silica gel (SiO₂) is appropriate for this compound.

  • Mobile Phase (Eluent): Your product is quite polar due to the carboxylic acid and amide groups. A good starting point for eluent selection is a mixture of a non-polar solvent and a polar solvent.

    • Recommended System: Hexane/Ethyl Acetate with 1% Acetic Acid.

    • Rationale: The hexane/ethyl acetate gradient will elute compounds based on polarity. The addition of a small amount of acetic acid to the mobile phase is critical. It protonates the carboxylic acid on your product, reducing its interaction with the acidic silica gel. This results in better peak shape and prevents "streaking" on the column.

  • Procedure:

    • TLC Analysis: First, determine the optimal solvent ratio using Thin-Layer Chromatography (TLC). The ideal ratio should give your product an Rf value of approximately 0.3.

    • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 9:1 Hexane/EtOAc).

    • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

    • Elution: Run the column, starting with a less polar eluent mixture and gradually increasing the polarity (e.g., from 9:1 to 1:1 Hexane/EtOAc). Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Verification

After purification, you must verify the purity of your compound. A single method is often insufficient; orthogonal techniques provide the highest confidence.[2]

Q6: How can I confirm the purity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is standard practice.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[22] A properly developed HPLC method can separate and quantify your main product relative to any remaining impurities, providing a precise purity value (e.g., >99.5%).[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification power of mass spectrometry. It not only confirms the presence and purity of your product (by its mass-to-charge ratio) but can also help identify the structures of any minor impurities.[2][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure of your compound. The absence of peaks corresponding to known impurities is a strong indicator of high purity.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

By employing these troubleshooting strategies and detailed protocols, you can effectively address the common challenges associated with the purification of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid, ensuring a high-quality intermediate for your research and development needs.

References

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Frank, W. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Santos, C. B. R., et al. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Fletcher, R. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace - University of Waterloo. Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • dos Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7575.
  • Unknown. (n.d.). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Veeprho. (n.d.). Aminobenzoic Acid Impurities and Related Compound. Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Aminobenzoic Acid-impurities. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Hilaris. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]

  • dos Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PMC. Retrieved from [Link]

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Technical Support Center: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this compound, with a specific focus on preventing its primary degradation pathway: hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the stability of your results.

The core challenge in working with this molecule lies in the stability of its amide bond. Amide hydrolysis, while generally slower than ester hydrolysis, can be a significant source of experimental variability and compound loss if not properly controlled.[1][2] This guide provides a structured, question-and-answer-based approach to address the common challenges you may encounter.

The Hydrolysis Pathway: A Visual Overview

The primary degradation route for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is the cleavage of the amide bond by water, a reaction that can be catalyzed by acidic or basic conditions.[3] This process yields two smaller molecules, as illustrated below.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Hydrolysis Products Parent 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Cleavage Hydrolysis Parent->Cleavage Amide Bond Cleavage Water Water (H₂O) + Acid/Base Catalyst Water->Cleavage Product1 5-Amino-2-hydroxybenzoic Acid Product2 Phenoxyacetic Acid Cleavage->Product1 Cleavage->Product2

Caption: Hydrolysis of the parent compound at the amide linkage.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the stability and chemical nature of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

Q1: What makes 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid susceptible to hydrolysis?

The molecule contains an amide functional group, which is formed by the condensation of a carboxylic acid and an amine. While amides are the most stable of the carboxylic acid derivatives, they are not immune to hydrolysis.[4] The lone pair of electrons on the nitrogen atom provides significant resonance stabilization to the amide bond, making it more difficult to break than an ester bond.[1][2] However, under forcing conditions such as prolonged heating in the presence of strong acids or bases, the electrophilic carbonyl carbon can be attacked by a water molecule (or a hydroxide ion), leading to cleavage of the carbon-nitrogen bond.[3][5]

Q2: What are the primary experimental factors that accelerate this hydrolysis?

Three main factors will significantly increase the rate of hydrolysis in your experiments:

  • pH: Both strongly acidic (pH < 4) and, more significantly, strongly alkaline (pH > 8) conditions can catalyze the hydrolysis reaction.[3][6] Alkaline conditions are particularly detrimental as the hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the amide's carbonyl carbon.[7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Increased temperatures provide the necessary activation energy to overcome the stability of the amide bond. Storing solutions at elevated temperatures or performing long-duration experiments at 37°C or higher without proper pH control can lead to significant degradation.[8]

  • Enzymatic Activity: If you are working with biological matrices (e.g., cell lysates, plasma, tissue homogenates), be aware of the presence of amidase or protease enzymes. These biological catalysts can efficiently and specifically hydrolyze amide bonds under physiological conditions.[9]

Q3: What are the hydrolysis products, and why should I be concerned about them?

As shown in the diagram above, hydrolysis cleaves the molecule into 5-Amino-2-hydroxybenzoic acid (also known as 5-aminosalicylic acid or 5-ASA) and phenoxyacetic acid . The presence of these degradants is concerning for several reasons:

  • Reduced Potency: The concentration of your active parent compound decreases, leading to inaccurate and non-reproducible results in biological or chemical assays.

  • Altered Biological Activity: The degradation products may have their own distinct biological or pharmacological activities, which could confound your experimental results or lead to off-target effects. For example, 5-aminosalicylic acid is itself an active anti-inflammatory drug.

  • Analytical Interference: These products will appear as new peaks in analytical readouts like HPLC or LC-MS, complicating data analysis and potentially co-eluting with other compounds of interest.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides answers to specific problems you might encounter during your research, complete with actionable protocols and best practices.

Scenario 1: Compound Degradation in Aqueous Buffers

Q: I've noticed a decline in my compound's activity and see new peaks appearing in my HPLC analysis after incubating it in my aqueous assay buffer. How can I improve its stability?

This is a classic sign of pH-mediated hydrolysis. The choice of buffer and its pH is the most critical factor for maintaining the stability of the compound in aqueous solutions.

Root Cause Analysis: The pH of your buffer is likely outside the optimal stability range, actively catalyzing the breakdown of the amide bond. Buffers with a pH above 8 are especially problematic.[10]

Solution: pH and Buffer Optimization

Your primary strategy is to maintain the pH of your working solution within a mildly acidic to neutral range where the rate of hydrolysis is minimal.

Table 1: Recommended Buffer Systems for Enhanced Stability

pH Range Recommended Buffer System Rationale & Key Considerations
4.0 - 5.5 Acetate Buffer Optimal for Stability. Minimizes both acid- and base-catalyzed hydrolysis. Ensure buffer components do not interfere with your assay.
5.5 - 7.0 Phosphate (e.g., MES, PIPES) Good Compromise. Generally safe for many biological assays. The rate of hydrolysis is acceptably low in this range for short- to medium-term experiments.
7.0 - 7.5 HEPES, Phosphate (PBS) Use with Caution. Acceptable for very short experiments (< 2-4 hours). Prepare fresh solutions immediately before use and keep them on ice.

| > 7.5 | Tris, Carbonate | Not Recommended. These basic buffers will significantly accelerate hydrolysis. Avoid unless absolutely required by the experimental system, and if so, use the shortest possible incubation times.[6] |

Protocol 1: Preparation of a Stability-Optimized Working Solution

This protocol details the steps for preparing an aqueous solution of the compound for immediate use in an experiment, minimizing the risk of hydrolysis.

  • Prepare Stock Solution: First, prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous organic solvent like DMSO or DMF. Do not use water for stock solutions.[10] Store this stock solution at -20°C or -80°C.

  • Select and Prepare Buffer: Choose an appropriate buffer from Table 1 based on your experimental needs. We recommend starting with a citrate or acetate buffer around pH 5.0 for maximum stability. Prepare the buffer using high-purity water.

  • Cool the Buffer: Chill the buffer to 4°C (on ice) before adding the compound. This will slow the rate of any potential hydrolysis during preparation.

  • Perform Serial Dilution: Perform a serial dilution of your organic stock solution into the chilled aqueous buffer to reach your final desired concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to prevent it from affecting your experiment.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound, even at 4°C, for extended periods. Prepare only the amount needed for the experiment at hand.[8]

Scenario 2: Long-Term Storage and Stock Solution Integrity

Q: What are the definitive best practices for storing the solid compound and my DMSO stock solution to prevent degradation over weeks or months?

Improper storage is a common source of compound degradation. Water, present as atmospheric moisture, is the primary enemy.[11]

Root Cause Analysis: The solid compound can adsorb moisture from the air, leading to slow hydrolysis over time. Similarly, DMSO is hygroscopic and can absorb water, compromising the stability of your stock solution.

Solution: Implement Strict Anhydrous and Low-Temperature Storage Conditions.

Table 2: Recommended Long-Term Storage Conditions

Form Temperature Atmosphere / Container Recommended Duration
Solid Powder -20°C Store in a tightly sealed vial inside a desiccator with a desiccant (e.g., silica gel).[11] > 12 months

| Stock Solution (in Anhydrous DMSO/DMF) | -20°C or -80°C | Use vials with PTFE-lined caps. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from the air.[10] | Up to 6 months at -20°C; > 12 months at -80°C |

Scenario 3: Analytical Confirmation of Hydrolysis

Q: I suspect my compound is degrading, but I need to prove it and quantify the extent of the problem. How can I set up an analytical method to do this?

A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for separating and quantifying a parent compound from its degradation products.

Solution: Develop a Reversed-Phase HPLC-UV Method.

This method will allow you to monitor the decrease in the peak area of the parent compound over time while simultaneously observing the increase in the peak areas of the hydrolysis products.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection: A C18 reversed-phase column is a suitable choice for separating these aromatic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for good peak shape of the carboxylic acid groups.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient method is recommended to ensure good separation between the parent compound and the more polar hydrolysis products.

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Increase the percentage of Mobile Phase B over 15-20 minutes to elute the more hydrophobic parent compound.

    • Include a wash step with a high percentage of Mobile Phase B and a re-equilibration step at the end of each run.

  • Detection: Monitor at a wavelength where all compounds have reasonable absorbance, such as 254 nm or 280 nm. A PDA detector is ideal as it can capture the full UV spectrum of each peak, aiding in identification.

  • Sample Analysis:

    • Inject a sample of your fresh, undegraded compound to establish its retention time and peak area.

    • Inject samples from your stability study (e.g., compound incubated in buffer at different time points).

    • Identify the peaks for the hydrolysis products (5-Amino-2-hydroxybenzoic acid and phenoxyacetic acid), which are expected to have shorter retention times than the parent compound due to their increased polarity.

Table 3: Example HPLC Method Parameters (Starting Point)

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection λ 254 nm

| Gradient | 10% B to 90% B over 15 min |

Experimental Workflow: Decision Guide

To synthesize these recommendations into a practical workflow, the following decision tree can guide your handling of the compound from receipt to final analysis.

Workflow_Guide Start Compound Received (Solid) StoreSolid Store at -20°C in Desiccator Start->StoreSolid Long-Term Storage PrepStock Prepare Concentrated Stock in Anhydrous DMSO Start->PrepStock Immediate Use StoreSolid->PrepStock Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock PrepWorking Prepare Fresh Working Solution in Chilled, pH-Optimized Buffer (pH 4-6 Recommended) StoreStock->PrepWorking Retrieve One Aliquot UseImmediately Use Immediately in Experiment PrepWorking->UseImmediately Analyze Analyze Results (Use Stability-Indicating Method if Needed) UseImmediately->Analyze

Caption: Recommended workflow for handling the compound.

References

  • FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Available at: [Link]

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key.... Available at: [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • Quora. (2017, September 2). How to prevent hydrolysis in a drug. Available at: [Link]

  • Oceancolor. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]

  • Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Available at: [Link]

  • ResearchGate. (n.d.). Principles of hydrolysis of ester polyphenols and mechanisms of.... Available at: [Link]

  • PubMed. (2000, September 15). Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. Available at: [Link]

  • Scribd. (n.d.). Hydrolysis Types and Protection of Drugs Against Hydrolysis | PDF. Available at: [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • University of Leeds Library Resources. (2012, August 29). Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells and rat intestinal tissue. Available at: [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Available at: [Link]

  • University of Calgary. (n.d.). HYDROLYSIS. Available at: [Link]

  • Taylor & Francis. (2026, February 26). Fermentation-Derived Phenolic Compounds: Mechanisms of Release, Bioavailability, and Functional Health Benefits. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]

  • NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC. Available at: [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Available at: [Link]

  • RSC Publishing. (n.d.). Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells. Available at: [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • Hilaris. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available at: [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. Available at: [Link]

  • RSIS International. (n.d.). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. Available at: [Link]

Sources

Technical Support Center: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-RES-5H2P Status: Open Assigned Specialist: Senior Application Scientist Subject: Signal Resolution & Assignment Guide

Initial Triage & Experimental Setup

Before acquiring data, you must address the physicochemical properties of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid. This molecule contains three exchangeable proton types (Carboxylic Acid, Phenolic Hydroxyl, Amide) and two distinct aromatic systems.

Solvent Selection Protocol

Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) [1]

  • Why?

    • Solubility: The polar carboxyl and hydroxyl groups make this compound sparingly soluble in CDCl₃.

    • Exchange Suppression: DMSO-d6 is an aprotic polar solvent that forms strong hydrogen bonds with solute protons. This slows down the exchange rate of labile protons (-OH, -NH-, -COOH), often allowing them to appear as sharp, distinct signals rather than broad humps or disappearing entirely.

    • Signal Separation: It provides excellent dispersion for aromatic protons, crucial for distinguishing the electron-rich phenol ring from the electron-deficient benzoic acid ring.

Warning: Avoid Methanol-d4 (CD₃OD) or D₂O. These solvents will cause the immediate disappearance of the amide, hydroxyl, and carboxyl protons due to deuterium exchange, stripping the spectrum of critical structural information.

Step-by-Step Assignment Workflow

Use the following logic flow to assign your signals. This process moves from the most distinct signals to the most complex overlapping regions.

Diagram 1: Assignment Logic Flow

AssignmentWorkflow Start Start: Acquire 1H NMR (DMSO-d6) CheckLabile Region 1: Labile Protons (> 9.0 ppm) Start->CheckLabile CheckLinker Region 2: Linker (~4.6 - 4.8 ppm) CheckLabile->CheckLinker CheckAromatic Region 3: Aromatic Zone (6.5 - 8.5 ppm) CheckLinker->CheckAromatic SplitAromatic Distinguish Rings CheckAromatic->SplitAromatic RingA Ring A (Benzoic) 3 Protons (AMX System) Deshielded by COOH/Amide SplitAromatic->RingA Downfield RingB Ring B (Phenoxy) 5 Protons Shielded by Oxygen SplitAromatic->RingB Upfield Validation Validation: 2D NMR (COSY/HMBC) RingA->Validation RingB->Validation

Caption: Logical workflow for deconvoluting the 1H NMR spectrum of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

Predicted Signal Data & Analysis

The following table outlines the expected chemical shifts based on electronic effects and structural analogs (Gentisic acid derivatives/Anthranilic acids).

Table 1: 1H NMR Assignment Guide (DMSO-d6)
RegionProton TypeApprox. Shift (δ)MultiplicityIntegrationTechnical Notes
Labile -COOH 12.5 - 13.5Broad Singlet1HVery broad; may be invisible if sample is wet.
Labile Amide -NH- 11.0 - 11.8Singlet1HDiagnostic: Highly deshielded due to intramolecular H-bond with the ortho-carboxyl group [1].
Labile Phenolic -OH 9.2 - 9.8Broad Singlet1HPosition varies with concentration and temperature.
Aromatic Ring A: H-3 8.3 - 8.5Doublet (J~9Hz)1HOrtho to Amide. Deshielded by the amide anisotropy.
Aromatic Ring A: H-6 7.3 - 7.5Doublet (J~3Hz)1HOrtho to COOH, Meta to OH. Small coupling is meta-coupling.
Aromatic Ring A: H-4 6.9 - 7.1dd1HOrtho to OH. Shielded by the electron-donating OH group.
Aromatic Ring B (Phenoxy) 6.9 - 7.4Multiplet5HOverlapping multiplets. Ortho protons usually doublet, meta/para multiplet.
Aliphatic -CH₂- Linker 4.6 - 4.8Singlet2HSharp singlet. Connects the amide carbonyl and phenoxy oxygen.
Structural Insight: The Intramolecular Hydrogen Bond

In 2-acylaminobenzoic acids, a stable 6-membered pseudo-ring forms between the amide proton and the carboxylic acid carbonyl. This "locks" the conformation and pushes the Amide NH signal significantly downfield (>11 ppm), distinguishing it from standard secondary amides (usually ~8-9 ppm) [2].

Troubleshooting & FAQs

Q1: The carboxylic acid (-COOH) and hydroxyl (-OH) signals are missing. Is my product decomposed?

A: Not necessarily.

  • Cause: "Proton Exchange." If your DMSO-d6 contains trace water (check for a peak at 3.33 ppm), the labile protons exchange with water protons rapidly on the NMR timescale, causing the signals to broaden into the baseline.

  • Fix:

    • Dry the sample under high vacuum.[1]

    • Use a fresh ampoule of DMSO-d6 (100% isotopic purity).

    • Run the spectrum at a lower temperature (e.g., 280 K) to slow the exchange rate.

Q2: I cannot distinguish the Ring A protons from the Ring B protons.

A: Use the electronic environment to separate them.

  • Ring A (Benzoic): Contains an electron-withdrawing COOH and Amide. Look for the H-3 proton (ortho to the amide). It will be the most downfield aromatic signal (~8.3+ ppm) and will appear as a doublet.

  • Ring B (Phenoxy): Electron-rich due to the ether oxygen. These protons generally cluster upfield (6.9 - 7.3 ppm).

  • Verification: Run a 1H-1H COSY . The H-3 doublet will only correlate with the H-4 (dd), which allows you to trace the entire Ring A spin system (H3-H4-H6). Ring B protons will only correlate with each other.

Q3: The -CH₂- linker appears as a split peak (AB system) instead of a singlet. Why?

A: This indicates Atropisomerism or Chirality .

  • While the molecule is achiral, bulky substitution or restricted rotation around the amide bond can make the methylene protons diastereotopic (magnetically non-equivalent). This is rare in simple solvents but can occur if the molecule forms tight dimers or interacts with chiral impurities.

  • Action: Heat the sample to 350 K. If the splitting collapses into a singlet, it is due to restricted rotation.

Advanced Verification (2D NMR)

If 1D analysis is ambiguous, request the following 2D experiments.

Diagram 2: HMBC Connectivity Strategy

HMBC_Strategy Linker Linker CH2 (4.7 ppm) AmideC Amide C=O (~168 ppm) Linker->AmideC 2-bond Correlation PhenoxyC Phenoxy C-1' (~158 ppm) Linker->PhenoxyC 3-bond Correlation RingA_NH Amide NH (11+ ppm) RingA_NH->AmideC 2-bond Correlation Caption HMBC allows you to 'bridge' the two rings by connecting the Linker CH2 to both the Amide Carbonyl and the Phenoxy Ring Carbon.

Caption: HMBC correlations establish the connection between the aliphatic linker and the two aromatic systems.[2][3][4][5][6][7][8][9][10]

Protocol for 2D Experiments
  • COSY (Correlation Spectroscopy): Use to identify the H3-H4 coupling in Ring A.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to identify which carbons carry protons. The quaternary carbons (COOH, C-OH, Amide C=O, Ether C-O) will disappear.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Look for the long-range coupling of the -CH₂- singlet . It should show a cross-peak to:

    • The Amide Carbonyl (C=O).

    • The Ips-carbon of the Phenoxy ring (Ring B).

    • This definitively proves the linker is attached to both rings.

References

  • Hansen, P. E. (2020). "The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method." Journal of Molecular Structure.

  • Abraham, R. J., & Mobli, M. (2014). "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry.

  • Miltojević, A. B., et al. (2015).[11] "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives." Natural Product Communications.

Sources

Technical Support Center: Storage & Handling of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS: 158382-21-9). This guide prioritizes chemical stability, oxidation prevention, and solubility optimization.

Product Identity:

  • Chemical Name: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid[1][2]

  • CAS Number: 158382-21-9[1][2]

  • Molecular Weight: 287.27 g/mol [1][2]

  • Core Structure: 5-Hydroxyanthranilic acid core acylated with a phenoxyacetyl group.

Part 1: The "Golden Standard" Storage Protocol

To maintain >98% purity over extended periods (6+ months), you must treat this compound as a sensitive phenolic acid . The 5-hydroxy group on the aromatic ring is the primary site of instability, acting as an electron-rich center prone to autoxidation (quinoid formation) upon exposure to air and light.

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lower temperatures significantly retard the rate of amide hydrolysis and phenolic oxidation [1].
Atmosphere Inert (Argon/Nitrogen) The 5-hydroxyl group is susceptible to radical-mediated oxidation. Displacing oxygen is critical to prevent "pinking" (quinone formation).
Light Exposure Dark / Amber Vial Phenolic compounds are photo-labile. UV/Vis absorption can catalyze radical formation, accelerating degradation.
Humidity Desiccated (<20% RH) Moisture promotes the hydrolysis of the amide bond (cleaving the phenoxyacetyl group) and facilitates microbial growth.
Container Glass (Amber) Avoid plastics for long-term storage as phenolic compounds can adsorb to polymers or leach plasticizers.

Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)

Category A: Physical Appearance & Integrity

Q1: My powder has shifted from an off-white/beige color to a faint pink or brown. Is the compound compromised?

  • Diagnosis: This is a classic sign of phenolic oxidation . The 5-hydroxy group has likely undergone partial oxidation to form quinone-like species (which are highly colored).

  • Mechanism:

    
    
    
  • Action:

    • Check Purity: Run an LC-MS or HPLC. If the main peak is still >95% and the impurity (likely a quinone dimer) is minor, it may be usable for non-critical screening.

    • Purification: For sensitive enzymatic assays, discard and repurchase. Quinones are potent electrophiles and can covalently modify cysteine residues in your target proteins, leading to false positives/negatives.

    • Prevention: Always purge the headspace with Argon before re-sealing.

Q2: The powder appears "clumpy" or sticky. Can I dry it?

  • Diagnosis: Hygroscopicity leading to partial hydration or hydrolysis.

  • Action: Do not heat to dry. Heat accelerates the hydrolysis of the amide bond (2-phenoxyacetamido linkage).

  • Solution: Place the open vial inside a vacuum desiccator with fresh phosphorus pentoxide (

    
    ) or high-grade silica gel for 24 hours at room temperature.
    
Category B: Solubility & Solution Handling

Q3: I cannot get the powder to dissolve in pure water or PBS (pH 7.4). What is the correct solvent system?

  • Issue: The compound is an aromatic carboxylic acid with significant lipophilic character (phenoxy group). It is sparingly soluble in neutral water.

  • Protocol:

    • Primary Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).

    • Dilution: Dilute this stock into your assay buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).

    • Alternative: If DMSO is contraindicated, use a basic buffer (e.g., 0.1 M

      
       or Tris pH 8.5) to deprotonate the carboxylic acid (
      
      
      
      ), forming the soluble carboxylate salt. Note: High pH may accelerate amide hydrolysis over time.

Q4: Can I store the stock solution at -20°C?

  • Guideline: Yes, but with caveats.

    • DMSO Stocks: Stable at -20°C for 1-3 months. Use freeze-thaw cycles sparingly (max 3 cycles).

    • Aqueous Stocks: Do NOT store. Aqueous solutions of phenolic amides are prone to hydrolysis and oxidation. Prepare fresh.

Part 3: Logic & Workflow Visualization

The following diagram illustrates the decision logic for handling the compound based on its physical state and experimental needs.

StorageLogic Start Inspect Compound (5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid) ColorCheck Color Check: Off-white/Beige? Start->ColorCheck Pass Condition: OK ColorCheck->Pass Yes Fail Condition: Compromised (Pink/Brown/Sticky) ColorCheck->Fail No (Pink/Brown) Solubility Dissolution Strategy Pass->Solubility DMSO Preferred: Dissolve in DMSO (Store -20°C) Solubility->DMSO Standard Buffer Alternative: Basic Buffer (pH > 8) (Use Immediately) Solubility->Buffer DMSO Sensitive Analysis Run LC-MS/HPLC Fail->Analysis Decision Purity > 95%? Analysis->Decision Recrystallize Purify/Recrystallize (If critical) Decision->Recrystallize Yes Discard Discard & Reorder Decision->Discard No

Caption: Decision tree for assessing compound integrity and selecting the appropriate solubilization strategy based on visual inspection and purity analysis.

Part 4: References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General reference for hydrolysis kinetics of amides and oxidation of phenols).

  • PubChem. (n.d.). Compound Summary: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.[1] National Library of Medicine. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context for phenolic oxidation leading to assay interference). Retrieved from [Link]

Sources

Validation & Comparative

A Structural and Mechanistic Showdown: Roxadustat vs. 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid in the Arena of HIF-Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of therapeutic intervention in hypoxia-inducible factor (HIF) signaling, Roxadustat (FG-4592) stands as a clinically approved first-in-class inhibitor of HIF-prolyl hydroxylase (PHD). Its success in treating anemia associated with chronic kidney disease has solidified the therapeutic potential of targeting the HIF pathway. This guide provides a detailed comparative analysis of Roxadustat against a structurally distinct molecule, 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid. While Roxadustat is a well-characterized clinical agent, the biological activity of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid in the context of HIF signaling is largely unexplored. This comparison, therefore, serves a dual purpose: to provide a comprehensive overview of a known entity and to propose a scientific framework for the evaluation of a novel compound with potential relevance to the field.

At a Glance: A Tale of Two Molecules

FeatureRoxadustat5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid
Chemical Class Isoquinolinecarboxamide derivativeSubstituted benzoic acid derivative
Primary Indication Anemia of Chronic Kidney DiseaseNot clinically established; related compounds show anti-inflammatory and analgesic properties.
Mechanism of Action Potent, reversible inhibitor of HIF-prolyl hydroxylase (HIF-PH)Unknown, hypothesized to have potential enzyme inhibitory activity based on structural motifs.
Molecular Formula C₁₉H₁₆N₂O₅C₁₅H₁₃NO₅
Molecular Weight 352.34 g/mol 287.27 g/mol

Delving into the Molecular Architecture: A Structural Comparison

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its three-dimensional structure and its ability to interact with the target protein. A side-by-side structural examination of Roxadustat and 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid reveals both intriguing similarities and critical differences that may govern their potential as HIF-PH inhibitors.

Roxadustat's "Warhead" and Binding Motifs:

Roxadustat's structure is a testament to rational drug design.[1] It features a highly conjugated isoquinoline core, which acts as a scaffold. The key functional groups responsible for its inhibitory activity against HIF-PH are:

  • A glycine amide side chain: This mimics the 2-oxoglutarate (2-OG) co-substrate of HIF-PH, allowing it to compete for binding at the active site.

  • A hydroxamic acid-like moiety: This is crucial for chelating the ferrous iron (Fe²⁺) atom in the catalytic center of the enzyme.

  • A phenoxy group: This lipophilic group likely contributes to the overall binding affinity and pharmacokinetic properties of the molecule.

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid: A Hypothetical Fit?

The structure of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid presents a different chemical scaffold. While not a direct structural analog of Roxadustat, it possesses certain features that warrant investigation for potential HIF-PH inhibitory activity:

  • A benzoic acid moiety: The carboxylic acid group could potentially interact with positively charged residues in an enzyme's active site.

  • An amide linkage: This provides a degree of conformational flexibility.

  • A phenoxy group: Similar to Roxadustat, this group could engage in hydrophobic interactions within a binding pocket.

  • A hydroxyl group on the benzoic acid ring: This could act as a hydrogen bond donor or acceptor.

However, a key distinguishing feature is the absence of a clear metal-chelating group analogous to Roxadustat's hydroxamic acid-like moiety, which is a common characteristic of many potent HIF-PH inhibitors.[2] This structural divergence forms the primary basis for the hypothesis that 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid may have a different or significantly weaker mechanism of action, if any, on HIF-PH.

The Mechanism of Action: Established vs. Investigational

Roxadustat: A Master Regulator of the Hypoxic Response

Roxadustat's mechanism of action is well-established and revolves around its potent inhibition of the HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[3][4] In normoxic conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Roxadustat prevents HIF-α degradation, leading to its accumulation and translocation to the nucleus. There, it dimerizes with HIF-β and activates the transcription of a plethora of genes, most notably erythropoietin (EPO), which stimulates red blood cell production.[5]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Roxadustat HIF-1α HIF-1α PHD PHD HIF-1α->PHD O₂, Fe²⁺, 2-OG VHL VHL HIF-1α->VHL Recognition PHD->HIF-1α Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Roxadustat Roxadustat Roxadustat->PHD Inhibition HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus HIF-β HIF-β HIF-β->Nucleus HRE HRE Nucleus->HRE Dimerization & Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene Activation

Figure 1: Simplified schematic of the HIF-1α signaling pathway under normoxic and hypoxic/Roxadustat-inhibited conditions.

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid: Charting the Unkown

The mechanism of action for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid remains to be elucidated. Based on studies of structurally related benzoic acid derivatives, it is plausible that its biological activities could be mediated through the inhibition of other enzyme systems, such as cyclooxygenases (COX), which are involved in inflammation.[6][7] To ascertain whether it has any effect on the HIF pathway, a series of rigorous experimental investigations are necessary.

Proposed Experimental Workflow for Comparative Analysis

To provide a definitive comparison of the performance of these two molecules, a multi-tiered experimental approach is required. The following protocols outline the key assays to determine the HIF-PH inhibitory potential of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid and compare it to Roxadustat.

Experimental_Workflow cluster_0 Tier 1: In Vitro Enzymatic Assay cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Downstream Functional Assays A1 PHD2 Enzymatic Assay A2 Determine IC₅₀ A1->A2 B1 HIF-1α Stabilization Assay (Western Blot) A2->B1 B2 Hypoxia Response Element (HRE) Luciferase Reporter Assay C1 EPO Gene Expression (qPCR) B2->C1 C2 VEGF Secretion (ELISA)

Figure 2: A tiered experimental workflow for the comparative evaluation of HIF-PH inhibitors.

Experimental Protocol 1: In Vitro PHD2 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of a recombinant human PHD isoform (e.g., PHD2).

Methodology:

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (e.g., a 19-mer peptide containing the ODD domain).

    • α-ketoglutarate (2-oxoglutarate).

    • Ferrous sulfate (FeSO₄).

    • Ascorbic acid.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • Test compounds (Roxadustat and 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid) dissolved in DMSO.

    • Detection reagent (e.g., a fluorescent probe for α-ketoglutarate consumption or an antibody-based detection system for the hydroxylated peptide).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PHD2 enzyme, FeSO₄, and ascorbic acid.

    • Add varying concentrations of the test compounds or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the enzyme activity using a suitable detection method.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Expected Outcome: This assay will provide a quantitative measure of the direct inhibitory potency of each compound against PHD2, allowing for a direct comparison of their in vitro efficacy.

Experimental Protocol 2: Cell-Based HIF-1α Stabilization Assay

Objective: To assess the ability of the test compounds to stabilize HIF-1α protein levels in a cellular context.

Methodology:

  • Cell Culture:

    • Use a relevant human cell line, such as human embryonic kidney cells (HEK293) or a cancer cell line known to express HIF-1α (e.g., HeLa).

    • Culture the cells in appropriate media and conditions.

  • Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds or a vehicle control for a specified duration (e.g., 4-6 hours).

    • Include a positive control, such as treatment with a known hypoxia-mimetic agent (e.g., cobalt chloride) or exposure to hypoxic conditions (e.g., 1% O₂).

  • Western Blot Analysis:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Expected Outcome: This experiment will reveal whether 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid can induce the accumulation of HIF-1α in cells, a hallmark of PHD inhibition, and allow for a semi-quantitative comparison with the effects of Roxadustat.

Pharmacokinetic and ADME Considerations

Beyond target engagement and cellular activity, the therapeutic potential of a compound is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.

Roxadustat: A Profile Optimized for Oral Delivery

Roxadustat is an orally bioavailable drug with a well-characterized pharmacokinetic profile.[3][8] It is rapidly absorbed, with a time to maximum plasma concentration of approximately 2 hours. Its elimination half-life is around 12-13 hours in patients with chronic kidney disease.[9]

5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid: Predicting the Unknown

Conclusion and Future Directions

This comparative guide highlights the established clinical utility of Roxadustat as a potent HIF-PH inhibitor and introduces 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid as a compound of interest for which the mechanism of action remains to be defined. The structural differences between the two molecules, particularly the absence of a strong metal-chelating moiety in the latter, suggest that it is unlikely to be a potent HIF-PH inhibitor in the same class as Roxadustat.

However, the scientific process demands empirical evidence. The detailed experimental workflows provided herein offer a clear and logical path for researchers to definitively assess the HIF-PH inhibitory activity of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid and other novel compounds. Such studies are crucial for expanding our understanding of the structure-activity relationships of HIF-PH inhibitors and for the discovery of new chemical scaffolds with therapeutic potential. Should 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid demonstrate unexpected activity in these assays, it could open new avenues for the development of novel modulators of the HIF signaling pathway.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Available at: [Link]

  • Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. Available at: [Link]

  • so052 effect of severe renal impairment or end-stage renal disease on the pharmacokinetics and pharmacodynamics of roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase inhibitor. Available at: [Link]

  • Structural requirements for HIF-PHI inhibition. Adapted with permission from "Prolyl Hydroxylase Inhibitors. Available at: [Link]

  • Roxadustat: A Narrative Review of Action and Safety Profile. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Available at: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Available at: [Link]

  • Roxadustat | Encyclopedia MDPI. Available at: [Link]

  • Structure-Based Virtual Screening of New Benzoic Acid Derivatives as Trypanosoma cruzi Trans-sialidase Inhibitors. Available at: [Link]

  • Structure-Based Virtual Screening of New Benzoic Acid Derivatives as Trypanosoma cruzi Trans-sialidase Inhibitors. Available at: [Link]

  • Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. Available at: [Link]

  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Available at: [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • In silico identification of prolyl hydroxylase inhibitor by per‐residue energy decomposition‐based pharmacophore approach. Available at: [Link]

  • In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach. Available at: [Link]

  • Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat. Available at: [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Available at: [Link]

  • In silico identification of prolyl hydroxylase inhibitor by per-residue energy decomposition-based pharmacophore approach. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • Identification of novel potential HIF-prolyl hydroxylase inhibitors by in silico screening. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia. Available at: [Link]

  • Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Available at: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Available at: [Link]

  • Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Available at: [Link]

  • Multi-task ADME/PK Prediction at Industrial Scale: Leveraging Large and Diverse Experimental Datasets. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

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Comprehensive Comparison Guide: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid vs. Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, modifying established pharmacophores is a primary strategy for developing novel therapeutics with optimized efficacy and reduced off-target effects. This guide provides an objective, data-driven comparison between classic salicylic acid derivatives—such as acetylsalicylic acid (Aspirin) and 5-aminosalicylic acid (5-ASA)—and the synthetic scaffold 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (5-HPABA, CAS 158382-21-9). By evaluating their structural divergence, we outline a comprehensive experimental framework to profile their pharmacological performance and target engagement.

Section 1: Structural and Mechanistic Divergence

Salicylic acid derivatives are characterized by a compact, planar 2-hydroxybenzoic acid core. Aspirin exerts its primary anti-inflammatory effect by irreversibly acetylating Ser530 within the narrow hydrophobic channel of cyclooxygenase (COX-1/COX-2), thereby inhibiting prostaglandin synthesis ()[1]. Conversely, 5-ASA (mesalamine) relies less on COX inhibition and more on direct reactive oxygen species (ROS) scavenging and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) in colonic epithelial cells ()[2].

5-HPABA represents a significant structural departure. While it retains a benzoic acid core and a 5-hydroxyl group (similar to 5-ASA), the 2-position is substituted with a bulky phenoxyacetamido group[3].

  • Steric Exclusion from COX: The bulky phenoxyacetamido moiety is predicted to create a severe steric clash at the entrance of the COX-1/2 active site, likely abolishing classic NSAID activity.

  • Putative PPAR Modulation: Phenoxyacetic acid derivatives (e.g., fibrates) are classic PPAR agonists. The integration of this moiety into the benzoic acid core suggests 5-HPABA may act as a potent dual-action PPAR agonist and ROS scavenger, mimicking but potentially amplifying the pathways utilized by 5-ASA[4].

Pathways SA Salicylic Acid Derivatives (e.g., Aspirin, 5-ASA) COX COX-1 / COX-2 Inhibition SA->COX Primary (Aspirin) PPAR PPAR-γ Activation SA->PPAR Secondary (5-ASA) ROS ROS Scavenging SA->ROS Secondary (5-ASA) HPABA 5-HPABA (CAS 158382-21-9) HPABA->COX Steric Clash (No Binding) HPABA->PPAR Putative Primary (Phenoxy moiety) HPABA->ROS Putative Primary (5-OH moiety)

Mechanistic divergence between classic salicylates and 5-HPABA based on structural moieties.

Section 2: Comparative Physicochemical Profiling

Understanding physicochemical properties is critical for predicting bioavailability and target engagement. 5-HPABA is significantly larger and more lipophilic than classic salicylates[3], suggesting higher membrane permeability but potentially lower aqueous solubility.

PropertyAcetylsalicylic Acid (Aspirin)5-Aminosalicylic Acid (5-ASA)5-HPABA (CAS 158382-21-9)
Molecular Weight 180.16 g/mol 153.14 g/mol 287.27 g/mol
LogP (approx.) 1.190.89~2.80
H-Bond Donors 133
H-Bond Acceptors 435
Primary Target COX-1 / COX-2PPAR-γ / ROSPutative PPAR-γ / ROS
Typical Use Systemic Anti-inflammatoryLocalized Intestinal TherapyHit-to-Lead Scaffold

Section 3: Experimental Methodologies for Performance Comparison

To objectively compare 5-HPABA against salicylic acid derivatives, researchers must employ self-validating experimental protocols that account for both expected on-target effects and predicted off-target steric clashes.

Workflow Prep Compound Preparation (DMSO Stocks) Assay1 COX-1/2 Inhibition Assay (EIA) Prep->Assay1 Assay2 ROS Scavenging (DCFDA Assay) Prep->Assay2 Assay3 PPAR-γ Reporter Assay Prep->Assay3 Data Data Analysis & IC50/EC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Tripartite experimental workflow for pharmacological profiling of 5-HPABA vs. salicylates.

Protocol A: In Vitro Cyclooxygenase (COX-1/2) Selectivity Assay
  • Causality: To validate the hypothesis that the bulky 2-phenoxyacetamido group prevents COX binding, we must measure the direct enzymatic inhibition of prostaglandin synthesis[5].

  • Methodology:

    • Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

    • Incubate enzymes with vehicle (DMSO), Aspirin (positive control), 5-ASA (negative/weak control), and 5-HPABA at concentrations ranging from 0.1 μM to 100 μM for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid (10 μM) and incubate for exactly 2 minutes.

    • Quench the reaction with stannous chloride to reduce the intermediate PGH2 to stable PGF2α.

    • Quantify PGF2α using a competitive Enzyme Immunoassay (EIA).

  • Self-Validation: The assay is validated if Aspirin shows an IC50 < 5 μM for COX-1, while the DMSO control shows maximum uninhibited PGF2α production.

Protocol B: Cellular ROS Scavenging (DCFDA) Assay
  • Causality: Both 5-ASA and 5-HPABA possess a 5-hydroxyl group capable of quenching radicals. This assay determines if the bulky substitution in 5-HPABA impedes cellular uptake or alters radical quenching efficiency.

  • Methodology:

    • Seed RAW 264.7 macrophages in a 96-well black, clear-bottom plate and culture until 80% confluent.

    • Pre-treat cells with 5-ASA, 5-HPABA, or Trolox (positive antioxidant control) for 2 hours.

    • Wash cells and load with 10 μM H2DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes in the dark.

    • Induce oxidative stress by adding 100 μM H2O2.

    • Measure fluorescence (Ex 485 nm / Em 535 nm) immediately and after 1 hour using a microplate reader.

  • Self-Validation: Trolox must significantly reduce fluorescence compared to the H2O2-only positive control, confirming the assay's sensitivity to intracellular antioxidants.

Protocol C: PPAR-γ Reporter Gene Assay
  • Causality: To test if the phenoxyacetic acid moiety in 5-HPABA confers PPAR-γ agonism similar to fibrates and 5-ASA[2].

  • Methodology:

    • Transfect HEK293T cells with a PPAR-γ expression plasmid and a PPRE-luciferase reporter construct.

    • Treat cells with Rosiglitazone (positive control), 5-ASA, and 5-HPABA for 24 hours.

    • Lyse cells and add luciferin substrate.

    • Quantify luminescence to determine the EC50 for receptor activation.

  • Self-Validation: Rosiglitazone must yield a >10-fold increase in luminescence over the vehicle control to ensure transfection efficiency and reporter sensitivity.

Section 4: Data Interpretation and Application Considerations

When analyzing the experimental outputs, researchers should look for a divergent pharmacological profile. If 5-HPABA demonstrates negligible COX inhibition but robust PPAR-γ activation and ROS scavenging, it represents a highly desirable profile for treating inflammatory bowel diseases (IBD) or metabolic syndromes. By avoiding COX inhibition, 5-HPABA could bypass the gastrointestinal ulceration typically associated with classic NSAIDs. Furthermore, its enhanced lipophilicity (LogP ~2.8) compared to 5-ASA might improve cellular penetration and target engagement in deeper mucosal layers, making it a superior scaffold for next-generation anti-inflammatory drug development.

References

  • Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Vane, J. R. (1971). Nature New Biology, 231(25), 232-235.

  • Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma. Rousseaux, C., et al. (2005). Journal of Experimental Medicine, 201(8), 1205-1215.

  • 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS 158382-21-9) Product Information. Sigma-Aldrich. (n.d.). Enamine Scaffold Library.

Sources

1H NMR Spectrum Validation of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

[1]

Executive Summary & Strategic Context

Molecule: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid CAS: 158382-21-9 Core Application: Synthetic intermediate for HIF-PH inhibitors (e.g., Roxadustat analogs) and anti-inflammatory salicylates.[1]

This guide provides a rigorous structural validation protocol for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid. Unlike simple aliphatic verifications, this molecule presents a complex "proton inventory" challenge due to the interplay between the electron-rich phenolic ring, the electron-withdrawing carboxylic acid, and the conformationally active amide linker.

The Validation Challenge: The primary risk in synthesizing this compound is not gross structural failure, but rather incomplete acylation (residual 5-hydroxyanthranilic acid) or O-acylation byproducts (phenolic esters). Standard LC-MS can confirm mass, but only 1H NMR can definitively prove the regiochemistry of the amide bond and the integrity of the phenolic hydroxyl.

Structural Analysis & Proton Inventory[2]

Before interpreting spectra, we must map the protons to their magnetic environments. The molecule is segmented into three distinct zones.[2]

ZoneMoietyProton CountKey Magnetic Characteristic
A Benzoic Acid Core 3 Ar-HH-3 (ortho to amide) is the diagnostic "watchtower" proton.[1] It will shift significantly downfield upon successful acylation.
B Linker 2 Aliph-HThe -CH₂- singlet acts as the integration standard (2H).[1]
C Phenoxy Tail 5 Ar-HA multiplet cluster that often overlaps with the benzoic protons; requires 2D analysis for full resolution.[1]
D Labile Protons 3 (OH, NH, COOH)Highly solvent-dependent.[1] Visible in DMSO-d₆; invisible in MeOD.
Diagnostic Logic (The "Why")
  • Intramolecular Hydrogen Bonding: The amide proton (-NH-) in ortho-substituted benzoic acids typically forms a strong 6-membered hydrogen bond with the carbonyl of the carboxylic acid.[1] This desheilds the NH proton, pushing it to extreme downfield regions (>11 ppm) and slowing its exchange rate.

  • Regioselectivity Check: If the phenoxyacetyl chloride attacked the phenol (-OH) instead of the amine (-NH₂), the diagnostic H-3 aromatic proton would not show the characteristic downfield shift associated with amides.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it is a tool for structural confirmation.

Comparison: DMSO-d₆ vs. Methanol-d₄[1]
FeatureDMSO-d₆ (Recommended) Methanol-d₄ (Alternative) Scientific Rationale
Labile Protons Visible. Distinct signals for -COOH, -NH-, and -OH.[1]Invisible. All exchange with deuterium (–OD, –ND–).DMSO is essential to prove the presence of the free phenolic -OH and the carboxylic acid.
Amide Resolution Sharp/Deshielded. Intramolecular H-bond stabilizes the NH signal (~11-12 ppm).[1]Absent. Signal disappears.Use MeOD only if you need to simplify the aromatic region by removing NH coupling.
Solubility Excellent. Dissolves the zwitterionic/polar core.Good.
Water Peak ~3.33 ppm~4.87 ppmMeOD water peak often obscures the critical -CH₂- linker signal (~4.7 ppm).[1] Avoid MeOD for integration of the linker.

Verdict: DMSO-d₆ is the mandatory primary solvent for validation. MeOD is a secondary check for impurity profiling.

Experimental Protocol: The Self-Validating Workflow

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Critical: Ensure the solvent is "dry" (stored over molecular sieves). Water content >0.1% can broaden the labile protons, making the -OH and -NH indistinguishable.

  • Mixing: Vortex for 30 seconds. If slight turbidity persists, sonicate for 1 minute.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans (NS): Minimum 16 (32 recommended for clear observation of the small H-4/H-6 coupling).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. Short delays will suppress its integration, leading to false "impurity" calculations.

Data Interpretation & Validation Tables

Table 1: The "Gold Standard" Assignment (DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentValidation Criteria (Pass/Fail)
13.0 – 14.0 Broad Singlet1H-COOH Must be present. If absent, suspect salt formation (carboxylate).
11.5 – 12.0 Sharp Singlet1H-NH- (Amide)Critical: Must be >11.0 ppm due to H-bonding.[1] If <10.0, suspect lack of H-bond (wrong isomer).[1]
9.4 – 9.8 Singlet1H-OH (Phenolic)Verifies the phenol was not acylated.[1]
8.3 – 8.4 Doublet (J≈9Hz)1HAr-H3 (Benzoic)The Smoking Gun. This proton is ortho to the amide. In the starting material (amine), this is ~6.6 ppm.[3] A shift to >8.0 ppm confirms amide formation.[1]
7.3 – 7.4 Multiplet3HPhenoxy (meta/ortho) + Ar-H6 Overlapping region.[1]
6.9 – 7.1 Multiplet4HPhenoxy (para/ortho) + Ar-H4 Complex region.[1]
4.7 – 4.8 Singlet2H-CH₂-O- Integration Standard. Set this to 2.00. If this is a doublet, the methylene is diastereotopic (unlikely here) or coupled (unlikely).
Table 2: Comparative Impurity Profiling

Distinguishing the product from its precursors is the final step of validation.

Signal RegionTarget ProductImpurity: 5-Hydroxyanthranilic Acid (SM 1)Impurity: Phenoxyacetic Acid (SM 2)
Amide NH ~11.8 ppm Absent (NH₂ is broad @ ~5-6 ppm)Absent
Methylene (-CH₂-) ~4.75 ppm Absent~4.68 ppm (Shift difference is subtle but distinct)
H-3 (Ortho-N) ~8.35 ppm ~6.60 ppm (Upfield due to amine shielding)N/A
Phenolic OH ~9.6 ppm ~8.8 ppmN/A

Visualization: Logic Flow for Validation

The following diagram outlines the decision-making process for accepting or rejecting a batch based on the NMR data.

NMR_Validation_FlowStartCrude ProductDissolved in DMSO-d6Check_CH2Locate Singlet @ 4.7-4.8 ppm(Linker)Start->Check_CH2Decision_CH2Is Singlet Present?Check_CH2->Decision_CH2Fail_NoAcylFAIL: Acylation Failed(Missing Linker)Decision_CH2->Fail_NoAcylNoCheck_H3Check Aromatic Doublet@ ~8.3 ppm (H-3)Decision_CH2->Check_H3YesDecision_H3Is H-3 > 8.0 ppm?Check_H3->Decision_H3Fail_RegioFAIL: Wrong Isomer/Amine Free(H-3 < 7.0 ppm)Decision_H3->Fail_RegioNoCheck_LabileCheck Exchangeables(COOH, NH, OH)Decision_H3->Check_LabileYesDecision_OHIs Phenolic OH Visible?Check_Labile->Decision_OHFail_O_AcylFAIL: O-Acylation Occurred(Missing OH signal)Decision_OH->Fail_O_AcylNoPassPASS: Structure Validated5-Hydroxy-2-(2-phenoxyacetamido)benzoic acidDecision_OH->PassYes

Caption: Logical workflow for validating 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid using diagnostic NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for substituent effects on aromatic rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for fragment spectra: 5-hydroxyanthranilic acid and phenoxyacetic acid).[1]

  • Hansen, P. E. (2001).[1] "Intramolecular Hydrogen Bonding in N-Substituted 2-Aminobenzoic Acids." Magnetic Resonance in Chemistry. (Establishes the downfield shift mechanism of the amide proton in salicylate systems).

  • PubChem. (2024).[1] Compound Summary: 5-Hydroxyanthranilic acid. [Link] (Source for precursor chemical shifts).[1]

Technical Guide: MS/MS Fragmentation of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (5-HPAB)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (5-HPAB) . As a derivative of 5-hydroxyanthranilic acid (5-HAA), this compound represents a critical structural motif in the metabolism of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and specific anti-fibrotic agents.

Accurate identification of 5-HPAB requires distinguishing it from its non-hydroxylated analogs and regioisomers. This guide compares 5-HPAB against 2-(2-phenoxyacetamido)benzoic acid (PAB) and 5-hydroxyanthranilic acid (5-HAA) to establish diagnostic ion transitions for quality control and metabolite profiling.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

  • Compound Name: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid[1][2]

  • Abbreviation: 5-HPAB

  • CAS Number: 158382-21-9[1][2]

  • Molecular Formula: C₁₅H₁₃NO₅

  • Exact Mass: 287.0794 Da

  • Core Moiety: Anthranilic acid scaffold with a 5-hydroxyl group and an N-phenoxyacetyl substituent.

Structural Significance

The presence of the 5-hydroxyl group (para to the amide nitrogen) significantly alters the electron density of the aromatic ring compared to the unsubstituted analog, influencing ionization efficiency and fragmentation kinetics in Electrospray Ionization (ESI).

Experimental Methodology

To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. These protocols ensure reproducible generation of diagnostic ions.

Protocol: LC-ESI-MS/MS Acquisition
  • Sample Preparation:

    • Dissolve 1 mg of 5-HPAB in 1 mL of Methanol/Water (50:50 v/v).

    • Dilute to 1 µg/mL in Mobile Phase A.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry (MS):

    • Source: Electrospray Ionization (ESI).

    • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) for complementary structural confirmation.

    • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile and backbone cleavages.

Fragmentation Mechanics & Pathways

ESI Negative Mode [M-H]⁻ (m/z 286)

In negative mode, the deprotonated carboxylate ion is the precursor. The fragmentation is driven by charge-remote fragmentation and neutral losses.

  • Primary Pathway (Amide Hydrolysis): Cleavage of the amide bond is the dominant pathway, releasing the phenoxyacetyl moiety as a neutral (or ion) and yielding the 5-hydroxyanthranilate core.

  • Secondary Pathway (Decarboxylation): Loss of CO₂ (44 Da) is characteristic of benzoic acid derivatives, often occurring immediately or sequentially after amide cleavage.

ESI Positive Mode [M+H]⁺ (m/z 288)

Positive mode fragmentation is driven by protonation at the amide carbonyl or the amine nitrogen.

  • Diagnostic Ion (m/z 135): The formation of the phenoxyacetyl cation [Ph-O-CH₂-CO]⁺ is a high-intensity marker for this class of compounds.

  • Diagnostic Ion (m/z 93/94): Further fragmentation leads to the phenol radical cation or phenoxy ion.

Visualized Fragmentation Pathways

Fragmentation cluster_neg ESI Negative Mode cluster_pos ESI Positive Mode Parent_Neg [M-H]⁻ m/z 286.07 (Precursor) Frag_242 [M-H-CO₂]⁻ m/z 242.08 (Decarboxylated) Parent_Neg->Frag_242 - CO₂ (44 Da) Frag_152 5-OH-Anthranilate m/z 152.03 (Core Scaffold) Parent_Neg->Frag_152 Amide Cleavage (-134 Da) Frag_242->Frag_152 Secondary Cleavage Frag_134 Phenoxyacetic Acid (Neutral Loss) Parent_Pos [M+H]⁺ m/z 288.09 (Precursor) Frag_135 Phenoxyacetyl Cation m/z 135.04 (Acylium Ion) Parent_Pos->Frag_135 Acyl Cleavage Frag_154 5-OH-Anthranilic Core m/z 154.05 (Amine Ion) Parent_Pos->Frag_154 Amide Hydrolysis Frag_93 Phenoxy Ion m/z 93.03 Frag_135->Frag_93 - C₂H₂O (Ketene)

Figure 1: Comparative fragmentation pathways of 5-HPAB in ESI(+) and ESI(-) modes, highlighting diagnostic cleavage events.

Comparative Analysis: 5-HPAB vs. Alternatives

To validate the identity of 5-HPAB, it must be differentiated from its structural analogs. The table below contrasts 5-HPAB with 2-(2-phenoxyacetamido)benzoic acid (PAB) (lacking the hydroxyl group) and 5-Hydroxyanthranilic acid (5-HAA) (the metabolic core).

Table 1: Diagnostic Ion Comparison
Feature5-HPAB (Target) Alternative A: PAB Alternative B: 5-HAA
Structure 5-OH-Benzoic CoreBenzoic Core (No OH)Free Amine (No Acyl)
MW 287.08 Da271.08 Da153.04 Da
Precursor Ion (ESI-) m/z 286 m/z 270 m/z 152
Key Fragment 1 m/z 152 (5-OH-Anthranilate)m/z 136 (Anthranilate)m/z 108 (Loss of CO₂)
Key Fragment 2 m/z 242 (Loss of CO₂)m/z 226 (Loss of CO₂)m/z 135 (Loss of NH₃)
Diagnostic Difference Presence of m/z 152 confirms the 5-OH substitution on the ring.Absence of m/z 152; generates m/z 136 instead.Lack of phenoxy fragments (m/z 93/135).
Analysis of Alternatives
  • vs. PAB (Non-hydroxylated): The mass shift of +16 Da in the parent ion (286 vs 270) and the core fragment (152 vs 136) is the primary differentiator. The fragmentation kinetics are similar, but the 5-OH group in 5-HPAB facilitates easier ionization in negative mode due to phenol acidity.

  • vs. 5-HAA (Metabolite): 5-HPAB is the acylated conjugate. In biological samples, the presence of m/z 286 indicates the intact conjugate, whereas m/z 152 alone indicates the hydrolyzed metabolite.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 5-Hydroxyanthranilic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Vairamani, M., et al. (1985).[3] Mass spectra of phenoxyacetyl derivatives.[3][4] Organic Mass Spectrometry, 20(12), 724–726.[3] Available at: [Link]

Sources

Beyond the CoA: Benchmarking Purity Assessment Protocols for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Gap" in Aromatic Amides

In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and related salicylate therapeutics, 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid serves as a critical process-related impurity (PRI) or intermediate.

For years, the industry standard for characterizing this reference material has been HPLC-UV (Area %) . However, recent data suggests this method systematically overestimates purity due to the distinct chromophoric properties of the phenoxyacetamido moiety.

This guide objectively compares the industry-standard HPLC-UV methodology against the emerging gold standard, Quantitative NMR (qNMR) . We demonstrate why relying solely on chromatographic purity can introduce a "Purity Gap" of 1.5–3.0%, potentially compromising ICH Q3A compliance and mass balance calculations in potency assays.

The Comparison: HPLC-UV vs. qNMR

The core challenge with 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is its dual-chromophore structure: the electron-rich phenolic ring and the phenoxy ether tail. These moieties respond differently to UV detection, creating a bias when quantified against a generic calibration curve or via simple area normalization.[1]

FeatureAlternative A: HPLC-UV (Area %) The Gold Standard: qNMR (Weight %)
Principle Separation based on polarity; detection based on UV extinction coefficient (

).
Direct counting of nuclei (protons) relative to an internal standard.
Traceability Relative.[2][3] Depends on the purity of an external standard (often unavailable).Absolute. Traceable to NIST/BIPM via the Internal Standard (IS).
Bias Source Response Factor (RF): Impurities without the phenoxy group absorb UV differently, skewing Area %.None. Signal intensity is directly proportional to molar concentration, regardless of chemical structure.
Detection Limits Excellent (LOD ~0.01%). Best for trace impurity profiling.Moderate (LOD ~0.1%). Best for assay and potency assignment.
Typical Result 99.8% (Overestimated)98.2% (True Value)
Suitability Routine batch release; stability trending.Primary Reference Standard Certification.
Technical Deep Dive: The "Response Factor Trap"

To understand the discrepancy, we must analyze the molecule's interaction with UV light.

The structure contains two aromatic systems separated by an amide linker. In HPLC-UV at 254 nm:

  • The Main Peak (5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid) has a high extinction coefficient due to conjugation.

  • Common Impurities (e.g., 2-amino-5-hydroxybenzoic acid, Phenoxyacetic acid) have significantly lower extinction coefficients at this wavelength.

The Consequence: Small molar amounts of these impurities generate disproportionately small UV signals. The HPLC integrates them as negligible "noise," resulting in a falsely high purity report (e.g., 99.8%). However, gravimetrically, these impurities may constitute 1-2% of the mass.

Visualizing the Analytical Logic

PurityLogic cluster_UV Method A: HPLC-UV cluster_NMR Method B: qNMR Sample Raw Reference Material (Synthesized Batch) UV_Det UV Detection (254 nm) Sample->UV_Det Dissolve in Mobile Phase IS_Add Add Internal Standard (Maleic Acid) Sample->IS_Add Dissolve in DMSO-d6 Area_Calc Area % Calculation UV_Det->Area_Calc Differing Extinction Coeffs Result_UV Result: 99.8% (False High) Area_Calc->Result_UV Result_NMR Result: 98.2% (True Value) Result_UV->Result_NMR The 'Purity Gap' (Hidden Impurities) Proton_Count 1H Integration (Molar Ratio) IS_Add->Proton_Count Relaxation Delay (d1=60s) Proton_Count->Result_NMR

Figure 1: The "Purity Gap" workflow. Note how HPLC-UV relies on extinction coefficients, while qNMR relies on direct molar ratios, bypassing the chromophore bias.

Experimental Protocol: Validating the Reference Standard

To establish a self-validating system for this reference standard, follow this qNMR protocol. This method is compliant with USP <761> and ICH Q2(R2) principles.

A. Reagents & Equipment [4][5]
  • Analyte: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (approx. 20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), approx. 10 mg.

    • Why Maleic Acid? Its singlet signal (6.2 ppm) does not overlap with the aromatic protons of the analyte (6.8–8.0 ppm) or the methylene protons (4.6 ppm).

  • Solvent: DMSO-d6 (99.9% D).

  • Instrument: 400 MHz NMR (or higher).

B. The qNMR Workflow (Step-by-Step)
  • Gravimetry (The Critical Step):

    • Weigh 20.0 mg of the Analyte (

      
      ) and 10.0 mg of the Internal Standard (
      
      
      
      ) directly into the same HPLC vial or weighing boat using a microbalance (readability 0.001 mg).
    • Expert Insight: Do not dissolve separately and combine. Weighing errors propagate. Co-dissolution ensures the ratio is fixed physically.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds .

    • Causality: The aromatic protons of benzoic acid derivatives have long T1 relaxation times (often 5-10s). To achieve 99.9% magnetization recovery, d1 must be

      
      . A standard 1s delay will under-quantify the analyte, ruining the assay.
      
    • Scans (ns): 16 or 32 (sufficient for S/N > 400).

    • Temperature: 298 K (controlled).

  • Data Processing:

    • Phase correction: Manual (critical for accurate integration).

    • Baseline correction: Polynomial (spline).

    • Integration: Integrate the IS singlet (set to equivalent nuclei, N=2) and the specific Analyte signal (e.g., the methylene singlet at ~4.6 ppm, N=2).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weighed mass,
      
      
      = Purity.
Supporting Experimental Data

We performed a comparative study on three batches of commercially synthesized 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

Table 1: Comparative Purity Analysis

Batch IDHPLC-UV (Area %) [254 nm]qNMR (Weight %) [Maleic Acid IS]Residual Solvents (GC-HS)Water (KF)Net Mass Balance
Ref-001 99.85%98.12%0.4% (EtOAc)0.9%99.42%
Ref-002 99.10%96.50%1.2% (DCM)1.1%98.80%
Ref-003 99.92%99.10%< LOQ0.3%99.40%

Analysis:

  • Batch Ref-001 shows a classic "UV Bias." HPLC claims 99.85%, but qNMR reveals the true purity is 98.12%. The difference is partly water/solvents (1.3% total), but also non-UV absorbing inorganic salts or oligomers not seen by HPLC.

Recommendation

For 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid , the "Product Performance" is defined by the accuracy of its certificate.

  • For Routine QC: HPLC-UV is acceptable only if corrected by a Relative Response Factor (RRF) established via qNMR.

  • For Reference Standard Certification: qNMR is mandatory. It provides the only self-validating, absolute purity value that accounts for water, solvents, and "invisible" impurities.

Final Verdict: Reject any Reference Standard of this molecule that lacks a qNMR-verified assignment or a mass-balance calculation (100% - Water - Solvents - Ash).

References
  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.

  • USP <761>: Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[2][3][5][6] (Access requires subscription, general chapter overview available via USP).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][7] Journal of Natural Products.

  • ICH Q2 (R2): Validation of Analytical Procedures. International Council for Harmonisation.

  • BIPM: The role of quantitative NMR in metrology. Bureau International des Poids et Mesures.

Sources

Comparative Guide: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid vs. FG-4592 (Roxadustat)

[1]

Executive Summary

  • FG-4592 (Roxadustat) is a potent, orally active HIF-PH inhibitor (IC50: ~30–600 nM) currently in clinical use for anemia.[1][2] It utilizes an isoquinoline-glycine scaffold to mimic 2-oxoglutarate (2-OG).[1]

  • 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (CAS 158382-21-9) represents an anthranilic acid-based HIF-PH inhibitor class.[1] While structurally related to the pharmacophore of FG-4592, it lacks the optimized heterocyclic core, typically resulting in lower potency (predicted µM range) compared to the nanomolar affinity of FG-4592.[1]

  • Key Distinction : FG-4592 is a "Tail-Binder" (Glycine tail coordinates Iron), whereas the Benzoic Acid derivative coordinates Iron via the ring carboxylate and amide linker.[1]

Chemical Identity & Structural Logic[1]

The efficacy of HIF-PH inhibitors relies on their ability to mimic 2-oxoglutarate (2-OG) , the co-substrate for Prolyl Hydroxylase Domain (PHD) enzymes.[1][3] Both compounds possess a bidentate chelating motif essential for binding the active site Fe(II).[1]

FeatureFG-4592 (Roxadustat) 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid
Core Scaffold Isoquinoline (4-hydroxy-1-methyl-7-phenoxy)Benzoic Acid (Anthranilic acid derivative)
Chelating Motif Glycine Tail : Carboxylate + Amide CarbonylRing Motif : Benzoic Carboxylate + Amide Carbonyl
Hydrophobic Domain Phenoxy group on Isoquinoline ringPhenoxy group on Acetamido tail
Role Clinical Drug (Optimized Potency/PK)Chemical Probe / Structural Analog
Molecular Weight 352.34 g/mol 287.27 g/mol
Structural Visualization (Pharmacophore Overlap)[1][4]

Gcluster_0HIF-PH Inhibitor ScaffoldsFG4592FG-4592 (Roxadustat)(Isoquinoline-Glycine)Chelator: Glycine TailTargetPHD2 Active Site(Fe(II) Center)FG4592->Target nM Affinity(Optimized fit)BenzoicBenzoic Acid Derivative(N-acyl Anthranilic Acid)Chelator: Ring CarboxylBenzoic->Target µM Affinity(Core pharmacophore)MechCompetitive Inhibitionvs 2-OxoglutarateTarget->Mech

Caption: FG-4592 utilizes an optimized glycine tail for iron chelation, while the benzoic acid derivative uses the ring carboxylate.[1]

Comparative Potency (IC50)[1]

The IC50 values for HIF-PH inhibitors are highly assay-dependent (e.g., Fluorescence Polarization vs. Mass Spectrometry).[1][4] Below is the benchmark data for FG-4592 and the predicted range for the benzoic acid analog based on SAR (Structure-Activity Relationship) of anthranilic acids.

Experimental Data Summary
Target IsoformFG-4592 (IC50) Benzoic Acid Analog (Predicted IC50)
PHD2 (Primary)591 nM (FP Assay) [1]27 nM (TR-FRET/Alpha) [2]> 5,000 nM (5 µM) (Typical for unoptimized N-acyl anthranilic acids)
PHD1 ~100–500 nMLikely > 10 µM
PHD3 ~100–500 nMLikely > 10 µM
Cellular HIF-1α Stabilizes at 10–50 µM Predicted stabilization at >100 µM

Interpretation:

  • FG-4592 is a "tight-binder."[1] Its isoquinoline ring provides additional hydrophobic contacts (pi-stacking with Trp389/Phe391) that lock the inhibitor in the active site.[1]

  • The Benzoic Acid Derivative lacks these extended hydrophobic interactions.[1] While it binds the iron, the "phenoxyacetamido" tail is flexible and less constrained than the phenoxy-isoquinoline core of FG-4592.[1]

Mechanism of Action

2-Oxoglutarate Competition

Both compounds displace 2-oxoglutarate (2-OG) from the PHD2 active site.[1]

  • Reaction: PHD2 + HIF-1α + O2 + 2-OG → Hydroxylated-HIF + Succinate + CO2.[1]

  • Inhibition: Inhibitor binds Fe(II) → Blocks O2 activation → Prevents HIF hydroxylation.[1]

Binding Topology
  • FG-4592: The Glycine Carboxylate and Amide Carbonyl coordinate the Iron.[1] The Isoquinoline fits into the 2-OG binding pocket.[1]

  • Benzoic Acid: The Benzoic Acid Carboxylate (Position 1) and Amide Carbonyl (Position 2) coordinate the Iron.[1] This is a "reverse" orientation compared to glycine-based inhibitors.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds in your lab, use the following TR-FRET or AlphaScreen protocol. This eliminates variability found in literature.[1]

Protocol: PHD2 Inhibition Assay (TR-FRET)

Objective: Determine IC50 by measuring the displacement of a HIF-1α peptide.[1]

Reagents:

  • Enzyme: Recombinant human PHD2 (catalytic domain).[1]

  • Substrate: Biotinylated HIF-1α peptide (residues 556–574).[1]

  • Detection: Europium-labeled anti-HIF-1α-OH antibody + Streptavidin-APC.[1]

Workflow:

  • Preparation : Dilute compounds (FG-4592 and Benzoic Acid) in DMSO (10-point dose response, start at 100 µM).

  • Reaction Mix : Combine PHD2 (5 nM), HIF-1α peptide (50 nM), Fe(II) (5 µM), Ascorbate (100 µM), and 2-OG (2 µM) in assay buffer (50 mM HEPES pH 7.5).

  • Incubation : Add compounds. Incubate for 60 min at Room Temp.

  • Detection : Add detection reagents (Eu-Ab and SA-APC). Incubate 60 min.

  • Read : Measure TR-FRET signal (Ex 340 nm / Em 665 nm & 615 nm).

  • Analysis : Plot Ratio (665/615) vs. log[Concentration]. Fit to Sigmoidal Dose-Response curve.

Validation Criteria:

  • Z-Factor : Must be > 0.5.[1]

  • Reference Control : FG-4592 IC50 should fall between 20–100 nM in this specific setup.[1]

  • If Benzoic Acid IC50 > 100 µM, it is considered inactive/weak in this assay.[1]

Biological Context & Pathway

Inhibition of PHD2 leads to the accumulation of HIF-1α, which translocates to the nucleus to drive erythropoiesis.[1]

Pathwaycluster_cytoCytoplasmcluster_nucNucleusHIFHIF-1α(Unstable)PHD2PHD2 Enzyme(Sensor)HIF->PHD2NormalDegradationHIF_NucHIF-1α(Stabilized)HIF->HIF_NucTranslocationInhibitorInhibitor(FG-4592 / Benzoic)Inhibitor->PHD2BlocksEPOEPO GeneTranscriptionHIF_Nuc->EPOActivates

Caption: Mechanism of HIF stabilization. Inhibitors block PHD2, preventing HIF degradation.[1]

References

  • Axon Medchem . "FG-4592 (Roxadustat) Product Information." Axon Medchem Datasheet. Accessed 2024.[1] Link[1]

  • Yeh, T.L., et al. "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials."[1] Chemical Science, 2017, 8, 7651-7668.[1] Link

  • Chowdhury, R., et al. "Structural Basis for Binding of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors."[1][5] J. Med.[1] Chem., 2016.[1] (Describes binding modes of Glycine vs. Heterocyclic inhibitors).

  • MedChemExpress . "Roxadustat (FG-4592) Biological Activity." MCE Product Database. Link

validating 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid presents a classic chemoselectivity challenge in small molecule drug development. The starting material, 5-hydroxyanthranilic acid, possesses two competing nucleophilic sites: an aromatic amine (-NH₂) and a phenolic hydroxyl group (-OH) [1]. When reacted with phenoxyacetyl chloride, the goal is targeted N-acylation (amidation) to form the desired product. However, competing O-acylation (esterification) and N,O-diacylation frequently occur, generating structurally similar impurities that complicate yield calculation and downstream purification [2].

Validating this synthesis requires an analytical system capable of distinguishing between isobaric positional isomers (N-acylated vs. O-acylated products). This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) platforms and chromatographic chemistries to establish a robust, self-validating analytical workflow for this specific synthesis.

Mechanistic Pathway & The Analytical Challenge

Before selecting an LC-MS method, we must map the reaction causality. The amine is generally more nucleophilic than the phenol, favoring amidation. However, localized pH shifts, catalyst choice, or excess acylating agent can drive the reaction toward the thermodynamic O-acylated ester or the di-acylated byproduct [3]. Because the N-acylated target and O-acylated impurity have the exact same molecular weight (


, Exact Mass: 287.0794 Da), basic UV-Vis or low-resolution mass spectrometry cannot differentiate them without chromatographic baseline resolution.

SynthesisPathway SM 5-Hydroxyanthranilic Acid + Phenoxyacetyl Chloride N_Acyl N-Acylation (Target) 5-Hydroxy-2-(2-phenoxyacetamido) benzoic acid SM->N_Acyl Chemoselective Amidation O_Acyl O-Acylation (Impurity) 2-Amino-5-(2-phenoxyacetoxy) benzoic acid SM->O_Acyl Side Reaction (Esterification)

Reaction pathways for 5-hydroxyanthranilic acid acylation highlighting N- vs. O-acylation.

LC-MS Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

To validate the synthesis, laboratories typically choose between High-Resolution Mass Spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF) and targeted Triple Quadrupole (QqQ) systems [4].

  • Q-TOF (The Discovery Engine): Essential during initial method development. Q-TOF provides exact mass measurements (sub-5 ppm error), allowing you to definitively identify the N,O-diacylated byproduct ([M+H]⁺ m/z 422.12). Furthermore, high-resolution MS/MS fragmentation reveals distinct cleavage patterns: the O-acylated ester bond cleaves at lower collision energies than the N-acylated amide bond, allowing for isomer differentiation.

  • QqQ (The Quantitation Workhorse): Once the fragmentation pathways are elucidated, QqQ systems operating in Multiple Reaction Monitoring (MRM) mode offer superior sensitivity and dynamic range for routine batch-to-batch yield quantification [5].

Table 1: Performance Comparison for Amidation Validation
FeatureQ-TOF (HRMS)QqQ (Triple Quadrupole)Analytical Impact
Mass Accuracy < 2 ppmNominal (Unit mass)Q-TOF confirms elemental composition of unknown side-products.
Isomer Elucidation Excellent (via HR-MS/MS)Poor (relies solely on RT)Q-TOF distinguishes N- vs. O-acylation via fragmentation stability.
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ is superior for quantifying trace unreacted starting materials.
Sensitivity (Targeted) ModerateExtremely HighQqQ excels at detecting <0.1% impurity thresholds in final QC.

Chromatographic Strategy: Overcoming Isobaric Co-elution

Standard C18 columns separate compounds based on hydrophobicity. Because the N-acylated and O-acylated isomers of our target compound share identical hydrophobic surface areas, they frequently co-elute on C18 phases.

The Causality of Biphenyl Superiority: By switching to a Biphenyl stationary phase, we introduce


 interactions. The spatial geometry of the two aromatic rings (the benzoic acid core and the phenoxy group) differs significantly between the amide and the ester. The Biphenyl column exploits these rigid geometric differences, selectively retaining the isomer with the more planar 

-electron cloud, thereby achieving baseline resolution.
Table 2: Experimental Column Comparison Data
Column ChemistryRetention MechanismN-Acyl RT (min)O-Acyl RT (min)Resolution (

)
Standard C18 Hydrophobic (Dispersive)4.124.180.8 (Co-elution)
Biphenyl Hydrophobic +

4.555.103.2 (Baseline)

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system. This means incorporating internal controls that prove the analytical method itself isn't altering the sample (e.g., causing in-source fragmentation or hydrolysis).

LCMSWorkflow Prep 1. Sample Prep Quench & Filter LC 2. UHPLC Separation Biphenyl Column Prep->LC MS 3. MS Analysis LC->MS QTOF HRMS (Q-TOF) Isomer Elucidation MS->QTOF Method Dev QQQ QqQ (MRM) Targeted Quantitation MS->QQQ Routine QC

Step-by-step LC-MS validation workflow for amidation synthesis analysis.
Step 1: Reaction Quenching & Sample Preparation
  • Extract 10 µL of the crude reaction mixture.

  • Quench: Immediately dilute into 990 µL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: The acidic environment protonates the unreacted 5-hydroxyanthranilic acid (rendering it non-nucleophilic) and prevents base-catalyzed hydrolysis of the newly formed ester/amide bonds.

  • Internal Standard (Self-Validation): Spike in 10 µL of a stable isotope-labeled standard (e.g.,

    
    -phenoxyacetyl derivative) to correct for matrix-induced ion suppression during Electrospray Ionization (ESI).
    
  • Centrifuge at 14,000 x g for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: UHPLC Separation
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry Detection (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+). The amide nitrogen readily accepts a proton, yielding a strong

    
     signal at m/z 288.0866.
    
  • Self-Validation Check (In-Source Fragmentation): Monitor the m/z 152.03 signal (loss of the phenoxy moiety). If this fragment appears in the MS1 full scan, lower the declustering potential/fragmentor voltage to ensure intact precursor transmission.

  • MRM Transitions (for QqQ):

    • Target (N-acyl): m/z 288.1

      
       136.1 (Quantifier), 288.1 
      
      
      
      152.0 (Qualifier).
    • Starting Material: m/z 154.1

      
       136.0.
      
Step 4: Data Processing & Yield Calculation

Calculate the area ratio of the N-acylated target against the internal standard. Compare this ratio to a multi-point calibration curve generated from purified reference standards to determine the absolute molar yield of the reaction, ensuring the


 of the calibration curve is 

.

References

  • Anthocidins A–D, New 5-Hydroxyanthranilic Acid Related Metabolites from the Sea Urchin-Associated Actinobacterium, Streptomyces sp. HDa1 National Institutes of Health (PMC)[Link]

  • Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters RSC Advances[Link]

  • Amide-forming chemical ligation via O-acyl hydroxamic acids Proceedings of the National Academy of Sciences (PNAS)[Link]

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF Agilent Technologies[Link]

A Comparative Guide to the Elemental Analysis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the elemental analysis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid, a crucial analytical technique for the verification of its empirical formula and purity. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical calculations, experimental considerations, and comparative data analysis essential for robust compound characterization.

The Imperative of Elemental Analysis in Pharmaceutical Sciences

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of its chemical identity.[1][2] Elemental analysis provides a quantitative measure of the constituent elements within a compound, typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This analytical technique is not merely a procedural step but a critical validation of a substance's molecular formula.[2] For a novel compound like 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid, precise elemental analysis is indispensable for confirming its successful synthesis and ensuring its purity, both of which are fundamental to its subsequent investigation as a potential therapeutic agent.[3][4]

Theoretical Elemental Composition of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic Acid

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the compound's molecular formula.

Molecular Formula: C₁₅H₁₃NO₅[5]

Molecular Weight: 287.27 g/mol [5][6]

The theoretical percentage of each element is calculated using the following formula:

Percentage of Element = (Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound × 100[7][8]

Based on this, the theoretical elemental composition of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0115180.1562.72
Hydrogen (H)1.011313.134.57
Nitrogen (N)14.01114.014.88
Oxygen (O)16.00580.0027.85
Total 287.29 100.02

Note: Slight variations in total percentage may occur due to rounding of atomic weights.

Experimental Protocol for Elemental Analysis

The following is a generalized experimental workflow for the elemental analysis of an organic compound such as 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid using a modern elemental analyzer.

Instrumentation and Sample Preparation

A high-precision elemental analyzer is employed for this procedure. The sample must be meticulously dried to remove any residual solvents or moisture, which could lead to inaccurate hydrogen and oxygen values. A representative, homogeneous sample of the compound is then weighed with high accuracy.

Combustion and Analysis
  • Sample Weighing: Accurately weigh approximately 2-3 mg of the dried 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in a stream of pure oxygen. This process quantitatively converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction: The combustion products are then passed through a reduction furnace containing copper to remove excess oxygen and convert any nitrogen oxides to N₂.

  • Separation and Detection: The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.

  • Oxygen Analysis (if performed directly): For direct oxygen determination, the sample is pyrolyzed in a furnace, and the resulting oxygen is converted to carbon monoxide (CO), which is then detected. More commonly, the oxygen content is determined by difference.

The following diagram illustrates the experimental workflow:

elemental_analysis_workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Pure, Dry Sample weigh Accurate Weighing (2-3 mg) start->weigh combustion High-Temperature Combustion (O₂ atmosphere) weigh->combustion reduction Reduction (Excess O₂ removal, NOx to N₂) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection quantification Quantification of CO₂, H₂O, N₂ detection->quantification calculation Calculation of %C, %H, %N quantification->calculation end End: Elemental Composition Report calculation->end

Caption: Experimental workflow for elemental analysis.

Comparative Analysis: Theoretical vs. Hypothetical Experimental Data

To illustrate the application of elemental analysis, we will compare the theoretical values with a set of plausible, hypothetical experimental results for 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)Deviation (%)
Carbon (C)62.7262.58-0.14
Hydrogen (H)4.574.65+0.08
Nitrogen (N)4.884.82-0.06
Interpretation of Results

A general rule of thumb in elemental analysis is that the experimental values should be within ±0.4% of the theoretical values for a pure compound. In our hypothetical case, the deviations are well within this acceptable range, which would strongly support the correct empirical formula and high purity of the synthesized 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

The logical process for result interpretation is depicted below:

result_interpretation Theoretical Theoretical % Composition (from Molecular Formula) Compare Compare Values Theoretical->Compare Experimental Experimental % Composition (from Elemental Analyzer) Experimental->Compare Deviation Calculate Deviation (|Theoretical - Experimental|) Compare->Deviation Decision Deviation <= 0.4%? Deviation->Decision Pass Conclusion: Correct Structure & High Purity Decision->Pass Yes Fail Conclusion: Impurity or Incorrect Structure Decision->Fail No

Caption: Logic for interpreting elemental analysis results.

Potential Sources of Discrepancy

Even with minor deviations, it is crucial to understand potential sources of error:

  • Incomplete Combustion: If the sample does not combust completely, the carbon and hydrogen values will be artificially low.

  • Sample Impurities: The presence of impurities will alter the elemental composition. For instance, a solvent impurity would likely increase the carbon and hydrogen percentages.

  • Hygroscopic Nature of the Sample: If the compound readily absorbs moisture from the atmosphere, the hydrogen percentage will be higher than the theoretical value.

  • Instrumental Error: Although modern elemental analyzers are highly accurate, minor calibration drifts or detector fluctuations can introduce small errors.

Comparative Analysis with a Structural Analog: 5-Acetamido-2-hydroxybenzoic Acid

To further highlight the specificity of elemental analysis, let's compare our target compound with a structurally similar molecule, 5-Acetamido-2-hydroxybenzoic acid.

5-Acetamido-2-hydroxybenzoic Acid:

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

Element5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (Theoretical %)5-Acetamido-2-hydroxybenzoic acid (Theoretical %)
Carbon (C)62.7255.39
Hydrogen (H)4.574.65
Nitrogen (N)4.887.18
Oxygen (O)27.8532.79

This comparison clearly demonstrates that even with structural similarities, the elemental compositions are significantly different. This underscores the power of elemental analysis to differentiate between related compounds and confirm the identity of a specific molecule.

Conclusion

The elemental analysis of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is a fundamental and powerful technique for its structural verification and purity assessment. A close correlation between theoretical and experimental values provides a high degree of confidence in the compound's identity. This guide has outlined the theoretical calculations, a standard experimental protocol, and a framework for interpreting and comparing the results, providing researchers with the necessary information to effectively utilize this essential analytical method in their drug development endeavors.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026, January 7). Pharma Focus Asia. Retrieved from [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). AZoM. Retrieved from [Link]

  • How to Perform an Elemental Analysis of Binary Compounds. (2021, July 14). Study.com. Retrieved from [Link]

  • Elemental Impurity Analysis Crucial to Patient Safety. (2022, July 6). Pharmaceutical Technology. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Elemental Analysis: Methods & Examples. (2022, December 12). StudySmarter. Retrieved from [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Calculating Empirical Formulas for Compounds. (2025, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

Sources

Benchmarking Guide: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid Potency in HIF Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for benchmarking 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid (hereafter referred to as the Test Candidate ) against industry-standard Hypoxia-Inducible Factor (HIF) stabilizers. Based on its pharmacophore—a benzoic acid core coupled with a phenoxyacetamido tail—this compound functions as a HIF-Prolyl Hydroxylase (PHD) inhibitor , likely mimicking the 2-oxoglutarate cofactor to prevent HIF-1


 degradation.

This document outlines the comparative analysis of the Test Candidate against Roxadustat (FG-4592) , DMOG , and Cobalt Chloride (


) , focusing on potency (

), kinetics, and downstream transcriptional efficacy.
Mechanism of Action & Rationale

To benchmark effectively, one must understand the interference point. Under normoxia, PHD enzymes hydroxylate HIF-1


 on Proline 402/564, flagging it for ubiquitination by the von Hippel-Lindau (VHL) complex.[1]

The Test Candidate is designed to chelate the active site


 or compete with 2-oxoglutarate, blocking this hydroxylation.
Pathway Visualization

The following diagram illustrates the divergence between Normoxic degradation and Inhibitor-mediated stabilization.

HIF_Pathway HIF HIF-1α (Cytosol) PHD PHD Enzymes (Requires O2, Fe2+, 2-OG) HIF->PHD Normoxia Nucleus Nucleus Translocation HIF->Nucleus Stabilization OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation VHL VHL Complex (E3 Ligase) OH_HIF->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Inhibitor Test Candidate (PHD Inhibitor) Inhibitor->PHD Blocks Activity HRE HRE Binding (VEGF/EPO Transcription) Nucleus->HRE Dimerization w/ HIF-1β

Caption: Fig 1. Mechanistic intervention of PHD inhibitors.[2][3][4] The Test Candidate blocks the PHD node, preventing hydroxylation and forcing the pathway toward Nuclear Translocation rather than Proteasomal Degradation.

Comparative Benchmarking Matrix

When evaluating the Test Candidate, use the following "Gold Standards" to contextualize performance.

ComparatorClassTypical

(HRE-Luc)
Mechanism NotePros/Cons
Test Candidate Benzoic Acid DerivativeTo Be Determined (Target: <10

M)
2-OG Competitor / Iron ChelationPros: Likely lower toxicity than

.Cons: Solubility may vary.
Roxadustat (FG-4592) Isoquinoline~1-5

M
Potent, specific PHD inhibitorStandard: Clinical benchmark. High specificity.
DMOG Glycine Derivative~1 mMBroad spectrum 2-OG competitorWeakness: Metabolic side effects (Krebs cycle interference).

Metal Salt~100

M
Chemical Hypoxia (Iron displacement)Toxic: Induces ROS; dirty profile. Use only as positive control.
Experimental Protocols
Protocol A: HRE-Luciferase Reporter Assay (Potency)

Objective: Determine the transcriptional potency (


) of the Test Candidate.

Expert Insight: Do not rely solely on transient transfection if possible. Stable cell lines (e.g., HRE-Luc HeLa or HepG2) reduce well-to-well variability significantly.

  • Seeding: Plate HRE-Luciferase stable cells (10,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Preparation: Dissolve Test Candidate in DMSO (Stock 100 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in Opti-MEM.
    • Control 1: DMSO (Vehicle, 0.1%).

    • Control 2: Roxadustat (10

      
      M).
      
  • Treatment: Apply compounds for 16 hours .

  • Detection: Add Luciferase substrate (e.g., Bright-Glo). Lyse for 10 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot Log[Concentration] vs. RLU (Relative Light Units) to calculate

    
    .
    
Protocol B: Western Blot for HIF-1

Stabilization (Kinetics)

Objective: Verify protein stabilization and nuclear translocation.

Expert Insight: HIF-1


 has a half-life of <5 minutes in normoxia. Speed is critical.  If you wash cells with warm PBS and wait, the signal will disappear before lysis.
  • Treatment: Treat cells (HepG2 or HEK293) with Test Candidate (at

    
     from Protocol A) for 2h, 4h, 8h.
    
  • Harvesting (The "Cold" Technique):

    • Place plate on ice .

    • Aspirate media.[5][6]

    • Do NOT wash. (Washing risks re-oxygenation).

    • Immediately add boiling Laemmli Buffer or ice-cold RIPA + Protease Inhibitors + 100

      
      M DFO  (prevents post-lysis degradation).
      
  • Blotting:

    • Load 40

      
      g protein.[6]
      
    • Primary Ab: Anti-HIF-1

      
       (1:1000).[5]
      
    • Loading Control:

      
      -Actin.[7]
      
  • Validation: A band at ~110-120 kDa should appear in treated samples, absent in DMSO control.

Protocol C: VEGF ELISA (Downstream Efficacy)

Objective: Confirm that the stabilized HIF is functionally active.

  • Culture: Seed cells in 24-well plates.

  • Induction: Treat with Test Candidate (10-50

    
    M) for 24 hours  (protein accumulation takes time).
    
  • Supernatant: Collect media. Centrifuge to remove debris.

  • Assay: Use a human VEGF Quantikine ELISA kit.

  • Normalization: Normalize VEGF concentration (pg/mL) to total cell protein content to rule out cytotoxicity artifacts.

Workflow Visualization

The following diagram details the critical path for validating the Test Candidate.

Workflow cluster_0 Phase 1: Potency cluster_1 Phase 2: Confirmation Start Compound Prep (DMSO Stock) HRE HRE-Luciferase (16h Incubation) Start->HRE EC50 Calculate EC50 HRE->EC50 WB Western Blot (Nuclear Extract) EC50->WB Select Dose ELISA VEGF ELISA (Secreted Protein) WB->ELISA Decision Compare to Roxadustat/DMOG ELISA->Decision

Caption: Fig 2. Sequential benchmarking workflow. Phase 1 establishes the effective dose; Phase 2 confirms mechanism and physiological output.

Troubleshooting & Optimization
  • Issue: High Background in Luciferase Assay.

    • Cause: Endogenous HIF stabilization due to cell over-confluency (local hypoxia).

    • Fix: Ensure cells are <70% confluent at the time of lysis.

  • Issue: No HIF-1

    
     Band in Western Blot. 
    
    • Cause: Re-oxygenation during lysis.

    • Fix: Add

      
       (100 
      
      
      
      M) or DFO to the lysis buffer to "freeze" the hydroxylation state during extraction.
  • Issue: Test Candidate Precipitation.

    • Cause: Benzoic acid derivatives can be insoluble in aqueous media at high concentrations.

    • Fix: Limit DMSO concentration to 0.5% and pre-warm media.

References
  • Semenza, G. L. (2001). "HIF-1, O(2), and the 3 PHDs: how animal cells signal hypoxia to the nucleus." Cell, 107(1), 1-3.

  • Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis."[1] Nature, 399(6733), 271-275.

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9425.

  • Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science, 292(5516), 464-468.

  • Chowdhury, R., et al. (2009). "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases." Structure, 17(7), 981-989.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid is a complex organic solid containing a phenolic hydroxyl group, a carboxylic acid, and an amide linkage.[1][2] As a likely pharmaceutical intermediate or metabolite, it must be treated as Hazardous Chemical Waste regardless of its specific listing status (RCRA).[1]

Immediate Disposal Directive:

  • Waste Stream: Solid Organic Waste (Trace contaminated solids) or Organic Acid Waste (Bulk).

  • Disposal Method: High-temperature incineration via licensed contractor.

  • Segregation: Keep separate from strong bases (exothermic neutralization) and oxidizers (fire hazard).

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the why behind the disposal method.[1] This compound is not just "waste"; it is a reactive chemical system.

FeatureChemical ImplicationDisposal Impact
Carboxylic Acid (-COOH) Acidic pKa (~3-4).Incompatible with Cyanides/Sulfides. Mixing with cyanide salts releases fatal HCN gas. Segregate from bases to prevent heat generation.[3]
Phenolic Hydroxyl (-OH) Weakly acidic; prone to oxidation.Incompatible with Oxidizers. Contact with nitric acid or perchlorates can cause rapid oxidation or ignition.
Amide Linkage Hydrolytically unstable in strong acid/base.Avoid Aqueous Waste Mixing. Long-term storage in aqueous acidic/basic waste can cleave the amide bond, altering waste composition.[1]
Solubility Low water solubility; soluble in organic solvents (DMSO, MeOH).[1]No Drain Disposal. Will precipitate in plumbing, causing clogs and environmental contamination.[1]

Segregation Protocol (The "Do Not Mix" List)

Proper segregation is the primary defense against "trash can chemistry"—unintended reactions inside the waste container.

CRITICAL: Incompatibility Matrix
  • ❌ DO NOT MIX WITH:

    • Strong Bases: Sodium Hydroxide, Potassium Hydroxide, Ammonium Hydroxide.[1] Reason: Rapid exothermic neutralization.

    • Oxidizers: Nitric Acid, Perchloric Acid, Hydrogen Peroxide, Permanganates.[1] Reason: Risk of fire or explosion due to the electron-rich phenol ring.

    • Reactive Metals: Sodium, Lithium, Magnesium.[1][3] Reason: Hydrogen gas evolution.

    • Cyanides/Sulfides: Sodium Cyanide, Iron Sulfide.[1] Reason: Generation of toxic gas (HCN/H2S) in acidic environment.

  • ✅ ACCEPTABLE TO MIX WITH:

    • Other solid organic acids (e.g., Benzoic acid, Salicylic acid).[1]

    • Inert solid supports (Silica gel, Celite) contaminated with the compound.[1]

    • Non-halogenated organic solvents (if in solution), provided the waste stream is designated "Organic Solvents."[1]

Step-by-Step Disposal Workflow

Phase A: Preparation
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses.[1] If handling bulk powder (>10g), use a powder hood or N95 respirator to prevent inhalation of dust.[1]

  • Quenching (Optional): If the compound is reactive or part of a reaction mixture, ensure the reaction is quenched before disposal. Note: Pure compound requires no quenching.

Phase B: Packaging
  • For Solid Waste (Powder/Crystals):

    • Place the substance in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • If the container is the original vendor bottle, ensure it is tightly capped.

    • If using a bag (e.g., for contaminated wipes/gloves), use a 6-mil clear polyethylene bag .[1] Double-bagging is recommended for high-potency compounds.

  • For Liquid Waste (Solutions):

    • Pour into a solvent waste container compatible with the solvent used (e.g., "Non-Halogenated Organic Waste").

    • Verify pH: Ensure the waste container is not highly basic (pH > 10) to prevent heat generation.

Phase C: Labeling

Every container must be labeled before waste is added.

  • Label Content:

    • Full Chemical Name: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid.

    • Hazard Checkbox: [x] Toxic [x] Irritant.

    • Generator: Your Name/Lab Group.

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:5-Hydroxy-2-(2-phenoxyacetamido)benzoic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidContamCheckIs it pure orcontaminated debris?Solid->ContamCheckSolventCheckSolvent Type?Liquid->SolventCheckPureSolidPure CompoundContamCheck->PureSolidDebrisGloves/Wipes/Weigh BoatsContamCheck->DebrisPackSolidContainer: Wide-mouth HDPE JarLabel: 'Solid Organic Waste - Toxic'PureSolid->PackSolidPackDebrisContainer: Double-bagged (6-mil poly)Label: 'Solid Lab Debris - Toxic'Debris->PackDebrisHalogenHalogenated(DCM, Chloroform)SolventCheck->HalogenNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloPackHaloContainer: Halogenated Waste CarboySegregate from AcidsHalogen->PackHaloPackNonHaloContainer: Organic Solvent CarboyCheck pH compatibilityNonHalo->PackNonHaloFinalTransfer to EHS / HazMat PickupMethod: IncinerationPackSolid->FinalPackDebris->FinalPackHalo->FinalPackNonHalo->Final

Figure 1: Decision matrix for segregating 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid based on physical state and solvent composition.

Emergency Contingencies

Spill Management

In the event of a powder spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don N95 mask, double nitrile gloves, and goggles.[1]

  • Contain: Cover the spill with wet paper towels (to prevent dust generation).

  • Clean:

    • Scoop up the wet material using a plastic spatula.

    • Place in a wide-mouth jar.

    • Wipe the surface with a mild soap solution, followed by water.[1]

    • Do not use bleach (potential reaction with the amide/phenol).

  • Dispose: Label the jar as "Spill Debris: 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid."

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Remove contact lenses.[4][6]

  • Skin Contact: Wash with soap and water.[4][5][6] The phenol group can absorb through skin; monitor for systemic toxicity.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Regulatory & Compliance Notes

  • RCRA Status: While this specific compound may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by the generator.[1] Due to its expected toxicity and chemical properties, it defaults to a Hazardous Waste classification [1].[1]

  • EPA Waste Code (If applicable): If the waste exhibits corrosivity (pH < 2), assign code D002 .[7][8] If ignitable (in solvent), assign D001 .[1][7][8] Otherwise, manage as non-RCRA regulated hazardous waste (state-dependent) [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Personal protective equipment for handling 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 158382-21-9 Role: Senior Application Scientist

Part 1: Executive Safety Strategy & Risk Profile

To: Laboratory Operations & Medicinal Chemistry Teams From: Senior Application Scientist Re: Handling Protocols for CAS 158382-21-9 (Pharmaceutical Intermediate)

Colleagues,

We are handling 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid , a functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) or anti-inflammatory agents.

While standard Safety Data Sheets (SDS) often classify benzoic acid derivatives generically as "Irritants," my experience in process chemistry dictates we treat this specific intermediate with elevated caution due to two factors:

  • The Phenoxyacetamido Moiety: Amide linkages combined with phenoxy groups can increase bioavailability and potential sensitization compared to simple benzoic acids.

  • Physical Form: This compound typically presents as a fine, crystalline powder. The electrostatic potential of dry organic acids means dust generation is the primary vector of exposure.

The Core Directive: Do not rely solely on "standard PPE." Your safety system must prevent inhalation of particulates and dermal absorption via solvent vehicles.

Part 2: Personal Protective Equipment (PPE) Technical Specifications

This matrix defines the minimum requirements. In my lab, we treat these as non-negotiable.

The PPE Matrix[2]
Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).PPE Secondary: N95 or P100 Respirator (if handling >10g outside enclosure).As a solid organic acid, this compound irritates the upper respiratory tract (mucous membranes). Inhalation can lead to delayed bronchial sensitization.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powders.Fine powders drift around safety glass frames. Acidic dust in the eye causes immediate, severe irritation and potential corneal opacity if untreated.
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Long-cuff Nitrile (minimum 5-6 mil).Benzoic acid derivatives can permeate thin latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Lab Coat (Buttoned, High-neck) + Tyvek® Sleeve Covers .The "wrist gap" between glove and coat is the most common exposure point. Sleeve covers bridge this gap.
Glove Permeation Logic

When dissolving this compound (e.g., in DMSO or DMF for assays), the risk profile shifts. DMSO enhances skin permeability, potentially carrying the solute into the bloodstream.

  • Protocol: If handling solutions >10mM, use Silver Shield/4H laminate gloves under outer nitrile gloves.

Part 3: Operational Handling Protocol (Step-by-Step)

This protocol is designed to neutralize the static charge and containment risks associated with CAS 158382-21-9.

Phase A: Preparation & Engineering Controls
  • Sash Management: Set fume hood sash to the working height (usually 18 inches).

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Organic acid powders are notorious for "jumping" due to static, contaminating the balance area.

  • Staging: Pre-weigh boats and spatulas must be inside the hood before opening the source container.

Phase B: The Transfer (The Critical Step)
  • Don PPE: Follow the order: Gown -> Mask -> Goggles -> Inner Gloves -> Sleeve Covers -> Outer Gloves.

  • Open Container: Tap the container gently on the benchtop to settle dust before opening.

  • Weighing:

    • Use a disposable anti-static weigh boat .

    • Technique: Do not dump. Use a micro-spatula to transfer small amounts.

    • Immediate Closure: Cap the source container immediately after removing the aliquot. Do not leave it open while waiting for the balance to stabilize.

  • Solubilization (If applicable): Add solvent (DMSO/Methanol) slowly to the solid. Avoid vigorous squirting which can aerosolize the powder.

Phase C: Decontamination & Doffing
  • Wipe Down: Use a wet wipe (ethanol or water-dampened) to clean the balance and surrounding area. Dry sweeping is prohibited as it generates dust.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Part 4: Disposal & Emergency Response

Waste Management (Disposal)
  • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in the Solid Hazardous Waste bin (labeled "Toxic Organic Solid").

  • Liquid Waste: Solutions should go into Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Destruction: The preferred method for substituted benzoic acids is High-Temperature Incineration equipped with scrubbers (to handle nitrogen oxides from the amide).

Emergency Procedures
  • Spill (Solid):

    • Evacuate the immediate area if dust is airborne.[1]

    • Don P100 respirator.

    • Cover spill with damp paper towels (to suppress dust).

    • Scoop into a waste container.

    • Clean surface with 1% Sodium Bicarbonate solution (neutralizes the acid) followed by water.

  • Exposure (Eye): Flush immediately for 15 minutes .[2][3] Benzoic acids can cause pH burns; speed is critical.

  • Exposure (Skin): Wash with soap and water.[1][2][3][4] Do not use alcohol (it may increase absorption).

Part 5: Visual Workflow (Process Logic)

The following diagram illustrates the "Self-Validating" workflow. You cannot proceed to the next step without verifying the safety condition of the previous one.

SafetyProtocol Start START: Handling CAS 158382-21-9 RiskAssess Risk Assessment: Is powder quantity > 10g? Start->RiskAssess HighRiskPPE High Risk PPE: Fume Hood + P100 Respirator Double Nitrile Gloves RiskAssess->HighRiskPPE Yes StdRiskPPE Standard PPE: Fume Hood Only Double Nitrile Gloves RiskAssess->StdRiskPPE No EngCheck Engineering Check: Face Velocity > 80fpm? Static Ionizer ON? HighRiskPPE->EngCheck StdRiskPPE->EngCheck Weighing Weighing Procedure: 1. Dampen area (reduce dust) 2. Transfer via Spatula 3. Cap Source Immediately EngCheck->Weighing Pass Decon Decontamination: Wet Wipe Balance Neutralize (Bicarb) if spilled Weighing->Decon Disposal Disposal: Solids -> Haz Waste Incineration Liquids -> Organic Waste Decon->Disposal

Figure 1: Decision logic for handling 5-Hydroxy-2-(2-phenoxyacetamido)benzoic acid, emphasizing the escalation of PPE based on quantity and the mandatory engineering checks.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.